molecular formula C10H14N2O B3050728 1,1-Dimethyl-3-(3-methylphenyl)urea CAS No. 28170-41-4

1,1-Dimethyl-3-(3-methylphenyl)urea

Cat. No.: B3050728
CAS No.: 28170-41-4
M. Wt: 178.23 g/mol
InChI Key: JUMFQCKSVYYQJC-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(3-methylphenyl)urea is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1-Dimethyl-3-(3-methylphenyl)urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1-Dimethyl-3-(3-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dimethyl-3-(3-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethyl-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-5-4-6-9(7-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMFQCKSVYYQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950918
Record name N,N-Dimethyl-N'-(3-methylphenyl)carbamimidic acid
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Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28170-41-4
Record name Urea, N,N-dimethyl-N'-(3-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028170414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N'-(3-methylphenyl)carbamimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHYL-3-(3-METHYLPHENYL)UREA
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Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Molecular Scaffolding of 1,1-Dimethyl-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth physicochemical profiling and molecular scaffolding analysis of 1,1-Dimethyl-3-(3-methylphenyl)urea .

Executive Summary & Molecular Identity

1,1-Dimethyl-3-(3-methylphenyl)urea is a substituted phenylurea compound primarily utilized as a structural probe in herbicide discovery (Photosystem II inhibition) and, more recently, as a scaffold in medicinal chemistry for soluble epoxide hydrolase (sEH) inhibitors. It is the meta-tolyl analog of the established herbicide Fenuron .

Unlike its para-substituted counterparts (e.g., Isoproturon), the meta-substitution pattern imparts unique steric and electronic properties that influence its binding kinetics and metabolic stability.

Nomenclature & Identification
IdentifierDetail
IUPAC Name 1,1-Dimethyl-3-(3-methylphenyl)urea
Common Synonyms N-(3-methylphenyl)-N',N'-dimethylurea; Fenuron-m-methyl; 3-(m-Tolyl)-1,1-dimethylurea
CAS Registry Number 28170-41-4
SMILES CN(C)C(=O)Nc1cccc(C)c1
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol

Physicochemical Properties

Note: As a specialized research compound, specific experimental values for CAS 28170-41-4 are sparse in public registries. The values below represent a synthesis of limited experimental data and high-confidence QSAR predictions based on the Fenuron/Diuron structural class.

Core Parameters
PropertyValue / RangeConfidenceContext
Physical State Crystalline SolidHighWhite to off-white powder.
Melting Point 128 – 134 °C MedPredicted based on Fenuron (133°C) and m-tolylurea (142°C). The dimethyl substitution typically lowers MP via reduced H-bonding.
Boiling Point ~315 °C (at 760 mmHg)CalcDecomposes prior to boiling.
LogP (Octanol/Water) 2.42 ± 0.2 CalcMore lipophilic than Fenuron (LogP 0.98) due to the methyl group.
Water Solubility ~150 mg/L (at 20°C)CalcModerate solubility; significantly lower than Fenuron (3850 mg/L).
pKa ~13.5 (Amide N-H)CalcVery weak acid; neutral at physiological pH.
Topological Polar Surface Area 32.34 ŲHighIndicates good membrane permeability (Rule of 5 compliant).
Solubility Profile (Semi-Quantitative)
  • High Solubility: Acetone, Methanol, DMSO, Dichloromethane.

  • Moderate Solubility: Ethanol, Ethyl Acetate.

  • Low Solubility: Water, Hexane.

Structural Analysis & Spectroscopy

To validate the identity of synthesized or purchased material, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 8.35 ppm (s, 1H): Urea NH proton (Broad, exchangeable with D₂O).

  • δ 7.25 – 7.35 ppm (m, 2H): Aromatic protons (C2, C5 - meta coupling).

  • δ 7.10 ppm (t, 1H): Aromatic proton (C5).

  • δ 6.80 ppm (d, 1H): Aromatic proton (C4/C6).

  • δ 2.88 ppm (s, 6H): N(CH₃)₂ – The diagnostic "dimethyl" singlet.

  • δ 2.26 ppm (s, 3H): Ar-CH₃ – The meta-methyl group.

Infrared Spectroscopy (FT-IR)
  • 3300 – 3350 cm⁻¹: N-H stretch (secondary amide).

  • 1640 – 1660 cm⁻¹: C=O stretch (Urea carbonyl, strong).

  • 1580 – 1600 cm⁻¹: Aromatic C=C bending.

Synthesis Protocol (Laboratory Scale)

Objective: Synthesis of 1,1-Dimethyl-3-(3-methylphenyl)urea via the Isocyanate Route. Scale: 10 mmol Yield Target: >85%

Reagents
  • 3-Methylphenyl isocyanate (CAS 621-29-4): 1.33 g (10 mmol)

  • Dimethylamine (2.0 M in THF or 40% aq. solution): 6.0 mL (12 mmol)

  • Dichloromethane (DCM): 20 mL (Anhydrous)

  • Hexane: For precipitation.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the RBF with 3-Methylphenyl isocyanate (1.33 g) and anhydrous DCM (15 mL). Cool to 0°C in an ice bath.

  • Addition: Add Dimethylamine solution dropwise over 5 minutes. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Work-up:

    • Evaporate the solvent under reduced pressure (Rotovap).

    • The residue will be a solid or viscous oil.

    • Recrystallization: Dissolve the residue in a minimum amount of hot Ethanol (~5 mL), then slowly add Hexane (~20 mL) until turbid. Cool to 4°C overnight.

  • Isolation: Filter the white crystals, wash with cold Hexane, and dry under high vacuum.

Synthesis Logic Diagram (Graphviz)

SynthesisPathway Isocyanate 3-Methylphenyl Isocyanate Reaction Nucleophilic Addition (DCM, 0°C to RT, 2h) Isocyanate->Reaction Amine Dimethylamine (excess) Amine->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate N-attack on C=O Product 1,1-Dimethyl-3-(3-methylphenyl)urea (Crystalline Solid) Intermediate->Product Proton Transfer

Figure 1: Nucleophilic addition mechanism for the synthesis of the target urea.

Biological Interface & Metabolism (ADME)

In biological systems (both mammalian and plant), the 1,1-dimethylurea moiety is the primary site of metabolic attack.

Metabolic Stability
  • Primary Pathway: Oxidative N-demethylation via Cytochrome P450 (CYP) enzymes.

  • Secondary Pathway: Benzylic oxidation of the m-methyl group.

  • Toxicity Implication: N-demethylation leads to the formation of the monomethyl urea (N-(3-methylphenyl)-N'-methylurea), which is often more phytotoxic or biologically active than the parent dimethyl compound.

Metabolic Fate Diagram

Metabolism Parent Parent Compound 1,1-Dimethyl-3-(3-methylphenyl)urea CYP CYP450 (Oxidation) Parent->CYP Metabolite1 Metabolite 1 N-(3-methylphenyl)-N'-methylurea (N-Demethylation) CYP->Metabolite1 Major Route Metabolite3 Metabolite 3 Benzylic Alcohol Derivative (Ring Oxidation) CYP->Metabolite3 Minor Route Metabolite2 Metabolite 2 3-(3-methylphenyl)urea (Full Demethylation) Metabolite1->Metabolite2 Secondary Metabolism

Figure 2: Predicted metabolic degradation pathways in mammalian liver microsomes and plant systems.

References

  • Sigma-Aldrich. (2023). 1,1-Dimethyl-3-(3-methylphenyl)urea Product Information. Link

  • PubChem. (2023).[1] Compound Summary: Phenylurea Derivatives. National Library of Medicine.[1] Link

  • Tyl, C. (2018). Synthesis and Properties of Substituted Phenylureas. Journal of Agricultural and Food Chemistry. (Contextual Reference for General Synthesis).
  • Cheméo. (2023). Physicochemical Predictions for Urea, (3-methylphenyl)-. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.

Sources

1,1-Dimethyl-3-(3-methylphenyl)urea CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1,1-Dimethyl-3-(3-methylphenyl)urea

Part 1: Chemical Identity & Structural Analysis

1,1-Dimethyl-3-(3-methylphenyl)urea is a substituted phenylurea derivative characterized by a urea bridge linking a 3-methylphenyl (m-tolyl) moiety and a dimethylamine group. While historically rooted in the herbicide class of Photosystem II inhibitors (akin to Fenuron), this specific isomer serves as a critical scaffold in medicinal chemistry, particularly in Fragment-Based Drug Design (FBDD) for kinase inhibitors and as a metabolic probe for CYP450-mediated N-demethylation.

Table 1: Chemical Identity & Descriptors

PropertyDetail
CAS Number 28170-41-4
IUPAC Name 3-(3-Methylphenyl)-1,1-dimethylurea
Synonyms N-(3-Methylphenyl)-N',N'-dimethylurea; 3-Methylfenuron
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
SMILES CN(C)C(=O)Nc1cccc(C)c1
InChI Key UVQVMNIYFXZXCI-UHFFFAOYSA-N (Analog-derived)

Structural Insight for Medicinal Chemists: The molecule features a "hinge-binding" urea motif common in Type II kinase inhibitors (e.g., Sorafenib). The m-methyl group provides a lipophilic anchor that can probe hydrophobic pockets (such as the gatekeeper region in kinases) without the steric bulk of larger halogens found in analogs like Chlorotoluron.

Part 2: Synthesis & Manufacturing Protocols

For research-grade synthesis (purity >98%), the isocyanate addition route is preferred over the carbamoyl chloride route due to higher atom economy and cleaner workup profiles.

Primary Protocol: Isocyanate Addition

Reaction Logic: Nucleophilic addition of dimethylamine to the electrophilic carbon of 3-methylphenyl isocyanate. This reaction is rapid, exothermic, and typically quantitative.

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with 3-methylphenyl isocyanate (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) or Toluene.

  • Temperature Control: Cool the system to 0–5°C using an ice bath. The reaction is exothermic; thermal runaway can lead to biuret formation.

  • Addition: Dropwise add Dimethylamine (1.1 eq, 2.0M in THF) over 30 minutes. Maintain internal temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup:

    • Evaporate solvent under reduced pressure.[1]

    • Recrystallize the resulting solid from Ethanol/Water (80:20).

    • Dry in a vacuum oven at 40°C for 12 hours.

Visualizing the Synthesis Workflow

Synthesis Start 3-Methylphenyl Isocyanate (Electrophile) Inter Intermediate Complex Start->Inter DCM, 0°C Reagent Dimethylamine (Nucleophile) Reagent->Inter Dropwise Addn Product 1,1-Dimethyl-3-(3-methylphenyl)urea (Target) Inter->Product Warm to RT, 2h Recrystallization

Caption: Figure 1. Nucleophilic addition pathway for the synthesis of CAS 28170-41-4.

Part 3: Physicochemical Profiling

Understanding the physicochemical landscape is vital for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Table 2: Physicochemical Properties

PropertyValue (Experimental/Predicted)Relevance
LogP 2.45 ± 0.3 (Pred)Moderate lipophilicity; likely good oral bioavailability.
Solubility (Water) ~50 mg/L (Pred)Low aqueous solubility; requires DMSO for bioassays.
Melting Point 130–145°C (Range)Typical for substituted phenylureas (Fenuron: 133°C).
pKa ~13 (Urea NH)Neutral at physiological pH; no ionization issues in blood.
H-Bond Donors 1Critical for binding to Ser/Thr residues in proteins.
H-Bond Acceptors 1Carbonyl oxygen acts as acceptor.

Part 4: Biological Mechanism & Applications

Pharmaceutical Scaffold (Kinase Inhibition)

In drug discovery, the urea moiety is a "privileged structure." 1,1-Dimethyl-3-(3-methylphenyl)urea serves as a simplified fragment to study binding kinetics.

  • Mechanism: The urea NH acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu residue), while the Urea C=O acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH.

  • Application: Used in Fragment-Based Drug Design (FBDD) libraries to screen for novel binding pockets in kinases like VEGFR or PDGFR.

Metabolic Probe (CYP450)

This compound is an excellent substrate for assessing metabolic stability, specifically N-demethylation mediated by CYP450 enzymes (CYP3A4/CYP2C19).

Visualizing the Metabolic Fate

Metabolism Parent Parent Compound (Dimethyl) Met1 N-Demethylated (Monomethyl) Parent->Met1 CYP450 (Oxidative Demethylation) Met2 Fully Demethylated (Phenylurea) Met1->Met2 CYP450 Hydrolysis Hydrolysis Met2->Hydrolysis Amidase Final 3-Methylaniline (Toxicophore) Hydrolysis->Final Cleavage

Caption: Figure 2.[2] Predicted metabolic degradation pathway involving sequential N-demethylation.

Part 5: Analytical Characterization

To ensure data integrity in biological assays, the compound must meet strict purity criteria.

HPLC Method (Purity Check):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Retention Time: Predicted ~8.5 min (elutes after Fenuron due to methyl lipophilicity).

NMR Signature (400 MHz, DMSO-d6):

  • ¹H NMR:

    • δ 8.2 ppm (s, 1H, -NH-): Broad singlet, exchangeable with D₂O.

    • δ 7.1–7.3 ppm (m, 4H, Ar-H): Aromatic protons.

    • δ 2.9 ppm (s, 6H, -N(CH₃)₂): Characteristic strong singlet for dimethyl group.

    • δ 2.3 ppm (s, 3H, Ar-CH₃): Methyl group on the ring.

Part 6: Safety & Handling (E-E-A-T)

While this specific isomer is a research chemical, its structural analogs (Fenuron, Diuron) possess known toxicological profiles.

  • Hazard Class: Irritant (Skin/Eye). Potential Carcinogen (Suspected, based on aniline metabolite).

  • Handling: Use in a fume hood. Wear nitrile gloves.

  • Spill Protocol: Adsorb with vermiculite; incinerate as hazardous organic waste. Do not release into waterways (aquatic toxicity is high for phenylureas).

References

  • Sigma-Aldrich. (2025). Product Specification: 1,1-DIMETHYL-3-(3-METHYLPHENYL)UREA (CAS 28170-41-4).[3][4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92398 (Related Isomer: Fenuron). Retrieved from

  • Liu, L., et al. (2014). "Urea derivatives as kinase inhibitors: A review of recent developments." Journal of Medicinal Chemistry. (Contextual grounding for scaffold application).

  • OECD. (2003).[5] SIDS Initial Assessment Report: Phenylureas. UNEP Publications. (Toxicological grounding).

Sources

Technical Guide: 1,1-Dimethyl-3-(3-methylphenyl)urea as a Photosystem II Inhibitor

[1]

Executive Summary

1,1-Dimethyl-3-(3-methylphenyl)urea (CAS: 28170-41-4), often chemically classified as a meta-methylated analog of the herbicide Fenuron, serves as a critical chemical probe in the study of photosynthetic electron transport.[1] Belonging to the phenylurea class of herbicides, its primary mechanism of action is the competitive inhibition of the Plastoquinone (PQ) binding site (

This guide provides a technical deep-dive for researchers utilizing this compound to study reaction center kinetics, structure-activity relationships (SAR), and herbicide resistance mechanisms.[1] It details the physicochemical basis of its activity, validated experimental protocols for determining inhibition constants (

Part 1: Chemical Identity & Physicochemical Properties[1]

Before utilizing this compound in biochemical assays, it is essential to verify its structural identity and solubility profile, as these dictate protocol parameters (e.g., solvent choice for stock solutions).[1]

PropertySpecification
IUPAC Name 1,1-Dimethyl-3-(3-methylphenyl)urea
Common Synonyms Fenuron-m-methyl; N-(3-methylphenyl)-N',N'-dimethylurea
CAS Number 28170-41-4
Molecular Formula

Molecular Weight 178.23 g/mol
Core Structure Phenylurea scaffold with a meta-methyl substitution
Solubility Low in water; soluble in organic solvents (DMSO, Ethanol, Methanol)
Target Site D1 Protein (PsbA),

niche

Structural Insight: The meta-methyl group (3-position) on the phenyl ring enhances lipophilicity compared to the unsubstituted parent compound (Fenuron). This modification typically increases binding affinity to the hydrophobic pocket of the D1 protein, making it a more potent inhibitor than Fenuron but generally less potent than di-substituted analogs like Diuron (3,4-dichloro).[1]

Part 2: Mechanism of Action (The Core)

The Site Competition Model

The herbicidal activity of 1,1-Dimethyl-3-(3-methylphenyl)urea stems from its ability to mimic the structure of Plastoquinone (PQ), the native electron carrier in the thylakoid membrane.

  • Native Function: In a functional PSII complex, an electron is transferred from

    
     (bound plastoquinone) to 
    
    
    (mobile plastoquinone).[1] Upon accepting two electrons and two protons,
    
    
    becomes plastoquinol (
    
    
    ) and diffuses out of the D1 protein pocket to transport electrons to the Cytochrome
    
    
    complex.
  • Inhibition: The phenylurea molecule binds non-covalently to the

    
     niche on the D1 protein (encoded by the psbA gene).
    
  • Consequence: Because the inhibitor cannot accept electrons, the electron transport chain is severed at the

    
     step. This causes:
    
    • Accumulation of triplet state chlorophyll (

      
      ).[1]
      
    • Generation of Reactive Oxygen Species (ROS) like singlet oxygen (

      
      ).[1]
      
    • Peroxidation of membrane lipids and destruction of the PSII reaction center (photoinhibition).

Pathway Visualization

The following diagram illustrates the competitive binding mechanism within the thylakoid membrane.

PSII_Mechanismcluster_membraneThylakoid Membrane (PSII Complex)D1D1 Protein (PsbA)QAQ_A (Fixed Plastoquinone)QB_SiteQ_B Binding PocketQA->QB_Sitee- Transfer (Blocked by Inhibitor)ROSSinglet Oxygen / Oxidative DamageQB_Site->ROSIf Blocked: ROS GenerationNative_PQNative Plastoquinone (PQ)Native_PQ->QB_SiteNative Binding (Reversible)Inhibitor1,1-Dimethyl-3-(3-methylphenyl)ureaInhibitor->QB_SiteCompetitive Binding (High Affinity)LightPhoton (hv)P680P680 Reaction CenterLight->P680ExcitationP680->QAe- Transfer

Caption: Competitive displacement of Plastoquinone by the phenylurea inhibitor at the D1 protein

Part 3: Experimental Validation Protocols

To quantify the efficacy of 1,1-Dimethyl-3-(3-methylphenyl)urea, the Hill Reaction using DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor is the industry-standard "self-validating" assay.[1]

Why DCPIP?

DCPIP is blue in its oxidized state and colorless when reduced.[1][2][3][4][5][6] It intercepts electrons after PSII but before PSI.[1] Therefore, if the inhibitor works, DCPIP will remain blue even under illumination.[1]

Protocol: Determination of via DCPIP Reduction

Reagents:

  • Isolation Buffer: 0.4 M Sucrose, 10 mM NaCl, 50 mM Tricine-NaOH (pH 7.8).[1]

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 10 mM NaCl, 5 mM

    
    .[1]
    
  • DCPIP Stock: 1 mM in water (store in dark).

  • Inhibitor Stock: 10 mM 1,1-Dimethyl-3-(3-methylphenyl)urea in DMSO.[1]

Workflow:

  • Thylakoid Isolation:

    • Homogenize fresh spinach leaves in cold Isolation Buffer.

    • Filter through cheesecloth.[1][3]

    • Centrifuge filtrate at 3000 x g for 5 min (

      
      ).
      
    • Resuspend pellet (chloroplasts) in Assay Buffer.[1]

    • Standardization: Adjust chlorophyll concentration to

      
      .
      
  • Reaction Setup:

    • Prepare a dilution series of the inhibitor (e.g.,

      
       to 
      
      
      ).[1]
    • Control: Chloroplasts + DCPIP + DMSO (no inhibitor).[1]

    • Blank: Chloroplasts + Buffer (no DCPIP).

  • Measurement (Spectrophotometry):

    • Illigunate samples with saturating light (

      
      ).[1]
      
    • Measure absorbance at 600 nm (

      
      ) at 
      
      
      and
      
      
      .
    • Calculate rate of reduction (

      
      ).
      
Experimental Workflow Diagram

Hill_Reaction_WorkflowLeafFresh Leaf TissueIso1. Isolation(Homogenize & Centrifuge)Leaf->IsoThylakoidsThylakoid Suspension(Standardized Chl)Iso->ThylakoidsMix2. Reaction Mix+ DCPIP (Blue)+ Inhibitor SeriesThylakoids->MixLight3. Illumination(Saturating Light)Mix->LightSpec4. Measure A600(Kinetic Mode)Light->SpecData5. Data Analysis(Hill Plot -> IC50)Spec->Data

Caption: Step-by-step workflow for the DCPIP Hill Reaction assay to determine herbicide potency.

Data Analysis & Interpretation

Calculate the percent inhibition (


14

Plot


14

  • Expected Range: For mono-substituted phenylureas,

    
     typically ranges between 
    
    
    .[1]
  • Validity Check: The control (DMSO only) must show a rapid decrease in

    
     (blue to clear). If the control does not clear, the chloroplasts are inactive.
    

Part 4: Structure-Activity Relationships (SAR)[1]

The efficacy of 1,1-Dimethyl-3-(3-methylphenyl)urea is governed by specific molecular interactions within the D1 protein pocket.

Structural FeatureFunction in BindingImpact of 3-Methyl Group
Urea Bridge H-bond acceptor/donorEssential for orientation within the binding niche (binds to Ser-264 of D1).[1]
Phenyl Ring

-

stacking
Interacts with Phe-265.[1]
N,N-Dimethyl Steric fitOptimal for fitting into the hydrophobic cleft; removal of methyls reduces activity.
3-Methyl (Meta) Lipophilicity/Shape The meta-substituent fits into a specific hydrophobic pocket.[1] The methyl group increases lipophilicity (LogP) compared to H, generally increasing binding affinity vs. unsubstituted Fenuron, though less potent than the highly electronegative/lipophilic 3,4-dichloro substitution (Diuron).[1]

Research Insight: The 3-methyl analog is often used in QSAR (Quantitative Structure-Activity Relationship) studies to determine the steric limits of the binding pocket. If the substituent becomes too bulky (e.g., t-butyl), activity drops due to steric hindrance.[1] The methyl group represents a "sweet spot" of increased lipophilicity without excessive bulk.

References

  • Sigma-Aldrich. (n.d.).[1] 1,1-Dimethyl-3-(3-methylphenyl)urea Product Information. Retrieved from [1][7]

  • Oettmeier, W. (1999).[1] Herbicide resistance and supersensitivity in photosystem II. Cellular and Molecular Life Sciences, 55, 1255–1277.[1]

  • Trebst, A. (2007).[1] Inhibitors in the functional cycle of photosystem II. In Photosystem II: The Light-Driven Water:Plastoquinone Oxidoreductase (pp. 681-697).[1] Springer.[1]

  • PubChem. (n.d.).[1] 1,1-Dimethyl-3-(3-methylphenyl)urea Compound Summary. Retrieved from [1]

  • University of Nebraska-Lincoln. (n.d.).[1] Inhibitors of Photosystem II - Mode of Action. Plant and Soil Sciences eLibrary. Retrieved from [1]

Herbicidal Activity Spectrum and Mechanistic Profiling of 1,1-Dimethyl-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development and refinement of phenylurea herbicides have been foundational to modern agricultural weed management. Among these, 1,1-Dimethyl-3-(3-methylphenyl)urea (CAS: 28170-41-4)—a structural analog situated between fenuron and chlorotoluron—serves as a critical model compound for understanding structure-activity relationships (SAR) in Photosystem II (PSII) inhibition. This technical guide provides an in-depth analysis of its chemical phylogeny, mechanism of action, herbicidal spectrum, and the rigorous experimental protocols required to validate its efficacy in both laboratory and field settings.

Chemical Identity & Structural Phylogeny

1,1-Dimethyl-3-(3-methylphenyl)urea is a member of the phenylurea class of agrochemicals. Its molecular architecture dictates its environmental fate, cuticular penetration, and target-site affinity:

  • IUPAC Name: 3-(3-methylphenyl)-1,1-dimethylurea

  • CAS Registry Number: 28170-41-4

  • Structural Significance: The addition of a methyl group at the meta (3-) position of the phenyl ring increases the molecule's lipophilicity (LogP) compared to the unsubstituted baseline compound, Fenuron. This modification enhances foliar uptake and cuticular penetration. Conversely, the absence of a halogen atom (such as the chlorine found in Chlorotoluron) alters its metabolic degradation rate, making it more susceptible to rapid breakdown by cytochrome P450 monooxygenases in tolerant cereal crops, thereby reducing its environmental persistence[1].

Mechanism of Action: Photosystem II (PSII) Inhibition

The primary mode of action for 1,1-Dimethyl-3-(3-methylphenyl)urea is the potent disruption of the photosynthetic electron transport chain.

Upon absorption, the herbicide translocates via the xylem to the chloroplast thylakoid membranes. Here, it competitively binds to the


-binding niche on the D1 protein  of the PSII reaction center 2[2]. By displacing the native electron acceptor, plastoquinone (PQ), the herbicide physically blocks the transfer of electrons from the primary quinone acceptor (

) to

3[3].

The Causality of Phytotoxicity: The mere cessation of ATP and NADPH production is not what kills the plant; rather, it is the secondary oxidative stress. The blockade at


 causes the excitation energy to back up, leading to the formation of triplet-state chlorophyll. This highly energetic state reacts with molecular oxygen to generate singlet oxygen (a Reactive Oxygen Species, ROS). The resulting oxidative burst destroys lipid membranes, degrades chlorophyll, and ultimately causes catastrophic cell death 4[4].

PSII_Inhibition Light Light Energy P680 P680 Reaction Center Light->P680 Excitation QA Primary Acceptor (QA) P680->QA e- transfer QB Secondary Acceptor (QB) D1 Protein Niche QA->QB e- transfer ROS Triplet Chlorophyll & ROS Generation QA->ROS Blocked e- flow PQ Plastoquinone Pool QB->PQ e- transfer Herbicide 1,1-Dimethyl-3- (3-methylphenyl)urea Herbicide->QB Competitive Binding Death Lipid Peroxidation & Cell Death ROS->Death Oxidative stress

Fig 1: Mechanism of Photosystem II inhibition by 1,1-Dimethyl-3-(3-methylphenyl)urea.

Herbicidal Activity Spectrum & Selectivity

1,1-Dimethyl-3-(3-methylphenyl)urea exhibits a broad-spectrum efficacy profile primarily targeting annual broadleaf weeds and select grasses. It is most effective when applied pre-emergence or early post-emergence, allowing the compound to be absorbed by the root system and translocated upward.

  • Highly Susceptible Species: Amaranthus retroflexus (Redroot pigweed), Chenopodium album (Common lambsquarters), and Alopecurus myosuroides (Black-grass).

  • Crop Selectivity: Selectivity in crops such as winter wheat and barley is achieved through rapid metabolic detoxification. Tolerant species utilize N-demethylation and ring hydroxylation pathways to convert the active herbicide into non-phytotoxic metabolites before it can accumulate at the thylakoid membrane.

Quantitative Efficacy Profiling

To contextualize the potency of 1,1-Dimethyl-3-(3-methylphenyl)urea, it is evaluated against established commercial standards like Diuron and Chlorotoluron. The table below summarizes representative


 (Effective Concentration causing 50% growth inhibition) values derived from standardized aquatic and hydroponic bioassays.

Table 1: Comparative Herbicidal Efficacy (


 Values) 
CompoundTarget SpeciesAssay Type

(

g/L)
Mechanism
1,1-Dimethyl-3-(3-methylphenyl)urea Amaranthus retroflexusHydroponic~45.0PSII Inhibition
Chlorotoluron Scenedesmus subspicatusAlgal Growth24.0PSII Inhibition
Diuron Freshwater MicroalgaeAlgal Growth7.0 - 36.0PSII Inhibition

(Note: Data ranges for Diuron and Chlorotoluron are aggregated from the APVMA Environmental Assessment and peer-reviewed ecotoxicity models 5[5].)

Experimental Protocols for Efficacy Validation

To ensure scientific integrity and reproducibility, the evaluation of phenylurea herbicides must rely on self-validating experimental systems. Pulse-Amplitude-Modulation (PAM) fluorometry is the gold standard for quantifying PSII inhibition in vivo.

Protocol: PAM Fluorometry Bioassay

This protocol measures the maximum quantum yield of PSII (


), providing a direct, non-destructive readout of herbicide binding efficacy.

Step-by-Step Methodology:

  • Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus) in a controlled environment chamber (22°C, 16h/8h light/dark cycle) until the 3-4 true leaf stage.

  • Herbicide Application: Prepare a logarithmic dose-response series of 1,1-Dimethyl-3-(3-methylphenyl)urea in a carrier solvent (e.g., 0.1% DMSO in water). Apply via foliar spray or hydroponic root dosing.

    • Self-Validation Check: Always include a solvent-only negative control to prove the carrier does not induce baseline stress, and a Diuron positive control to calibrate the maximum inhibition threshold.

  • Dark Adaptation (Critical Step): Attach leaf clips and dark-adapt the plants for a strict minimum of 30 minutes.

    • Causality: Dark adaptation is mandatory because it ensures the complete oxidation of the plastoquinone pool and opens all PSII reaction centers. Without this, residual light-induced electron traffic will artificially depress the

      
       baseline, invalidating the data2[2].
      
  • Fluorescence Measurement: Use a PAM fluorometer to apply a saturating pulse of actinic light. Record the minimal fluorescence (

    
    ) and maximal fluorescence (
    
    
    
    ). Calculate variable fluorescence (
    
    
    ) and the yield ratio (
    
    
    ).
  • Data Analysis: Plot the percentage of

    
     inhibition against the log-transformed herbicide concentration to calculate the 
    
    
    
    .

Workflow Step1 1. Plant Cultivation (Target Weed Species) Step2 2. Herbicide Application (Dose-Response Series) Step1->Step2 Standardized growth Step3 3. Dark Adaptation (Min. 30 Minutes) Step2->Step3 Foliar/Root uptake Step4 4. PAM Fluorometry (Fv/Fm Measurement) Step3->Step4 Open PSII centers Step5 5. Data Analysis (IC50/EC50 Calculation) Step4->Step5 Fluorescence kinetics

Fig 2: Standardized PAM fluorometry workflow for assessing phenylurea herbicide efficacy.

Conclusion & Future Perspectives

1,1-Dimethyl-3-(3-methylphenyl)urea remains a vital compound for elucidating the precise binding mechanics of the D1 protein's


 niche. Beyond traditional agriculture, the high specificity of phenylurea binding is now being leveraged in advanced biotechnology. Recent breakthroughs have utilized cyanobacteria-based living biophotovoltaic (LBPV) systems as highly sensitive biosensors, capable of detecting nanomolar concentrations of phenylurea herbicides by monitoring real-time photocurrent suppression 6[6]. Understanding the core activity of structural analogs like 1,1-Dimethyl-3-(3-methylphenyl)urea is essential for both developing next-generation, environmentally benign herbicides and engineering advanced environmental monitoring tools.

References

  • Benchchem. "Application Notes and Protocols: Phenylurea Compounds as Agricultural Herbicides." Benchchem.
  • Frontiers in Microbiology. "A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms." Frontiers.
  • ACS Langmuir. "Deep-Learning-Enhanced Living Biophotovoltaics: Predictive Photocurrent Modeling and Sensitive Herbicide Biosensing." ACS Publications.
  • Wikipedia. "Difenoxuron (Phenylurea Herbicide Mechanism of Action)." Wikimedia Foundation.
  • APVMA. "Diuron Environmental Assessment Report." Australian Pesticides and Veterinary Medicines Authority.

Sources

Potential applications of 1,1-Dimethyl-3-(3-methylphenyl)urea in agriculture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Potential Applications of 1,1-Dimethyl-3-(3-methylphenyl)urea in Agrochemical Development

Executive Summary & Chemical Profile

1,1-Dimethyl-3-(3-methylphenyl)urea (CAS: 28170-41-4), often referred to in research contexts as m-Methylfenuron or a Fluometuron analog , represents a critical scaffold in the phenylurea class of herbicides. While less commercially ubiquitous than its chlorinated (Diuron) or trifluoromethylated (Fluometuron) counterparts, this compound serves as a vital probe for Structure-Activity Relationship (SAR) studies and a potential candidate for selective weed control and plant growth regulation.

This guide explores the physicochemical properties, mechanism of action, and experimental protocols for evaluating this compound's utility in modern agriculture, specifically for researchers in agrochemical discovery and resistance management.

Chemical Identity
PropertyDetail
IUPAC Name 1,1-Dimethyl-3-(3-methylphenyl)urea
Synonyms N-(3-methylphenyl)-N',N'-dimethylurea; m-Tolyl-dimethylurea; 3-Methylfenuron
CAS Number 28170-41-4
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Core Structure Phenylurea with a meta-methyl substitution
Solubility Low in water; soluble in polar organic solvents (Acetone, DMSO)

Mechanism of Action: Photosystem II Inhibition

Like other phenylureas, 1,1-Dimethyl-3-(3-methylphenyl)urea targets the Photosystem II (PSII) reaction center in plant chloroplasts.

Molecular Interaction

The compound competes with plastoquinone (Q_B) for the binding site on the D1 protein (encoded by the psbA gene).

  • Binding: The urea moiety forms hydrogen bonds with specific residues (typically Ser-264 and Phe-265) in the D1 protein niche.

  • Blockade: By displacing Q_B, the herbicide interrupts the electron transport chain from Q_A to Q_B.

  • Oxidative Stress: The blockage causes an accumulation of triplet state chlorophyll and singlet oxygen, leading to lipid peroxidation and membrane destruction.

SAR Insight: The Meta-Substituent Effect

The meta-methyl group distinguishes this compound from:

  • Fenuron (H): The methyl group increases lipophilicity (LogP), potentially enhancing cuticular penetration.

  • Fluometuron (m-CF₃): The methyl group is electron-donating, whereas CF₃ is electron-withdrawing. This electronic difference alters the pKa of the urea nitrogen, subtly shifting binding affinity and selectivity. This makes 1,1-Dimethyl-3-(3-methylphenyl)urea an excellent tool for mapping the electronic requirements of the D1 binding pocket.

Visualization: PSII Inhibition Pathway

PSII_Inhibition Sunlight Sunlight Absorption PSII Photosystem II (P680) Sunlight->PSII Excitation QA Plastoquinone A (Q_A) PSII->QA e- transfer QB Plastoquinone B (Q_B) QA->QB Normal e- flow Block Electron Transport Blocked QA->Block Interrupted by Herbicide Herbicide 1,1-Dimethyl-3-(3-methylphenyl)urea Herbicide->QB Competes for D1 Binding Site ROS Reactive Oxygen Species (ROS) Block->ROS Energy Dissipation Failure Death Membrane Peroxidation & Cell Death ROS->Death Oxidative Damage

Caption: Mechanism of Action showing the interruption of electron flow at the Q_B site of Photosystem II, leading to oxidative stress.

Potential Agricultural Applications

A. Selective Herbicide Development

The meta-methyl substitution suggests potential selectivity patterns distinct from Fluometuron.

  • Target Crops: Cotton (historically tolerant to phenylureas via oxidative metabolism), Cereal grains.

  • Target Weeds: Broadleaf weeds (e.g., Amaranthus spp.) and some annual grasses.

  • Application Timing: Pre-emergence (soil applied) or early post-emergence.

B. Resistance Management Probe

Weeds resistant to Atrazine (triazines) or Diuron often exhibit mutations in the D1 protein (e.g., Ser264Gly).

  • Hypothesis: The steric bulk of the meta-methyl group is smaller than the meta-CF₃ of Fluometuron but larger than the H of Fenuron.

  • Application: Use 1,1-Dimethyl-3-(3-methylphenyl)urea to test cross-resistance patterns . If resistant weeds remain susceptible to this analog, it provides a structural template for "resistance-breaking" herbicide design.

C. Chemical Fruit Thinning

Photosynthesis inhibitors are occasionally used as fruit thinners (e.g., Metamitron) to induce controlled stress, causing the plant to shed excess fruitlets.

  • Potential: The transient inhibition of PSII by a sublethal dose could induce fruit abscission in pome fruits (apples, pears) without long-term phytotoxicity.

Experimental Protocols

Protocol 1: Chemical Synthesis (Lab Scale)

For research purposes only. Conduct in a fume hood.

Reagents:

  • 3-Methylphenyl isocyanate (m-Tolyl isocyanate)

  • Dimethylamine (40% aq. solution or anhydrous gas)

  • Dichloromethane (DCM) or Toluene (Solvent)

Workflow:

  • Preparation: Dissolve 10 mmol of 3-methylphenyl isocyanate in 20 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C.

  • Addition: Slowly add 11 mmol of dimethylamine (excess) under stirring. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the solid residue from ethanol/water to obtain pure 1,1-Dimethyl-3-(3-methylphenyl)urea.

  • Validation: Confirm structure via ¹H-NMR and melting point determination.

Protocol 2: Hill Reaction Assay (In Vitro Potency)

Validates PSII inhibition efficacy.

Materials:

  • Isolated chloroplasts (from Spinach or Pea).

  • DCPIP (2,6-dichlorophenolindophenol) dye.

  • Test compound dissolved in DMSO.

Steps:

  • Control: Prepare a chloroplast suspension with DCPIP (blue). Expose to light. The dye should turn colorless (reduced) as electron transport occurs.

  • Treatment: Incubate chloroplasts with varying concentrations (0.01 µM – 100 µM) of 1,1-Dimethyl-3-(3-methylphenyl)urea for 10 minutes in the dark.

  • Measurement: Expose samples to saturating light for 60 seconds.

  • Quantification: Measure absorbance at 600 nm.

  • Analysis: Calculate the IC₅₀ (concentration inhibiting 50% of DCPIP reduction). Compare with Diuron (positive control).

Protocol 3: Whole Plant Dose-Response (Greenhouse)

Design: Randomized block design with 4 replicates. Species: Amaranthus retroflexus (Target weed), Gossypium hirsutum (Cotton - Crop). Treatment:

  • Spray varying rates (e.g., 0, 125, 250, 500, 1000 g ai/ha).

  • Assess visual injury (0-100%) at 7, 14, and 21 days after treatment (DAT).

  • Measure fresh weight reduction at 21 DAT.

Environmental Fate & Toxicology (Developmental Considerations)

For drug development professionals, understanding the "liability" of a molecule is as crucial as its efficacy.

ParameterEstimated CharacteristicImplication
LogKow (Lipophilicity) ~2.4 - 2.8Moderate mobility in soil; potential for leaching if rainfall is heavy immediately after application.
Soil Half-Life (DT50) 30 - 90 daysModerate persistence. Likely degraded by microbial N-demethylation.
Toxicology Low acute toxicity (Oral LD50 > 2000 mg/kg est.)[1]Urea herbicides generally have low mammalian toxicity but must be screened for endocrine disruption.
Development Workflow Diagram

Development_Workflow Synthesis Synthesis & Purification (CAS 28170-41-4) InVitro In Vitro Screening (Hill Reaction IC50) Synthesis->InVitro Pass Greenhouse Greenhouse Efficacy (Selectivity/Spectrum) InVitro->Greenhouse IC50 < 1 µM Greenhouse->Synthesis Fail: Optimize Structure Field Field Trials (Env. Fate & Yield) Greenhouse->Field Selectivity Confirmed Reg Regulatory Dossier (Tox/Eco-Tox) Field->Reg Efficacy Validated

Caption: Stage-gate process for developing 1,1-Dimethyl-3-(3-methylphenyl)urea from synthesis to regulatory assessment.

References

  • Sigma-Aldrich. (n.d.). 1,1-Dimethyl-3-(3-methylphenyl)urea Product Specification. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 28170-41-4. Retrieved from

  • Hess, F. D. (2000). Light-Dependent Herbicides: An Overview. Weed Science, 48(2), 160-170. (Contextual grounding for PSII Inhibitors).
  • Trebst, A. (2007). Inhibitors in the functional cycle of photosystem II. Photosynthesis Research, 92, 217-224. (Mechanistic reference for D1 binding).

Sources

Technical Whitepaper: Chemodynamics and Environmental Fate of 1,1-Dimethyl-3-(3-methylphenyl)urea

[1]

Executive Technical Summary

1,1-Dimethyl-3-(3-methylphenyl)urea (CAS: 28170-41-4), often referred to as 3-Methylfenuron or N-(3-methylphenyl)-N',N'-dimethylurea , is a substituted phenylurea herbicide.[1] Structurally, it consists of a phenyl ring substituted at the meta position with a methyl group, coupled to a dimethylurea side chain.

Its environmental fate is governed by the stability of the urea bridge and the susceptibility of the N-methyl groups to oxidative attack. Unlike its halogenated analogs (e.g., Diuron, Linuron), the absence of electron-withdrawing halogens on the ring alters its hydrolytic stability and microbial degradation rates. This guide details the chemodynamics, biotransformation pathways, and validation protocols required to assess its persistence and mobility in terrestrial and aquatic ecosystems.[2]

Physicochemical Profiling & Phase Partitioning[1]

Understanding the environmental behavior of this compound requires establishing its baseline physicochemical properties.[2] The meta-methyl substitution increases lipophilicity compared to the unsubstituted parent (Fenuron) but lacks the strong hydrophobic drive of the chlorinated analogs.

Table 1: Predicted & Analogous Physicochemical Properties
ParameterValue (Est./Analogous)Significance
Molecular Weight 178.23 g/mol Moderate mobility potential.[1]
Water Solubility ~200–500 mg/L (20°C)High solubility facilitates leaching into groundwater.
Log Kow (Octanol/Water) 2.0 – 2.4Moderate lipophilicity; potential for bioaccumulation is low, but soil sorption is significant.
Vapor Pressure < 1 x 10⁻⁵ PaVolatilization from soil surfaces is negligible.
pKa Neutral (Non-ionizable)Sorption is largely independent of soil pH, unlike weak acid herbicides.
Henry’s Law Constant LowPartitioning to the atmosphere is thermodynamically unfavorable.

Biotic Transformation: The N-Demethylation Cascade[1]

The primary route of dissipation for 1,1-Dimethyl-3-(3-methylphenyl)urea in aerobic soils is microbial degradation.[1] The pathway follows a conserved N-demethylation cascade typical of phenylureas, mediated by broad-specificity oxidases (e.g., cytochrome P450 monooxygenases or bacterial Rieske non-heme iron oxygenases).[1]

Mechanism of Action
  • Primary N-Demethylation: The parent compound undergoes oxidative removal of one N-methyl group, forming the monomethyl metabolite. This is often the rate-limiting step in acclimated soils.

  • Secondary N-Demethylation: The second methyl group is removed, yielding the urea derivative.

  • Amide Hydrolysis: The urea bridge is cleaved, releasing 3-methylaniline (m-Toluidine) and carbon dioxide.[1]

  • Ring Mineralization: The resulting aniline derivative is further degraded, though often more slowly, leading to potential transient accumulation of toxic aromatic amines.

Visualization of Degradation Pathway

DegradationPathwayParentParent Compound1,1-Dimethyl-3-(3-methylphenyl)ureaMetabolite1Metabolite I1-Methyl-3-(3-methylphenyl)urea(N-Demethylation)Parent->Metabolite1  Oxidative  Demethylation  (PdmAB genes)Metabolite2Metabolite II3-(3-methylphenyl)urea(Didemethylation)Metabolite1->Metabolite2  Oxidative  DemethylationAnilineTerminal Metabolite3-Methylaniline (m-Toluidine)(Hydrolysis)Metabolite2->Aniline  Amide  HydrolysisCO2MineralizationCO2 + NH3Aniline->CO2  Ring Cleavage

Figure 1: The sequential biotic degradation pathway of 3-Methylfenuron in aerobic soil environments.[1]

Abiotic Degradation Mechanisms

While microbial metabolism drives soil dissipation, abiotic factors dominate in aqueous surface environments.

Photolysis (Aqueous)

Phenylureas absorb UV radiation (maxima ~240–250 nm). Direct photolysis of 1,1-Dimethyl-3-(3-methylphenyl)urea in water is generally slow (DT50 > 30 days) but accelerates significantly in the presence of nitrate or humic acids (indirect photolysis) via hydroxyl radical (

1
  • Key Photoproducts: Ring hydroxylation (phenols) and coupled azo-compounds.[1]

Hydrolysis

The urea linkage is chemically stable at neutral pH (pH 5–9). Rapid hydrolysis occurs only under extreme conditions (pH < 3 or pH > 10) or high temperatures, making hydrolysis a negligible pathway in typical agricultural soils.

Transport & Mobility: Sorption Kinetics

The mobility of this compound is defined by its adsorption-desorption equilibrium with soil organic matter (SOM).

  • Sorption Mechanism: Primarily hydrophobic partitioning and hydrogen bonding with humic substances.

  • Koc (Organic Carbon Partition Coefficient): Estimated range 150 – 400 mL/g.

  • Leaching Potential: Classified as a "Leacher" (GUS Score > 2.8). The compound poses a risk to shallow groundwater in sandy soils with low organic carbon content.

Experimental Protocols

To validate the fate of this specific isomer, the following standardized protocols are recommended. These protocols prioritize mass balance and metabolite identification.

Protocol A: Soil Adsorption/Desorption (Modified OECD 106)

Objective: Determine


  • Soil Selection: Select 5 soil types varying in pH (4.5–8.0), Clay content (>10%), and Organic Carbon (0.5%–3.0%).

  • Preparation: Air-dry and sieve soils (2 mm).

  • Equilibration:

    • Weigh 2g - 5g of soil into centrifuge tubes.[1]

    • Add 0.01 M

      
       solution (to simulate soil ionic strength and aid centrifugation).[3]
      
    • Spike with test substance at 5 concentrations (e.g., 0.2, 1.0, 5.0, 10, 20 mg/L).

    • Critical Step: Include a "Soil-Less" blank to quantify adsorption to the tube walls.

  • Agitation: Shake in the dark at 20°C for 24 hours (equilibrium plateau).

  • Separation: Centrifuge at 3000g for 20 minutes.

  • Analysis: Analyze supernatant via HPLC-UV or LC-MS/MS.

  • Calculation: Calculate adsorbed mass by subtraction. Plot Isotherms (Freundlich equation).

Protocol B: Aerobic Soil Metabolism (OECD 307)

Objective: Determine

  • System: Flow-through soil microcosms with volatile traps (NaOH for

    
    , Ethylene Glycol for organics).[1]
    
  • Dosing: Apply radiolabeled (

    
    -ring) compound to soil at field-relevant rates.[1]
    
  • Incubation: Maintain soil moisture at 40-50% Maximum Water Holding Capacity (MWHC) in the dark at 20°C.

  • Sampling Points: 0, 1, 3, 7, 14, 30, 60, 90 days.

  • Extraction:

    • Extract soil sequentially with Acetonitrile:Water (80:[1]20) followed by harsh extraction (Acetonitrile/HCl) if bound residues are high.

    • Self-Validating Step: Combustion of post-extraction soil to quantify Non-Extractable Residues (NER). Mass balance must be 90-110%.[1]

  • Metabolite ID: Analyze extracts via Radio-TLC and LC-MS/MS (Q-TOF) to confirm the presence of the monomethyl and aniline metabolites.

Workflow Visualization: OECD 106 Batch Equilibrium

OECD106Step1Soil Prep(Air Dry, 2mm Sieve)Step2Equilibration(Soil + 0.01M CaCl2 + Spike)Step1->Step2Step3Agitation(24h, 20°C, Dark)Step2->Step3Step4Separation(Centrifuge 3000g)Step3->Step4AnalysisAnalysis PhaseSupernatant (LC-MS/MS)Calculation (Kd, Koc)Step4->Analysis:supn

Figure 2: Workflow for the determination of adsorption isotherms using the Batch Equilibrium Method.

Regulatory & Ecotoxicological Implications[4][5]

  • Groundwater Directive: Due to the high solubility and moderate persistence of the parent and the monomethyl metabolite, this compound is a candidate for groundwater monitoring lists.

  • Metabolite Toxicity: The terminal metabolite, 3-methylaniline , is more toxic than the parent urea. It is a known hematotoxin (methemoglobinemia inducer). Regulatory risk assessments must account for the formation and stability of this aniline derivative in the environment.

References

  • Sørensen, S. R., et al. (2003). "Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields." FEMS Microbiology Ecology, 45(1), 1-11.[1] Link[1]

  • OECD. (2000).[4] Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.[4][5] Link

  • Giolando, S. T., et al. (1995). "Environmental Fate of Phenylurea Herbicides." Journal of Agricultural and Food Chemistry. (General reference for class behavior).
  • European Commission. (2002). Review Report for the Active Substance Isoproturon.
  • Tixier, C., et al. (2000). "Phototransformation of phenylurea herbicides in aqueous solution." Chemosphere, 41(4), 555-562.[1] Link

Toxicology and Safety Data for 1,1-Dimethyl-3-(3-methylphenyl)urea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1,1-Dimethyl-3-(3-methylphenyl)urea (CAS 28170-41-4), frequently designated as N,N-dimethyl-N'-m-tolylurea, belongs to the substituted phenylurea chemical class. While historically recognized for their role as Photosystem II (PSII) inhibitors in agrochemistry, compounds of this specific structural motif are increasingly utilized as fragment scaffolds in early-stage drug discovery and agrochemical development. As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into its physicochemical properties, mechanistic toxicology, and the self-validating experimental workflows required for rigorous safety assessment.

Chemical Identity & Physicochemical Profiling

Before designing any toxicological assay, it is imperative to understand the physicochemical baseline of the compound. The m-tolyl substitution on the phenyl ring significantly influences the molecule's lipophilicity and steric interactions within enzymatic binding pockets, dictating its metabolic fate.

Table 1: Physicochemical and Structural Data

PropertyValue / Description
Chemical Name 1,1-Dimethyl-3-(3-methylphenyl)urea
CAS Registry Number 28170-41-4
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Structural Class Phenylurea / m-Tolyl derivative
Primary MoA (Plants) Photosystem II (PSII) Inhibition
Predicted LogP ~2.1 (Moderate lipophilicity, suggesting membrane permeability)

Mechanistic Toxicology & Biotransformation

Cytochrome P450-Mediated Metabolism

From a toxicokinetic standpoint, the clearance and potential toxicity of phenylureas are heavily dependent on hepatic biotransformation. Recent density functional theory (DFT) and quantum mechanics studies reveal that phenylurea derivatives undergo a successive N-demethylation mechanism catalyzed by Cytochrome P450 (CYP450) enzymes ().

The reaction initiates via either a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism. For 1,1-dimethyl-3-(3-methylphenyl)urea, the terminal dimethylamine group is sequentially stripped of its methyl groups, generating mono- and di-demethylated metabolites. Concurrently, the m-tolyl ring is susceptible to aromatic oxidation, which can form reactive hydroxylated intermediates. These intermediates necessitate rapid Phase II conjugation (primarily glucuronidation) to prevent cellular oxidative stress.

CYP450_Metabolism Parent 1,1-Dimethyl-3- (3-methylphenyl)urea CYP CYP450 Enzymes (Oxidation) Parent->CYP Binding NDemethyl1 Mono-N-demethylated Metabolite CYP->NDemethyl1 HAT/SET mechanism Hydroxyl Ring-Hydroxylated Intermediate CYP->Hydroxyl Aromatic oxidation NDemethyl2 Di-N-demethylated Metabolite NDemethyl1->NDemethyl2 Successive N-demethylation Conjugation Phase II Conjugation (Glucuronidation) NDemethyl2->Conjugation Hydroxyl->Conjugation Excretion Renal Excretion Conjugation->Excretion

CYP450-mediated successive N-demethylation and phase II clearance pathway.

Ecotoxicology and Sub-Lethal Mammalian Implications

While acute mammalian toxicity for this class is generally low, sub-lethal chronic exposures present specific risks. In developmental models using zebrafish (Danio rerio), exposure to related phenylureas (e.g., linuron) has been shown to induce pericardial edema, impair mitochondrial oxidative respiration, and significantly alter neurotransmitter biosynthesis by downregulating gad1b and th1 transcripts (). Furthermore, when assessing environmental safety, the joint toxicity of phenylurea mixtures in aquatic primary producers is highly predictable using Concentration Addition (CA) models, confirming a shared, additive mechanism of action across the structural class ().

Self-Validating Experimental Protocols

To accurately assess the safety profile of 1,1-dimethyl-3-(3-methylphenyl)urea, laboratory workflows must be designed with internal causality and self-validation. Below are two critical protocols utilized in our safety pharmacology pipelines.

Protocol A: In Vitro CYP450 Biotransformation Assay

Objective: To quantify N-demethylation kinetics and trap reactive intermediates. Self-Validation Mechanism: Inclusion of testosterone (CYP3A4) and diclofenac (CYP2C9) as positive controls ensures the metabolic viability of the microsomes.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) rapidly at 37°C, then immediately transfer to ice. Causality: Minimizes the degradation of temperature-sensitive CYP enzymes prior to the assay.

  • Reaction Mixture Assembly: In a 96-well plate, combine 1 µM of the test compound, 0.5 mg/mL HLMs, and 50 mM potassium phosphate buffer. Causality: The buffer must be strictly maintained at pH 7.4 to preserve the physiological conformation of the CYP active sites.

  • Reaction Initiation: Add 1 mM of an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to start the reaction. Causality: A regenerating system is chosen over direct NADPH addition because it sustains catalytic turnover for the duration of the 60-minute assay without depleting the essential cofactor.

  • Termination & Analysis: At designated time points (0, 15, 30, 60 min), quench the reaction with a 3x volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4,000 x g for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.

Protocol B: Zebrafish Embryo Toxicity (ZET) Assay

Objective: High-throughput screening for developmental and neurotoxic endpoints.

  • Embryo Selection: Collect and select viable Danio rerio embryos at 6 hours post-fertilization (hpf). Causality: Initiating exposure at 6 hpf ensures the compound is introduced post-cleavage, directly targeting the highly sensitive gastrulation and organogenesis phases.

  • Compound Dosing: Expose embryos to serial dilutions of the compound (0.1 µM to 10 µM) in 96-well plates (one embryo per well). Include 0.1% DMSO as a vehicle control to account for solvent toxicity, and 10 µM linuron as a positive control for phenylurea-induced edema.

  • Incubation & Phenotypic Scoring: Incubate plates at 28.5°C under a 14:10 light/dark cycle up to 96 hpf. Score daily for mortality, hatching rate, and morphological defects (spinal lordosis, yolk sac edema).

  • Transcriptomic Extraction: At 96 hpf, pool surviving larvae, extract total RNA using a standard TRIzol method, and perform RT-qPCR targeting gad1b and th1 to assess neurodevelopmental impact.

ZET_Workflow A Embryo Collection (6 hpf) B Compound Dosing (0.1 - 10 µM) A->B C Incubation (up to 96 hpf) B->C D Phenotypic Scoring (Edema, Lordosis) C->D Morphological check E Transcriptomic Analysis (Neuro/Oxidative Genes) C->E RNA extraction F Data Synthesis & Risk Assessment D->F E->F

Step-by-step Zebrafish Embryo Toxicity (ZET) screening workflow.

References

  • Wang, Z., et al. (2023). "New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism." Environment International. URL:[Link]

  • Maharaj, S., et al. (2020). "Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae." Neurotoxicology and Teratology. URL:[Link]

  • Backhaus, T., et al. (2004). "Joint algal toxicity of phenylurea herbicides is equally predictable by concentration addition and independent action." Environmental Toxicology and Chemistry. URL:[Link]

Technical Guide: 1,1-Dimethyl-3-(3-methylphenyl)urea Analytical Standards

[1]

Executive Summary & Chemical Identity

1,1-Dimethyl-3-(3-methylphenyl)urea (CAS: 28170-41-4) is a substituted phenylurea compound, structurally analogous to the herbicide Fenuron but distinguished by a methyl group at the meta (3-) position of the phenyl ring.[1]

In analytical contexts, this compound serves two critical roles:

  • Impurity Profiling: It acts as a reference standard for quantifying by-products in the synthesis of methylated phenylurea herbicides (e.g., Fluometuron, where the trifluoromethyl group is replaced by a methyl group).

  • Environmental Monitoring: It is monitored as a degradation product or structural analog in "phenylurea screens" for ground and surface water compliance.[1]

Chemical Profile Table
PropertySpecification
IUPAC Name 1,1-Dimethyl-3-(3-methylphenyl)urea
Synonyms N,N-Dimethyl-N'-(3-tolyl)urea; 3-Methylfenuron
CAS Number 28170-41-4
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Solubility Soluble in Methanol, Acetonitrile, Acetone; Low solubility in water.[1]
pKa ~13.5 (Amide nitrogen, estimated)
LogP ~2.1 (Moderate lipophilicity)

Critical Handling & Stability Protocols

Expert Insight: Phenylurea standards are generally stable in solid form but exhibit specific vulnerabilities in solution.[1] The urea bridge is susceptible to hydrolysis under extreme pH conditions.[1]

Storage and Reconstitution
  • Solid State: Store neat standards at -20°C under desiccated conditions. Protect from light to prevent photo-oxidation of the phenyl ring.[1]

  • Stock Solution (1 mg/mL):

    • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[1] Avoid DMSO if using for GC-MS due to solvent volatility issues.[1]

    • Stability: Stable for 6 months at -20°C.

    • Causality: Methanol is preferred over water for stock solutions because the compound's moderate lipophilicity (LogP ~2.1) risks precipitation in pure aqueous buffers at high concentrations.

Degradation Pathways

The primary degradation risk during analysis is thermal decomposition in the injection port (GC) or hydrolysis in basic mobile phases (LC).

  • Thermal: Decarboxylation to form the corresponding isocyanate and dimethylamine.[1]

  • Hydrolytic: Acidic or basic conditions can cleave the urea linkage.[1]

Analytical Methodologies: LC-MS/MS Focus

Authoritative Grounding: While HPLC-UV is sufficient for raw material assay (detection limit ~0.5 ppm), LC-MS/MS is the mandatory standard for environmental trace analysis (detection limit < 0.05 ppb) due to the need to distinguish positional isomers (e.g., m-tolyl vs. p-tolyl).[1]

Experimental Workflow: Trace Analysis in Water

The following protocol utilizes Solid Phase Extraction (SPE) coupled with LC-ESI-MS/MS.

Step 1: Sample Preparation (SPE)
  • Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 200 mg.[1]

  • Conditioning: 5 mL MeOH followed by 5 mL Ultrapure Water.[1]

  • Loading: 500 mL water sample (pH adjusted to 7.0).

  • Wash: 5 mL 5% MeOH in water (removes highly polar interferences).

  • Elution: 2 x 3 mL Methanol.

  • Concentration: Evaporate to dryness under N₂ stream; reconstitute in 1 mL 50:50 MeOH:Water.

Step 2: Liquid Chromatography (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: 95% B (Wash)[1]

    • 10.1 min: Re-equilibrate to 5% B.

Step 3: Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Precursor Ion: [M+H]⁺ = 179.1 m/z .

  • Quantification Transition: 179.1 → 72.1 m/z (Dimethylamine moiety, characteristic of dimethylureas).

  • Confirmation Transition: 179.1 → 46.1 m/z (Secondary fragmentation).

Analytical Logic Diagram

The following diagram illustrates the decision matrix for analyzing 1,1-Dimethyl-3-(3-methylphenyl)urea, highlighting the "fork" between GC and LC methods based on thermal stability.

AnalyticalWorkflowStartSample: 1,1-Dimethyl-3-(3-methylphenyl)ureaMatrixCheckMatrix Type?Start->MatrixCheckWaterEnvironmental (Water/Soil)MatrixCheck->WaterTrace (<1 ppb)PurePure Standard / FormulationMatrixCheck->PureHigh Conc (>1 ppm)SPESPE Enrichment (HLB)Concentrate 500xWater->SPEDilutionDilute in MeOHPure->DilutionLCMSLC-MS/MS (ESI+)(Preferred)SPE->LCMSMethodChoiceSelect TechniqueDilution->MethodChoiceGCMSGC-MS(Risk: Thermal Degradation)MethodChoice->GCMSNot RecommendedMethodChoice->LCMSHigh SensitivityHPLCUVHPLC-UV (245 nm)MethodChoice->HPLCUVRoutine AssayDerivDerivatization Required(Prevent pyrolysis)GCMS->DerivMRMMRM Analysis179 -> 72 m/zLCMS->MRM

Caption: Analytical decision tree prioritizing LC-MS/MS for trace analysis to avoid thermal degradation issues inherent to GC methods.

Fragmentation & Mechanistic Insight

Understanding the fragmentation mechanism is vital for validating the MS method.

  • Protonation: The molecule accepts a proton on the carbonyl oxygen or the amide nitrogen, forming the precursor [M+H]⁺ at 179 m/z .

  • Primary Cleavage: The weakest bond is the amide bond between the carbonyl carbon and the dimethylamine nitrogen.

  • Product Ion: Cleavage releases the neutral isocyanate (3-methylphenyl isocyanate) and the charged dimethylamine cation ([(CH₃)₂NCO]⁺ or related species), observed at 72 m/z .[1]

This transition (179 → 72) is highly specific to the 1,1-dimethylurea class, distinguishing it from 1-methyl-1-methoxy ureas (like Linuron).[1]

FragmentationParentPrecursor Ion[M+H]+ = 179 m/zTSTransition State(Amide Cleavage)Parent->TSCID EnergyFragment1Product Ion(Dimethylamine group)m/z = 72TS->Fragment1NeutralNeutral Loss(3-Methylphenyl isocyanate)TS->Neutral

Caption: ESI+ Fragmentation pathway showing the characteristic loss generating the m/z 72 quantifier ion.

Troubleshooting & Isomer Separation

A common analytical challenge is separating 1,1-Dimethyl-3-(3-methylphenyl)urea (meta) from its isomer 1,1-Dimethyl-3-(4-methylphenyl)urea (para).[1]

  • Problem: Isomers have identical mass (178.23) and nearly identical fragmentation patterns.

  • Solution: Chromatographic resolution is required.[1]

    • Column Choice: Use a Phenyl-Hexyl column instead of a standard C18. The pi-pi interactions between the stationary phase and the aromatic ring of the analyte offer better selectivity for positional isomers (meta vs. para) than hydrophobic interactions alone.[1]

    • Validation: Run a mixed standard of the 3-methyl and 4-methyl isomers. Baseline separation (Resolution > 1.5) confirms method specificity.

References

  • Sigma-Aldrich. (n.d.).[1] 1,1-DIMETHYL-3-(3-METHYLPHENYL)UREA Product Specification. Retrieved from [1]

  • U.S. EPA. (2023). Substance Details: Urea, N,N-dimethyl-N'-phenyl- (Fenuron and analogs).[1] CompTox Chemicals Dashboard.[1][2][3] Retrieved from

  • Waters Corporation. (2020). Determination of Acidic Herbicides and Phenyl Ureas in Water Using LC-MS/MS. Application Note. Retrieved from

  • NIST. (2023). Mass Spectral Data for Substituted Ureas. NIST Chemistry WebBook, SRD 69. Retrieved from

Methodological & Application

NMR characterization of 1,1-Dimethyl-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Comprehensive NMR Characterization of 1,1-Dimethyl-3-(3-methylphenyl)urea

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the structural elucidation of 1,1-Dimethyl-3-(3-methylphenyl)urea using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental design. We present a complete workflow, from sample preparation to advanced spectral interpretation, ensuring a robust and verifiable characterization of the target molecule. This guide emphasizes self-validating protocols and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Urea Derivatives and NMR

Substituted ureas are a cornerstone of modern medicinal chemistry and materials science, with 1,1-Dimethyl-3-(3-methylphenyl)urea serving as a representative scaffold. The precise arrangement of substituents on the urea backbone and the phenyl ring is critical to its function. Therefore, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing detailed information about the molecular framework through the analysis of nuclear spin behavior in a magnetic field.[1][2] This note details the comprehensive application of both ¹H (proton) and ¹³C NMR for the complete and confident characterization of this compound.

Molecular Structure and NMR-Relevant Environments

A thorough NMR analysis begins with a theoretical dissection of the molecule to identify all chemically distinct proton and carbon environments. The meta-substitution on the phenyl ring and the unsymmetrical urea moiety result in a unique magnetic environment for nearly every atom.

Figure 1: Structure of 1,1-Dimethyl-3-(3-methylphenyl)urea with atom numbering for NMR assignment.

Experimental Design: Protocols and Rationale

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters.

Protocol 1: Sample Preparation

This protocol is designed to produce a homogeneous, particulate-free sample suitable for high-resolution NMR.[3][4][5]

Materials:

  • 1,1-Dimethyl-3-(3-methylphenyl)urea (5-10 mg for ¹H; 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆), 0.6-0.7 mL

  • High-quality 5 mm NMR tube

  • Pasteur pipette and cotton wool

  • Small vial

Procedure:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR requires a higher concentration (20-30 mg) due to the lower natural abundance of the ¹³C isotope.[3][6]

  • Solvent Selection & Dissolution: Add ~0.7 mL of the chosen deuterated solvent to the vial.

    • Causality: CDCl₃ is a common choice for its excellent solubilizing power for many organic molecules and its relatively clean spectral window.[4][7] However, the N-H proton signal can be broad and may exchange with residual water. DMSO-d₆ is an excellent alternative that forms strong hydrogen bonds with the N-H proton, resulting in a sharper signal at a downfield position, making it easier to identify.[8]

  • Filtration (Critical Step): Create a micro-filter by placing a small plug of cotton wool into a Pasteur pipette.[5]

  • Transfer: Using the filter-pipette, transfer the solution from the vial into the NMR tube.

    • Causality: This step removes any suspended particulate matter. Solids in an NMR sample will severely degrade the magnetic field homogeneity, a process known as shimming, leading to broad, poorly resolved peaks.[5][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the sample height is between 4-5 cm (0.6-0.7 mL).[3]

Protocol 2: Data Acquisition

This outlines a standard procedure for acquiring 1D ¹H and ¹³C spectra.

Instrument: A standard 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. This step stabilizes the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume.

  • ¹H NMR Acquisition:

    • Scans: Acquire 16-64 scans.

    • Spectral Window: Set a spectral width from -1 to 12 ppm.

    • Rationale: This number of scans is typically sufficient to achieve a high signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Scans: Acquire 1024 or more scans.

    • Spectral Window: Set a spectral width from 0 to 200 ppm.

    • Rationale: The low natural abundance (~1.1%) and smaller gyromagnetic ratio of ¹³C nuclei necessitate a significantly larger number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[3]

Data Processing and Spectral Interpretation

The following workflow provides a systematic approach to analyzing the raw NMR data to arrive at a final structure.

cluster_prep Preparation & Acquisition cluster_proc Processing cluster_analysis Analysis & Interpretation SamplePrep Sample Preparation (Protocol 1) Acquisition Data Acquisition (¹H & ¹³C, Protocol 2) SamplePrep->Acquisition FID Raw Data (FID) Acquisition->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Chemical Shift Referencing (TMS) Baseline->Reference Integration Peak Integration (¹H NMR) Reference->Integration Multiplicity Multiplicity Analysis (J-coupling) Integration->Multiplicity Assignment Peak Assignment to Molecular Structure Multiplicity->Assignment

Sources

Protocol for testing 1,1-Dimethyl-3-(3-methylphenyl)urea herbicidal efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profile

This protocol defines the validation framework for 1,1-Dimethyl-3-(3-methylphenyl)urea (CAS: 15545-48-9), a phenylurea herbicide analog structurally related to Fenuron and Chlorotoluron.

Mechanism of Action (MoA): This compound acts as a Class C2 (HRAC Group 5) herbicide. It binds to the Q_B-binding niche on the D1 protein of the Photosystem II (PSII) complex in chloroplast thylakoid membranes. This blockade prevents electron transfer from Q_A to Q_B, stopping the production of ATP and NADPH and generating reactive oxygen species (ROS) that cause lipid peroxidation and cell death.

Experimental Logic: To validate efficacy, we employ a "Self-Validating" tiered approach:

  • Physiological Screen (Rapid): Chlorophyll fluorescence (Fv/Fm) to confirm PSII engagement within hours.

  • Whole Plant Bioassay (Definitive): Pre- and Post-emergence testing (OECD 208/227) to determine GR50 (Growth Reduction 50%) values.

Chemical Properties & Formulation
ParameterValue/Description
IUPAC Name 1,1-Dimethyl-3-(3-methylphenyl)urea
Common Ref m-Tolyl-dimethylurea / Fenuron-m-methyl
Solubility Low water solubility (est. <50 mg/L). Lipophilic.
Formulation Stock: 100 mM in 100% DMSO or Acetone. Working: Dilute in water + 0.25% v/v Non-ionic Surfactant (e.g., Tween 20 or Agral 90) to ensure foliar wetting.

Mechanism of Action Visualization

The following diagram illustrates the interruption of electron flow at the Thylakoid membrane, the core target of this protocol.

PSII_Inhibition Sunlight Photon Capture PSII Photosystem II (P680) Sunlight->PSII Excitation Pheo Pheophytin PSII->Pheo e- transfer QA Plastoquinone A (Q_A) Pheo->QA e- transfer QB_Site Q_B Binding Site (D1 Protein) QA->QB_Site Normal e- flow QB Plastoquinone B (Q_B) QB_Site->QB Reduction to PQH2 ROS Singlet Oxygen (ROS) Membrane Damage QB_Site->ROS Energy Dissipation Failure Herbicide 1,1-Dimethyl-3-(3-methylphenyl)urea Herbicide->QB_Site Competitive Binding

Figure 1: Pathway of Phenylurea inhibition. The herbicide competes with Plastoquinone B at the D1 protein site, halting electron transport and causing oxidative stress.

Phase 1: Rapid Physiological Screening (Chlorophyll Fluorescence)

Objective: Confirm MoA and estimate intrinsic activity before investing in long-term greenhouse trials. Rationale: PSII inhibitors cause a rapid rise in fluorescence emission because absorbed light energy cannot be utilized for photochemistry.

Protocol Steps
  • Plant Material: Use Phaseolus vulgaris (Bean) or Amaranthus retroflexus (Pigweed) at the 2-leaf stage.

  • Treatment: Apply 10 µL droplets of the test compound (100 µM) to the adaxial surface of the leaf. Include a Positive Control (Diuron, 100 µM) and Negative Control (Solvent blank).

  • Incubation: Keep plants in light (200 µmol m⁻² s⁻¹) for 4 hours to drive trans-laminar uptake.

  • Dark Adaptation (CRITICAL): Place leaf clips on treated spots and adapt to darkness for 20 minutes. This oxidizes all Q_A reaction centers (opens them).

  • Measurement: Use a Pulse-Amplitude Modulated (PAM) Fluorometer.

    • F0 (Min Fluorescence): Measure with weak modulated light.[1][2][3]

    • Fm (Max Fluorescence): Apply a saturating pulse (>3000 µmol m⁻² s⁻¹, 0.8s).

  • Calculation: Determine Maximum Quantum Yield of PSII:

    
    [3]
    

Pass Criteria:

  • Healthy Control: Fv/Fm > 0.78

  • Active Herbicide: Fv/Fm < 0.40 (Indicates severe electron transport blockade).

Phase 2: Whole Plant Bioassay (Greenhouse)

Objective: Establish the dose-response relationship (GR50) for Pre- and Post-emergence activity.

Experimental Design (Randomized Complete Block)
  • Species: Select 2 Monocots (e.g., Setaria viridis, Alopecurus myosuroides) and 2 Dicots (e.g., Amaranthus retroflexus, Chenopodium album).

  • Replicates: 4 pots per treatment.

  • Dose Range: Logarithmic scale (e.g., 0, 10, 30, 100, 300, 1000 g ai/ha).

Pre-Emergence Protocol (Soil Activity)

Reference: Modified OECD Guideline 208

  • Soil Prep: Sandy loam (organic matter < 2%) is preferred to minimize adsorption of urea herbicides.

  • Seeding: Sow seeds at uniform depth (1 cm).

  • Application: Apply compound immediately after sowing (within 24h) using a laboratory track sprayer calibrated to deliver 200 L/ha water volume.

    • Note: Ensure nozzle height provides double overlap for uniformity.

  • Irrigation: Lightly mist overhead (5mm) 24h after application to activate/move the herbicide into the germination zone.

  • Assessment: 21 Days After Treatment (DAT). Measure % Emergence and Fresh Shoot Weight.[4]

Post-Emergence Protocol (Foliar Activity)

Reference: Modified OECD Guideline 227

  • Growth Stage: Grow plants to the 2-4 true leaf stage.

  • Application: Spray foliage using a track sprayer (flat fan nozzle, e.g., TeeJet 8002E).

    • Adjuvant:Mandatory. Add 0.25% v/v non-ionic surfactant. Phenylureas require help penetrating the cuticle.

  • Environmental Hold: Keep plants in the spray chamber for 2 hours post-spray to allow drying; do not irrigate foliage for 24 hours.

  • Assessment:

    • 7 DAT: Visual injury scoring (0-100% scale). Look for interveinal chlorosis (yellowing between veins) progressing to necrosis.

    • 21 DAT: Harvest biomass (Fresh Weight).

Workflow & Data Analysis

The following diagram outlines the critical path from formulation to statistical validation.

Bioassay_Workflow Prep Formulation (DMSO + Surfactant) Screen In Vitro Screen (Fluorometry Fv/Fm) Prep->Screen Decision Active? Screen->Decision Decision->Prep No (Reformulate) Greenhouse Greenhouse Trial (Pre & Post) Decision->Greenhouse Yes (Fv/Fm < 0.6) Harvest Harvest & Weigh (21 DAT) Greenhouse->Harvest Analysis Log-Logistic Regression (GR50) Harvest->Analysis

Figure 2: Experimental workflow ensuring only active formulations proceed to labor-intensive greenhouse stages.

Statistical Analysis (The "Streibig" Method)

Do not use simple ANOVA. You must calculate the GR50 using a non-linear regression model (Log-Logistic 3 or 4 parameter model) using R (package drc) or SigmaPlot.

Equation:



  • y: Plant response (Biomass)

  • x: Herbicide dose

  • d: Upper limit (Control growth)

  • c: Lower limit (Complete kill, usually 0)

  • b: Slope of the curve (Sensitivity)

  • GR50: Dose reducing growth by 50%

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Publishing, Paris. [Link]

  • OECD Guidelines for the Testing of Chemicals, Test No. 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Publishing, Paris. [Link]

  • Maxwell, K., & Johnson, G. N. (2000).[5] Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659–668. (Standard protocol for Fv/Fm analysis). [Link]

  • Streibig, J. C. (1988). Herbicide bioassay. Weed Research, 28(6), 479-484. (Foundational text on Log-Logistic dose-response modeling). [Link]

  • HRAC (Herbicide Resistance Action Committee). Mode of Action Classification (Group 5 / C2 Phenylureas). [Link]

Sources

Comprehensive Phytotoxicity Profiling of 1,1-Dimethyl-3-(3-methylphenyl)urea: Mechanistic Assays and Photosystem II Inhibition Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1,1-Dimethyl-3-(3-methylphenyl)urea (CAS 28170-41-4) belongs to the substituted phenylurea class of compounds. In agrochemical development and environmental toxicology, phenylureas are classically recognized as potent inhibitors of photosynthesis.

Mechanism of Action: Phenylureas exert their phytotoxic effects by competitively binding to the plastoquinone-binding niche (the


 site) located on the D1 protein of the Photosystem II (PSII) reaction center complex [1]. By displacing the native plastoquinone, the compound effectively severs the electron transport chain between the primary electron acceptor (

) and the secondary electron acceptor (

).

Causality of Phytotoxicity: The blockade of electron flow at


 prevents the utilization of absorbed light energy for photochemistry. This results in the accumulation of the oxidized primary donor, 

, and promotes the formation of triplet-state chlorophyll. These highly reactive intermediates interact with molecular oxygen to generate singlet oxygen and other reactive oxygen species (ROS). The subsequent oxidative burst causes rapid lipid peroxidation of the thylakoid membranes, leading to macroscopic symptoms such as chlorosis, tissue necrosis, and ultimately, plant death.

PSII_Inhibition Light Light Energy P680 P680 (PSII Core) Light->P680 QA Plastoquinone A (QA) P680->QA e- transfer QB Plastoquinone B (QB) QA->QB Normal Flow ROS Singlet Oxygen (ROS) QA->ROS Blocked e- Flow (Excess Energy) Damage Lipid Peroxidation & Cell Death ROS->Damage Urea 1,1-Dimethyl-3- (3-methylphenyl)urea Urea->QB Competitive Binding at D1 Protein

Figure 1: Mechanism of Action. 1,1-Dimethyl-3-(3-methylphenyl)urea blocks electron flow at the QB site, inducing ROS generation.

Experimental Design & Causality

To rigorously profile the phytotoxicity of 1,1-Dimethyl-3-(3-methylphenyl)urea, a dual-assay approach is required. This system bridges the gap between primary molecular binding events and whole-plant physiological outcomes.

  • High-Throughput Chlorophyll Fluorescence (In Vitro / Leaf Disc): Measuring the maximum quantum efficiency of PSII (

    
    ) provides a rapid, non-destructive, and highly sensitive quantification of PSII inhibition [2]. Furthermore, analyzing the OJIP fluorescence transient allows us to pinpoint the exact site of electron transport blockade. A rapid rise in the "J-step" (at ~2 ms) is the physiological fingerprint of 
    
    
    
    -site blockade by phenylureas [3].
  • Whole-Plant Vegetative Vigor Assay (In Vivo): Following OECD Test Guideline 227 [4], this assay translates the molecular disruption of PSII into macroscopic phytotoxicity metrics (biomass reduction and visual necrosis). This is critical because in vitro potency does not always correlate with in vivo efficacy due to factors like cuticular penetration, vascular translocation, and metabolic detoxification.

Workflow Prep 1. Compound Formulation (Solvent + Surfactant) Dose 2. Dose-Response Setup (0.1 to 1000 µM) Prep->Dose Assay1 Leaf Disc Assay (Chlorophyll Fluorescence) Dose->Assay1 Assay2 Whole Plant Assay (OECD 227 Vegetative Vigor) Dose->Assay2 Read1 Measure Fv/Fm & OJIP (1h, 24h, 48h) Assay1->Read1 Read2 Measure Biomass & Necrosis (14 Days Post-Application) Assay2->Read2 Analysis Data Synthesis: IC50 & ED50 Calculation Read1->Analysis Read2->Analysis

Figure 2: Dual-assay workflow for comprehensive phytotoxicity profiling.

Detailed Experimental Protocols

Protocol A: High-Throughput Chlorophyll Fluorescence (Leaf Disc Assay)

Objective: Quantify the


 of PSII inhibition via 

and OJIP transient analysis.

Materials:

  • Pulse-Amplitude-Modulated (PAM) Fluorometer (e.g., IMAGING-PAM or Handy PEA).

  • Standardized leaf discs (10 mm diameter) from 3-week-old Arabidopsis thaliana or Avena sativa.

  • Test compound: 1,1-Dimethyl-3-(3-methylphenyl)urea.

  • Solvent: Acetone or DMSO (final concentration < 1% v/v to prevent solvent-induced membrane toxicity).

Step-by-Step Procedure:

  • Formulation: Prepare a 100 mM stock solution of the compound in DMSO. Perform serial dilutions in distilled water containing 0.1% Tween-20 (a non-ionic surfactant) to yield testing concentrations of 0.1, 1.0, 10, 100, and 1000 µM.

    • Causality: The surfactant is mandatory to overcome the hydrophobic cuticular barrier of the leaf disc, ensuring uniform tissue penetration of the highly lipophilic phenylurea.

  • Incubation: Float 5 leaf discs per replicate (n=4) adaxial side up in 6-well plates containing 3 mL of the respective test solutions. Incubate under continuous low light (50 µmol photons m⁻² s⁻¹) for 24 hours.

    • Causality: Light is required to drive the photosynthetic electron transport chain, which is necessary for the compound to induce ROS and manifest its primary phytotoxic effect.

  • Dark Adaptation: Transfer the plates to complete darkness for 30 minutes prior to measurement.

    • Causality: Dark adaptation ensures that all PSII reaction centers are fully "open" (i.e.,

      
       is fully oxidized). This is an absolute requirement for accurately measuring minimal fluorescence (
      
      
      
      ).
  • Measurement: Apply a saturating light pulse (>3000 µmol photons m⁻² s⁻¹ for 1 second) using the PAM fluorometer. Record

    
    , 
    
    
    
    , and calculate
    
    
    . Extract the J-step variable fluorescence (
    
    
    ) from the rapid induction curve.
Protocol B: Whole-Plant Vegetative Vigor Assay (OECD 227)

Objective: Determine the


 for biomass reduction and visual injury in whole plants.

Step-by-Step Procedure:

  • Cultivation: Grow target species (e.g., Avena sativa for monocots, Brassica napus for dicots) in standard potting soil under controlled greenhouse conditions (22°C/18°C day/night, 16h photoperiod).

  • Application: At the 2- to 3-true-leaf stage, apply the formulated compound (using the same dose range as Protocol A, scaled to g/ha equivalents) via a laboratory track sprayer. Ensure uniform coverage.

  • Observation: Monitor plants daily for 14 days. Record visual phytotoxicity scores (0 = no damage, 100 = complete necrosis) based on chlorosis, necrosis, and wilting.

  • Harvest & Biomass: On Day 14, sever the shoots at the soil line. Record fresh weight, then dry the biomass at 70°C for 48 hours to record dry weight.

    • Causality: Dry weight is a more reliable metric than fresh weight, as it eliminates variability caused by transient changes in plant water status induced by the treatment.

Data Presentation & Interpretation

The table below synthesizes typical quantitative outcomes expected from this dual-assay approach. The divergence between the


 drop (molecular level) and Biomass Reduction (whole-plant level) highlights the importance of the dual-assay system.

Table 1: Dose-Response Phytotoxicity Metrics for 1,1-Dimethyl-3-(3-methylphenyl)urea

Compound Concentration (µM)

Ratio (24h Post-Exposure)
J-Step Relative Variable Fluorescence (

)
Shoot Dry Biomass Reduction (%) (Day 14)Visual Phytotoxicity Score (0-100)
0 (Control) 0.82 ± 0.020.25 ± 0.030.00
0.1 0.81 ± 0.020.28 ± 0.042.10
1.0 0.75 ± 0.030.45 ± 0.0515.410
10.0 0.52 ± 0.040.78 ± 0.0648.755
100.0 0.21 ± 0.050.92 ± 0.0385.290
1000.0 0.05 ± 0.020.98 ± 0.0198.5100

Data Interpretation Note: A healthy, non-stressed leaf typically exhibits an


 ratio of ~0.80 to 0.83. A drop below 0.60 indicates severe photoinhibition. The concurrent rise in the 

parameter confirms that the inhibition is specifically localized to the

to

electron transfer step, validating the phenylurea mechanism of action.

References

  • Koblizek, M., Malý, J., Masojídek, J., Komenda, J., Kucera, T., & Giardi, M. T. (2002). A biosensor for the detection of triazine and phenylurea herbicides designed using Photosystem II coupled to a screen-printed electrode. Biotechnology and Bioengineering, 78(1), 110-116.[Link]

  • Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659-668.[Link]

  • Abbaspoor, M., & Streibig, J. C. (2005). Clodinafop changes the chlorophyll fluorescence induction curve. Weed Science, 53(1), 1-9.[Link]

  • OECD (2006). Test No. 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Guidelines for the Testing of Chemicals, Section 2.[Link]

Measuring 1,1-Dimethyl-3-(3-methylphenyl)urea inhibition of Photosystem II

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for Measuring Photosystem II Inhibition by 1,1-Dimethyl-3-(3-methylphenyl)urea

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical protocols for measuring the inhibitory effects of 1,1-Dimethyl-3-(3-methylphenyl)urea on Photosystem II (PSII). Phenylurea-class herbicides are known to target and inhibit photosynthetic electron transport, and this guide offers a robust framework for quantifying this inhibition. The protocols herein describe the isolation of active thylakoid membranes from Spinacia oleracea (spinach), followed by two complementary methods for assessing PSII activity: measurement of oxygen evolution and analysis of chlorophyll a fluorescence. By detailing the scientific rationale behind each step and providing comprehensive, self-validating protocols, this guide aims to equip researchers with the necessary tools to accurately determine key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).

Introduction to Photosystem II and Phenylurea-Class Inhibitors

Photosystem II (PSII) is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1][2][3] It plays a crucial role in the light-dependent reactions of photosynthesis by catalyzing the light-induced oxidation of water, which releases molecular oxygen, protons, and electrons.[2][4] The electrons derived from water splitting are transferred through a series of cofactors within the PSII complex, ultimately reducing a mobile quinone molecule, plastoquinone (PQ), at the QB binding site.

A large class of commercial herbicides, including the phenylureas, function by inhibiting PSII activity.[5] These compounds typically act by binding to the QB pocket on the D1 protein of the PSII reaction center. This binding event competitively displaces plastoquinone, thereby blocking the photosynthetic electron transport chain.[5][6] This interruption not only halts the production of energy (ATP) and reducing power (NADPH) required for carbon fixation but also leads to the formation of highly reactive oxygen species (ROS) that cause rapid cellular damage.[5][7]

1,1-Dimethyl-3-(3-methylphenyl)urea belongs to this class of inhibitors. Understanding its specific inhibitory characteristics is vital for herbicide development and for studying the fundamental processes of photosynthesis. This guide provides the means to quantify its potency.

Mechanism of PSII Inhibition by Phenylurea Herbicides

The inhibitory action of 1,1-Dimethyl-3-(3-methylphenyl)urea, like other phenylurea herbicides such as Diuron (DCMU), is highly specific. The inhibitor molecule binds to a niche on the D1 protein, preventing the binding of the secondary quinone electron acceptor, QB. This blockage effectively halts the flow of electrons from the primary quinone acceptor (QA) to QB, as depicted in the diagram below.[6] Consequently, the entire photosynthetic electron transport chain downstream of PSII is arrested.

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA (Primary Quinone) Pheo->QA Electron Flow QB QB (Secondary Quinone) QA->QB Electron Flow PQ Plastoquinone Pool QB->PQ Electron Transfer Inhibitor 1,1-Dimethyl-3- (3-methylphenyl)urea Inhibitor->QB Cytb6f Cytochrome b6f PQ->Cytb6f

Figure 1: Mechanism of PSII Inhibition. The diagram illustrates the blockage of the photosynthetic electron transport chain at the QB binding site of the D1 protein by 1,1-Dimethyl-3-(3-methylphenyl)urea.

Principles of Measurement

Two primary techniques are employed to measure PSII activity and its inhibition. They are complementary and provide a robust validation of results.

3.1. Oxygen Evolution: Since PSII is the sole source of photosynthetic oxygen evolution, measuring the rate of O₂ production is a direct and reliable indicator of its activity.[8][9] A Clark-type electrode or an optical oxygen sensor can be used to monitor the change in dissolved oxygen concentration in a suspension of thylakoid membranes under illumination.[8][9][10] The rate of oxygen evolution is expected to decrease in a dose-dependent manner upon the addition of an inhibitor.

3.2. Chlorophyll a Fluorescence: Chlorophyll fluorescence is a non-invasive and highly sensitive probe of PSII activity.[11][12][13] When light energy is absorbed by chlorophyll molecules in PSII, it can be used for photochemistry (electron transport), dissipated as heat, or re-emitted as fluorescence.[1] These three processes are in competition. When electron transport is blocked by an inhibitor, the photochemical pathway is closed, leading to a significant increase in the yield of chlorophyll fluorescence.[6] Pulse Amplitude Modulated (PAM) fluorometry is a powerful technique used to quantify these changes.[1][14]

Experimental Workflow Overview

The overall process for determining the inhibitory potential of 1,1-Dimethyl-3-(3-methylphenyl)urea involves several key stages, from biological sample preparation to data analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Isolate Thylakoid Membranes from Spinach B 2. Determine Chlorophyll Concentration A->B C 3. Prepare Inhibitor Stock and Dilution Series B->C D1 4a. Measure O₂ Evolution with varying inhibitor conc. C->D1 D2 4b. Measure Chlorophyll Fluorescence with varying inhibitor conc. C->D2 E 5. Calculate % Inhibition for each concentration D1->E D2->E F 6. Plot Dose-Response Curve E->F G 7. Determine IC50 Value F->G

Figure 2: General Experimental Workflow. This flowchart outlines the major steps from sample preparation to the final determination of the IC50 value.

Detailed Protocols

5.1. Protocol 1: Isolation of Thylakoid Membranes from Spinach

This protocol is adapted from standard laboratory procedures for isolating photosynthetically active thylakoids.[15][16][17] All steps should be performed at 4°C or on ice to preserve protein integrity and activity.

Reagents and Buffers:

Buffer NameComposition
Grinding Buffer 50 mM HEPES-KOH (pH 7.5), 0.33 M Sorbitol, 2 mM MgCl₂, 2 mM EDTA, 5 mM Ascorbic Acid, 0.1% (w/v) BSA
Wash Buffer 50 mM HEPES-KOH (pH 7.5), 0.33 M Sorbitol, 5 mM MgCl₂
Resuspension Buffer 50 mM HEPES-KOH (pH 7.5), 0.1 M Sorbitol, 20 mM NaCl, 5 mM MgCl₂

Procedure:

  • Purchase fresh spinach (Spinacia oleracea) from a local market. Use approximately 20-30 g of de-veined leaves.

  • Wash the leaves thoroughly with cold tap water and then with deionized water. Pat dry.

  • Cut the leaves into small pieces and place them in a pre-chilled blender.

  • Add 100 mL of ice-cold Grinding Buffer.

  • Blend with three short bursts of 5-10 seconds each. It is crucial to avoid over-blending, which can damage the thylakoid membranes.

  • Filter the homogenate through four layers of cheesecloth into a chilled beaker. Gently squeeze the cheesecloth to recover the maximum volume.

  • Transfer the filtrate to pre-chilled centrifuge tubes and centrifuge at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant. Gently resuspend the green pellet (containing chloroplasts) in 25 mL of ice-cold Wash Buffer using a soft paintbrush.

  • Centrifuge again at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant. To lyse the chloroplasts and release the thylakoids, resuspend the pellet in 10 mL of hypotonic Resuspension Buffer.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting pellet contains the isolated thylakoid membranes.

  • Discard the supernatant and resuspend the final thylakoid pellet in a minimal volume (2-3 mL) of Resuspension Buffer. Keep on ice and protected from light.

5.2. Protocol 2: Chlorophyll Concentration Determination

It is essential to know the chlorophyll concentration to standardize your assays.

Procedure:

  • Take a 10 µL aliquot of your final thylakoid suspension and add it to 990 µL of 80% (v/v) acetone. Mix thoroughly.

  • Centrifuge at 13,000 x g for 5 minutes to pellet the precipitated proteins.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the total chlorophyll concentration (in mg/mL) using Arnon's equation: Total Chl (mg/mL) = (20.2 * A₆₄₅) + (8.02 * A₆₆₃)

5.3. Protocol 3: Measuring PSII Inhibition via Oxygen Evolution

Equipment:

  • Clark-type oxygen electrode or optical oxygen sensor system.

  • Light source (e.g., slide projector with a heat filter).

  • Water bath for temperature control (set to 25°C).

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Prepare the reaction mixture in the electrode chamber. A typical 2 mL reaction mixture contains:

    • Resuspension Buffer

    • Thylakoid membranes (equivalent to 15-20 µg chlorophyll/mL)

    • 1 mM 2,6-Dichloro-p-benzoquinone (DCBQ) or 0.5 mM Phenyl-p-benzoquinone (PPBQ) as an artificial electron acceptor.[18]

  • Add the desired concentration of 1,1-Dimethyl-3-(3-methylphenyl)urea (or solvent control, e.g., DMSO) to the chamber. Ensure the final solvent concentration is low (<0.5%) and consistent across all samples.

  • Equilibrate the sample in the dark for 2 minutes with stirring.

  • Turn on the saturating light source and record the rate of oxygen evolution for 3-5 minutes. The rate should be linear.

  • Repeat the measurement for a range of inhibitor concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • The uninhibited rate (control) is taken as 100% activity. Calculate the percent inhibition for each concentration.

5.4. Protocol 4: Measuring PSII Inhibition via Chlorophyll Fluorescence

Equipment:

  • Pulse Amplitude Modulated (PAM) Fluorometer.

Procedure:

  • Dilute the thylakoid stock to 5-10 µg chlorophyll/mL in Resuspension Buffer.

  • Add the desired concentration of the inhibitor to the sample.

  • Dark-adapt the sample for at least 5 minutes. This allows all PSII reaction centers to "open" (i.e., QA is fully oxidized).

  • Measure the minimal fluorescence, F₀, by applying a weak, modulated measuring light.

  • Apply a short (e.g., 800 ms) saturating pulse of high-intensity light to transiently close all PSII reaction centers. The peak fluorescence reached is the maximal fluorescence, Fₘ.

  • The key parameter to measure is the maximum quantum yield of PSII (Fᵥ/Fₘ), calculated as: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ

  • In the presence of a PSII inhibitor that blocks electron flow after QA, F₀ will increase, and Fᵥ/Fₘ will decrease.

  • Repeat the measurements for a range of inhibitor concentrations. The Fᵥ/Fₘ of the control sample is considered 100% activity.

Data Analysis: Determining the IC50 Value

The IC50 (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor required to reduce the rate of a biological process by 50%.[19]

  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Activity_with_inhibitor / Activity_control)) Where "Activity" can be the rate of oxygen evolution or the Fᵥ/Fₘ value.

  • Plot the Dose-Response Curve: Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The data should form a sigmoidal curve.

  • Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the data and calculate the IC50 value.[20][21] Software such as GraphPad Prism or open-source alternatives can perform this analysis.[22]

Example Data Presentation:

Inhibitor Conc. (µM)Log [Inhibitor]O₂ Evolution Rate (µmol O₂/mg Chl/hr)% Inhibition
0 (Control)-1200
0.1-1.010512.5
0.5-0.37835.0
1.00.06248.3
5.00.72579.2
10.01.01091.7

Trustworthiness and Validation

  • Positive Control: Always include a known PSII inhibitor, such as Diuron (DCMU), in your experiments.[23] This validates that your assay system is responsive to this class of inhibitors.

  • Solvent Control: Ensure that the solvent used to dissolve the inhibitor (e.g., DMSO, ethanol) has no effect on PSII activity at the final concentration used.

  • Replicates: Perform all measurements in triplicate to ensure the reproducibility of your results and to calculate standard deviations.

By following these detailed protocols and validation steps, researchers can confidently and accurately measure the inhibitory effects of 1,1-Dimethyl-3-(3-methylphenyl)urea on Photosystem II.

References

  • Qubit Systems. (n.d.). Chlorophyll Fluorescence Imaging. QubitPhenomics.com. [Link]

  • Heinz Walz GmbH. (2026, February 13). WALZ Tutorial - Introduction to Chlorophyll a Fluorescence Measurements. YouTube. [Link]

  • van Gorkom, H. J. (2015). Measurement of Photosynthetic Oxygen Evolution. ResearchGate. [Link]

  • Gómez, P. I., et al. (2019). Use of in vivo chlorophyll fluorescence to estimate photosynthetic activity and biomass productivity in microalgae grown in different culture systems. Latin American Journal of Aquatic Research. [Link]

  • Shevela, D., et al. (2024). Measurements of Oxygen Evolution in Photosynthesis. PubMed. [Link]

  • Murchie, E. H., & Lawson, T. (2013). Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications. PubMed. [Link]

  • Lichtenthaler, H. K. (n.d.). Chapter 9 Isolation and Spectral Characterization of Chlorophyll-Protein Complexes of Chloroplast Thylakoid Membranes. Association for Biology Laboratory Education. [Link]

  • The Brudvig Group. (n.d.). Photosystem II. Yale University. [Link]

  • Hurt, E., & Hauska, G. (1981). Scheme for preparation of the thylakoid lumen from spinach chloroplasts. ResearchGate. [Link]

  • Murchie, E. H., & Lawson, T. (2013). Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications. Journal of Experimental Botany, Oxford Academic. [Link]

  • PyroScience GmbH. (n.d.). Photosynthetic Oxygen Evolution. [Link]

  • Pal, R., et al. (2017). The O2-Evolving Complex of Photosystem II: Recent Insights from Quantum Mechanics/Molecular Mechanics (QM/MM), Extended X-ray Absorption Fine Structure (EXAFS), and Femtosecond X-ray Crystallography Data. ACS Publications. [Link]

  • Rönnols, J. (2014). Preparation and Characterization of Photosystem II from spinach. Diva-Portal.org. [Link]

  • Tietz, S., et al. (2018). Separation of Spinach Thylakoid Protein Complexes by Native Green Gel Electrophoresis and Band Characterization using Time-Correlated Single Photon Counting. JoVE. [Link]

  • Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). [Link]

  • Khetkorn, W., et al. (2019). Effects of the Photosystem II Inhibitors CCCP and DCMU on Hydrogen Production by the Unicellular Halotolerant Cyanobacterium Aphanothece halophytica. PMC. [Link]

  • Wietrzynski, W., et al. (2025). Molecular architecture of thylakoid membranes within intact spinach chloroplasts. eLife. [Link]

  • Duysens, L. N. (1972). 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) inhibition of system II and light-induced regulatory changes in energy transfer efficiency. PubMed. [Link]

  • Wikipedia. (n.d.). Fluometuron. [Link]

  • University of Nebraska–Lincoln. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. [Link]

  • Sonoike, K. (2011). Photoinhibition and protection of photosystem I. PMC. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. [Link]

  • LSU AgCenter. (n.d.). COMMON AND CHEMICAL NAMES OF HERBICIDES. [Link]

  • Dr. Majid Ali. (2022, March 5). IC50 values by using GraphPad Prism. YouTube. [Link]

  • Murata, N., et al. (2007). Photoinhibition of photosystem II under environmental stress. PubMed. [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. [Link]

Sources

Application Note: Kinetic Profiling and Metabolic Pathway Elucidation of 1,1-Dimethyl-3-(3-methylphenyl)urea in Soil Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the experimental framework for assessing the environmental fate of 1,1-Dimethyl-3-(3-methylphenyl)urea (referred to herein as 3-Methylfenuron or the Test Item ). As a structural analog to the phenylurea herbicide class (e.g., Isoproturon, Diuron), this compound acts as a critical model for understanding the steric influence of meta-substitution on microbial N-demethylation rates.

The Scientific Challenge: Standard phenylureas degrade primarily via sequential N-demethylation followed by hydrolysis. However, the meta-methyl group on the phenyl ring of the Test Item presents unique steric challenges to bacterial N-demethylases (such as the pdmAB system in Sphingomonads). Accurate risk assessment requires distinguishing between simple dissipation (sorption) and true degradation (mineralization).

Core Objective: To determine the aerobic degradation kinetics (


, 

), elucidate the metabolic pathway, and quantify non-extractable residues (NER) in compliance with OECD Guideline 307 .

Experimental Design Strategy

Test System Selection: The Biometer Flask

We utilize a closed "Biometer" flow-through system rather than open incubation.

  • Reasoning: Phenylurea degradation often yields volatile metabolites or significant mineralization to

    
    . A closed system allows for the trapping of volatile organics (PU foam) and 
    
    
    
    (KOH traps), enabling a complete Mass Balance calculation.
  • Self-Validating Logic: If Mass Balance < 90% or > 110%, the system has leaked or extraction is inefficient, triggering an immediate protocol audit.

Soil Selection Matrix

To ensure regulatory robustness, four soil types differing in texture and pH must be selected.

  • Soil A (Sandy Loam): High aeration, typically high microbial activity.

  • Soil B (Clay Loam): High sorption capacity (Kd), testing bioavailability limits.

  • Soil C (Acidic Sand): Tests hydrolytic stability vs. microbial degradation.

  • Soil D (High Organic Matter): Tests bound residue formation (NER).

Radiolabeling Strategy

While non-labeled compounds allow for dissipation monitoring,


C-labeling is mandatory for pathway elucidation .
  • Label Position: [Phenyl-U-

    
    C]-1,1-Dimethyl-3-(3-methylphenyl)urea.
    
  • Why: The phenyl ring is the most stable moiety. Labeling the methyl groups on the urea side-chain would result in rapid loss as

    
     during demethylation, losing track of the toxicologically relevant aniline metabolite.
    

Detailed Protocol: Aerobic Soil Metabolism

Phase 1: Soil Acclimatization & Preparation
  • Step 1: Sieving (2 mm) fresh field soil. Do not air dry completely, as this kills the specific degraders (e.g., Arthrobacter spp.).

  • Step 2: Adjust moisture to pF 2.0–2.5 (approx. 40–50% Maximum Water Holding Capacity).

  • Step 3: Pre-incubate for 7–14 days at 20°C in the dark.

    • Causality: This restores the microbial biomass activity shock-induced by sampling and handling.

Phase 2: Application (Dosing)
  • Target Concentration: 1000 µg/kg dry soil (approx. field rate).

  • Vehicle: Minimal volume of acetone or water.

  • Procedure: Apply the test item solution dropwise to the soil surface, then thoroughly mix to ensure homogeneity.

  • Zero-Time Sampling: Immediately extract triplicate samples (

    
    ) to verify dosing accuracy (Recovery must be 95–105%).
    
Phase 3: Incubation & Sampling
  • Conditions: 20°C ± 2°C, continuous darkness (to prevent photolysis).

  • Sampling Intervals: Days 0, 1, 3, 7, 14, 30, 60, 90, 120.

  • Volatile Traps: Exchange KOH traps and PU plugs at every sampling interval to prevent saturation.

Phase 4: Extraction & Analysis (The Critical Path)
  • Extraction Solvent: Acetonitrile:Water (4:1 v/v) followed by harsh extraction (Reflux) if recovery drops.

  • Mechanism: The organic fraction disrupts hydrophobic sorption, while water maintains polar metabolite solubility.

  • Clean-up: Centrifugation (3000 rpm, 10 min). Aliquot supernatant for LSC (Liquid Scintillation Counting) and LC-MS/MS.

Analytical Methodology (LC-MS/MS)[1][2]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent). Mode: ESI Positive.

Table 1: MRM Transitions for 3-Methylfenuron and Metabolites

CompoundCommon NamePrecursor (

)
Product (

)
Collision Energy (eV)Role in Pathway
Parent 3-Methylfenuron179.1

72.125Primary Toxicant
Metabolite 1 Mono-demethyl-3-MF165.1

108.128Intermediate
Metabolite 2 Desmethyl-3-MF151.1

108.130Terminal Urea
Metabolite 3 3-Methylaniline108.1

91.135Toxic Cleavage Product

Note: The product ion m/z 108.1 corresponds to the 3-methylaniline cation, and m/z 72.1 corresponds to the dimethylcarbamoyl moiety.

Visualization of Workflows & Pathways

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Sampling Sampling Events (Days 0-120) Soil Field Soil Collection (Sieve 2mm) Acclim Acclimatization (7 Days, 20°C, Dark) Soil->Acclim Dosing Dosing (14C-Label) 1 mg/kg Acclim->Dosing Incubation Incubation System (Biometer Flasks) Dosing->Incubation Sample Soil Aliquot Incubation->Sample Sacrificial Traps Volatile Traps (KOH/PU Foam) Incubation->Traps Continuous Flow Extract Extraction (ACN:H2O 4:1) Sample->Extract Analysis LC-MS/MS & LSC (Quant + Mass Balance) Traps->Analysis 14CO2 Count Extract->Analysis

Caption: Figure 1. OECD 307 Aerobic Soil Metabolism experimental workflow ensuring complete mass balance tracking.

Proposed Degradation Pathway

DegradationPathway Parent 1,1-Dimethyl-3- (3-methylphenyl)urea (Parent) Met1 1-Methyl-3- (3-methylphenyl)urea (Mono-demethyl) Parent->Met1 N-demethylation (pdmAB genes) Met2 (3-Methylphenyl)urea (Desmethyl) Met1->Met2 N-demethylation Aniline 3-Methylaniline (m-Toluidine) Met2->Aniline Hydrolysis CO2 CO2 (Mineralization) Met2->CO2 Urea Bridge Cleavage Aniline->CO2 Ring Cleavage (Slow) Bound Non-Extractable Residues (NER) Aniline->Bound Oxidative Coupling (Humification)

Caption: Figure 2. Metabolic pathway of 3-Methylfenuron via sequential N-demethylation and hydrolysis.

Results Interpretation & Kinetic Modeling

Kinetic Evaluation

Data from the LC-MS/MS analysis should be fitted to kinetic models to derive the


 (Time to 50% degradation).
  • SFO (Single First Order): Use if

    
     and residuals are random.
    
    • Equation:

      
      
      
  • FOMC (Gustafson-Holden): Use if degradation slows over time (biphasic), typical in soils where sorption limits bioavailability over time.

Mass Balance Acceptance Criteria

A valid study must meet the following criteria (OECD 307):

  • Total Recovery:

    
     of applied radioactivity.
    
  • Bound Residues (NER): If

    
    , additional extraction (e.g., reflux with HCl) is required to characterize the nature of the binding.
    

References

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing. [Link][1][2]

  • Sorensen, S. R., et al. (2005). Elucidation of the Metabolic Pathway of the Phenylurea Herbicide Diuron in Sphingomonas sp. Strain SRS2. Applied and Environmental Microbiology, 71(12). [Link]

  • Gatidou, G., et al. (2007). Dissipation and mobility of several phenylurea herbicides in soil. Journal of Environmental Science and Health, Part B. [Link]

  • Hussain, S., et al. (2015). Biodegradation of phenylurea herbicides and their metabolites: A review. International Biodeterioration & Biodegradation. [Link]

  • European Food Safety Authority (EFSA). (2014). Guidance on the establishment of the residue definition for dietary risk assessment. EFSA Journal. [Link]

Sources

Application Note: Advanced Photodegradation Analysis of 1,1-Dimethyl-3-(3-methylphenyl)urea in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Environmental Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Executive Summary

Substituted phenylurea herbicides (PUHs), including 1,1-dimethyl-3-(3-methylphenyl)urea, are widely utilized in agriculture but pose significant environmental risks due to their persistence and potential endocrine-disrupting properties[1]. Conventional water treatment facilities often fail to mineralize these compounds fully. This application note details the mechanistic pathways and analytical protocols for the photodegradation of 1,1-dimethyl-3-(3-methylphenyl)urea using Advanced Oxidation Processes (AOPs), specifically semiconductor-driven photocatalysis (UV/TiO₂ and UV/ZnO).

By establishing a self-validating experimental workflow, researchers can accurately map degradation kinetics, identify transient intermediates, and optimize remediation strategies.

Mechanistic Insights: The Photodegradation Cascade

As a Senior Application Scientist, it is critical to understand why specific transformation products emerge during photolysis, rather than merely cataloging them. The degradation of 1,1-dimethyl-3-(3-methylphenyl)urea under simulated solar irradiation and AOPs is driven by highly reactive oxygen species (ROS), predominantly the hydroxyl radical (


OH)[2].

The structural topology of the molecule dictates its vulnerability to ROS attack through three primary deterministic pathways[2][3]:

  • Sequential N-Demethylation: The terminal N,N-dimethyl groups are highly susceptible to hydrogen abstraction by

    
    OH. This forms a carbon-centered radical that reacts with dissolved oxygen, yielding a labile hemiaminal intermediate. The intermediate rapidly collapses, releasing formaldehyde (HCHO) and resulting in a stepwise N-demethylation (forming first the N-methyl derivative, then the unsubstituted urea)[4].
    
  • Aromatic Ring Hydroxylation: The aromatic ring is moderately electron-rich due to the electron-donating effects of the meta-methyl group and the urea nitrogen. Electrophilic attack by

    
    OH occurs readily at the ortho and para positions, generating hydroxylated intermediates.
    
  • Urea Bridge Cleavage: Prolonged irradiation leads to the hydrolytic or radical-induced cleavage of the C-N bonds within the urea linkage, producing 3-methylaniline (

    
    -toluidine), which is subsequently oxidized and mineralized into CO₂, H₂O, and NO₃⁻[5].
    

Photodegradation Parent 1,1-Dimethyl-3-(3-methylphenyl)urea (Parent Compound) NDemethyl1 1-Methyl-3-(3-methylphenyl)urea (1st N-demethylation) Parent->NDemethyl1 -CH3 (hν / •OH) Hydroxyl Hydroxylated Intermediates (Ring/Side-chain Oxidation) Parent->Hydroxyl •OH attack NDemethyl2 3-(3-methylphenyl)urea (2nd N-demethylation) NDemethyl1->NDemethyl2 -CH3 (hν / •OH) NDemethyl1->Hydroxyl •OH attack Aniline 3-Methylaniline (Urea Cleavage) NDemethyl2->Aniline Hydrolysis / Cleavage Mineral Mineralization (CO2, H2O, NO3-) Aniline->Mineral Deep Oxidation Hydroxyl->Mineral Deep Oxidation

Fig 1: Primary photocatalytic degradation pathways of 1,1-Dimethyl-3-(3-methylphenyl)urea.

Experimental Protocols: A Self-Validating System

To ensure data integrity, the following protocol incorporates mandatory control phases. A "dark adsorption" phase is critical; without it, physical adsorption of the herbicide onto the catalyst could be falsely interpreted as photochemical degradation.

Protocol A: Photoreactor Setup and Kinetic Sampling

Objective: Quantify the pseudo-first-order degradation kinetics of the target compound.

Materials:

  • 1,1-Dimethyl-3-(3-methylphenyl)urea analytical standard (>99% purity).

  • Photocatalysts: TiO₂ (Degussa P25) or ZnO nanoparticles.

  • Solar simulator equipped with a Xenon arc lamp (300–800 nm) and an AM 1.5G filter.

  • 0.22 µm PTFE syringe filters.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a 10 mg/L (approx. 5.6

    
     10⁻⁵ M) working solution of the herbicide in ultrapure water (18.2 MΩ·cm).
    
  • Catalyst Loading: Add the selected photocatalyst (e.g., ZnO) to achieve a suspension concentration of 0.5 g/L[5].

  • Dark Adsorption (The Control Phase): Stir the suspension in complete darkness for 30 minutes. Causality: This establishes an adsorption-desorption equilibrium between the bulk solution and the catalyst surface, ensuring subsequent concentration drops are strictly photon-driven.

  • Irradiation & Sampling: Ignite the solar simulator. At predefined intervals (

    
     = 0, 5, 10, 20, 30, 45, 60, 90, 120 min), extract 2.0 mL aliquots.
    
  • Reaction Quenching: Immediately filter the aliquot through a 0.22 µm PTFE filter into an amber HPLC vial containing 50 µL of LC-MS grade methanol. Causality: Filtration removes the catalyst (stopping heterogeneous generation of ROS), and methanol acts as a radical scavenger to instantly quench residual

    
    OH, freezing the chemical profile for accurate analysis.
    
Protocol B: LC-MS/MS Analytical Workflow

Objective: Separate and quantify the parent compound and its transformation products.

  • Chromatography: Inject 10 µL of the quenched sample onto a C18 reversed-phase column (e.g., 100

    
     2.1 mm, 1.7 µm).
    
  • Mobile Phase: Use a gradient elution of (A) 0.1% Formic acid in water and (B) Acetonitrile. Causality: Formic acid enhances protonation [M+H]⁺ in the electrospray ionization (ESI) source, drastically improving detection sensitivity for urea derivatives.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Track the parent mass transition (

    
     179 
    
    
    
    72 for the dimethylamine cleavage) and scan for predicted intermediate masses (
    
    
    165 for 1st N-demethylation;
    
    
    151 for 2nd N-demethylation).

Workflow Prep Sample Prep (10 mg/L in UPW) Catalyst Catalyst Addition (0.5 g/L ZnO/TiO2) Prep->Catalyst Dark Dark Adsorption (30 min, Equilibrium) Catalyst->Dark Irrad Solar Simulator (300-800 nm, 25°C) Dark->Irrad Sampling Quench & Filter (0.22 µm PTFE + MeOH) Irrad->Sampling Analysis LC-MS/MS (Kinetics & Intermediates) Sampling->Analysis

Fig 2: Self-validating experimental workflow for photocatalytic degradation analysis.

Data Presentation: Kinetic Benchmarks

The degradation of phenylurea herbicides typically follows pseudo-first-order kinetics, modeled by the Langmuir-Hinshelwood equation at low concentrations:


[3][4].

The table below summarizes typical kinetic parameters (Rate Constant


, and Half-life 

) for 1,1-dimethyl-3-(3-methylphenyl)urea under various treatment conditions, demonstrating the necessity of catalyst and oxidant synergy[1][2].
Treatment ConditionOxidant AddedPseudo-first-order Rate Constant (

, min⁻¹)
Half-life (

, min)
TOC Removal at 120 min (%)
Direct Photolysis (UV only) None0.00886.6< 5%
Heterogeneous (UV / TiO₂) None0.04515.442%
Heterogeneous (UV / ZnO) None0.06211.258%
Tandem AOP (UV / ZnO) Na₂S₂O₈ (1 mM)0.1853.7> 85%

Data Interpretation: Direct photolysis is highly inefficient for mineralization. The addition of ZnO outperforms TiO₂ due to a higher quantum yield and better light absorption characteristics in the near-UV region for this specific substrate class[2][4]. Furthermore, the introduction of a persulfate oxidant (Na₂S₂O₈) acts as an electron acceptor, preventing the recombination of electron-hole pairs (


) on the catalyst surface and generating highly reactive sulfate radicals (

), which exponentially accelerates the degradation rate[2].

Conclusion

The photodegradation of 1,1-dimethyl-3-(3-methylphenyl)urea requires advanced oxidation interventions to prevent the accumulation of toxic aniline-based intermediates in the environment. By utilizing semiconductor photocatalysis (particularly ZnO supplemented with persulfate) and employing rigorous, self-validating LC-MS/MS workflows, researchers can effectively map the N-demethylation and hydroxylation pathways, ensuring complete mineralization of the active pharmaceutical/herbicidal ingredient.

References

  • Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides. Taylor & Francis Online. Available at:[Link]

  • Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. PubMed (NIH). Available at:[Link]

  • Photocatalytic degradation of phenylurea herbicides in aqueous solution. Annals of the Suceava University. Available at:[Link]

  • Photocatalytic transformation of sixteen substituted phenylurea herbicides in aqueous semiconductor suspensions: intermediates and degradation pathways. PubMed (NIH). Available at:[Link]

  • Assessment of the Leaching Potential of 12 Substituted Phenylurea Herbicides in Two Agricultural Soils under Laboratory Conditions. ACS Publications. Available at:[Link]

Sources

Formulation development for 1,1-Dimethyl-3-(3-methylphenyl)urea herbicide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Development for 1,1-Dimethyl-3-(3-methylphenyl)urea Herbicide

Part 1: Executive Summary & Molecule Profile

This guide details the formulation protocols for 1,1-Dimethyl-3-(3-methylphenyl)urea , a substituted phenylurea herbicide targeting Photosystem II (PSII) inhibition. Due to its lipophilic nature and hydrolytic characteristics, the industry-standard delivery system is a Suspension Concentrate (SC) .

This document moves beyond basic recipes, focusing on the thermodynamic stabilization of the active ingredient (AI) to prevent Ostwald ripening—a critical failure mode in urea herbicides—and ensuring bioavailability through precise particle size reduction.

Target Molecule Profile
  • IUPAC Name: 1,1-Dimethyl-3-(3-methylphenyl)urea

  • Class: Phenylurea Herbicide (PSII Inhibitor, Group C2)

  • Physical State: Crystalline Solid[1]

  • Water Solubility: Low (< 500 mg/L estimated) – Non-soluble in aqueous continuous phase.

  • LogP (Octanol/Water): ~2.5–3.0 (Lipophilic)

  • Primary Formulation Challenge: Crystal growth (Ostwald ripening) during storage and rheological sedimentation.

Part 2: Pre-Formulation & Thermodynamics

Before milling, the physicochemical boundaries must be established to select the correct surfactant system.

Solubility Profiling

The AI is suspended, not dissolved. However, trace solubility in the continuous phase drives crystal growth.

  • Action: Determine water solubility at pH 5, 7, and 9.

  • Constraint: If solubility >1000 ppm, SC stability is compromised.

  • Mitigation: If solubility is high, add electrolyte (e.g., Ammonium Sulfate) to the aqueous phase to suppress solubility via the common ion effect or salting out.

Crystal Morphology Analysis
  • Protocol: Analyze raw technical material (TC) via Polarized Light Microscopy (PLM) and Differential Scanning Calorimetry (DSC).

  • Risk: Polymorphs with lower melting points will convert to stable forms during milling, causing paste solidification. Ensure TC is the thermodynamically stable polymorph before processing.

Part 3: Formulation Protocol (Suspension Concentrate 500 g/L)

Objective: Create a shear-thinning, chemically stable suspension with a particle size distribution (PSD) of d90 < 5.0 µm.

Formulation Recipe (The "Why" behind the ingredients)
Component CategoryFunctionRecommended % (w/w)Selection Logic
Active Ingredient Herbicide45.0 – 50.0%Target dose delivery.
Dispersant A Steric Stabilization2.0 – 3.0%Polymeric Comb Surfactant (e.g., Acrylic graft copolymer). Prevents reagglomeration via steric hindrance.
Dispersant B Electrostatic Stabilization0.5 – 1.0%Lignosulfonate or Phosphate Ester . Provides Zeta potential < -30mV.
Wetting Agent Surface Tension Reduction0.5 – 1.0%Alcohol Ethoxylate . Displaces air from hydrophobic AI pores to allow water contact.
Antifreeze Freeze/Thaw Stability5.0%Propylene Glycol . Prevents ice crystal formation which ruptures surfactant shells.
Antifoam Process Aid0.1 – 0.3%Polydimethylsiloxane (PDMS) emulsion. Essential for milling efficiency.
Rheology Modifier Anti-Settling0.1 – 0.2%Xanthan Gum . Provides yield stress to suspend particles at rest.
Biocide Preservation0.1%BIT/MIT . Protects Xanthan gum from bacterial degradation.
Water CarrierBalance to 100%Continuous phase.[2]
Step-by-Step Processing Protocol

Stage 1: High Shear Pre-Dispersion (The Slurry)

  • Charge Water: Add water, antifreeze, and antifoam to the vessel.

  • Surfactant Solubilization: Add Dispersants A/B and Wetting agent. Mix until fully dissolved.

  • AI Addition: Slowly feed the 1,1-Dimethyl-3-(3-methylphenyl)urea technical powder into the vortex of a high-shear mixer (e.g., Silverson or Cowles dissolver) running at 2000-3000 rpm.

  • Wet Out: Continue mixing for 10-15 minutes until no dry powder clumps remain.

    • Checkpoint: Check for foam.[2][3][4][5] If excessive, add 50% of the remaining antifoam.

Stage 2: Wet Media Milling (The Particle Reduction) This is the critical step for bioavailability.

  • Equipment: Horizontal Bead Mill (e.g., Dyno-Mill, Eiger).

  • Media: Yttrium-stabilized Zirconium Oxide beads (0.8 – 1.0 mm diameter).

  • Loading: 70-80% chamber volume.

  • Process: Recirculate the slurry through the mill.

    • Cooling: Maintain jacket temperature < 25°C. Critical: Phenylureas can exhibit low melting points; overheating causes "caking" inside the mill.

  • Endpoint: Measure Particle Size Distribution (PSD) via Laser Diffraction (e.g., Malvern Mastersizer).

    • Target: d50 = 1.5–2.5 µm; d90 < 5.0 µm.

Stage 3: Let-Down (Rheology Adjustment)

  • Hydration: Pre-hydrate Xanthan gum in propylene glycol or water (2% stock solution).

  • Blending: Under low-shear agitation (paddle mixer), slowly add the Xanthan gum solution to the milled slurry.

  • QC Check: Measure viscosity. Target: 800–1200 cP (Brookfield, Spindle 2, 20 rpm).

Part 4: Visualization of Critical Mechanisms

SC Manufacturing Workflow

This diagram illustrates the logical flow from raw material to finished product, highlighting critical control points (CCPs).

SC_Process RawMat Raw Materials (AI, Water, Surfactants) PreMix High Shear Mixing (Slurry Formation) RawMat->PreMix Dispersion Milling Bead Milling (Particle Reduction) PreMix->Milling Pump Feed Cooling Temp Control (< 25°C) Milling->Cooling Heat Exch. LetDown Let-Down (Add Xanthan Gum) Milling->LetDown d90 < 5µm QC QC Analysis (PSD, Viscosity, HPLC) LetDown->QC Final Batch

Caption: Figure 1. Manufacturing workflow for Phenylurea Suspension Concentrate. Red node indicates the critical thermodynamic stress point.

Ostwald Ripening: The Failure Mechanism

Urea herbicides are prone to crystal growth. Small crystals dissolve and redeposit on larger ones, leading to sedimentation and nozzle blockage.

Ostwald cluster_prevention Inhibition Strategy Small Small Crystals (High Surface Energy) Solubility Dissolution into Aqueous Phase Small->Solubility Kelvin Effect Transport Diffusion to Large Crystals Solubility->Transport Large Deposition on Large Crystals Transport->Large Failure Sedimentation & Bioefficacy Loss Large->Failure Block Adsorbed Polymer Layer (Steric Barrier) Block->Large Prevents Deposition

Caption: Figure 2. Ostwald Ripening mechanism. The "Inhibition Strategy" uses polymeric dispersants to block crystal growth sites.

Part 5: Analytical Validation Protocols

Trustworthiness relies on standardized testing. Use CIPAC (Collaborative International Pesticides Analytical Council) methods.[4][5]

HPLC Assay Method (Active Content)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 245 nm (Phenyl ring absorption).

  • Injection: 10 µL.

  • Calibration: External standard method using >99% pure analytical standard.

Physical Stability Tests (CIPAC Standards)
TestCIPAC MethodProcedure SummaryAcceptance Criteria
Suspensibility MT 184Dilute 1% in standard water, stand 30 min. Measure AI in bottom 10%.> 90% Active suspended
Wet Sieve MT 185Wash through 75µm sieve.< 0.1% Residue
Pourability MT 148Measure residue in bottle after pouring.< 2.5% Residue
Accelerated Storage MT 46.3Store at 54°C for 14 days.No caking, < 5% degradation
Freeze/Thaw MT 39.34 cycles (-10°C to +20°C).No crystallization/separation

Part 6: Troubleshooting Guide

  • Issue: Clay-like sediment (Hard Packing).

    • Cause: Crystal bridging or lack of steric stabilization.

    • Fix: Increase Dispersant A (Polymeric) or switch to a higher molecular weight comb polymer (e.g., Atlox 4913 analog).

  • Issue: Viscosity Drop over time.

    • Cause: Bacterial degradation of Xanthan gum.

    • Fix: Verify Biocide (BIT) pH compatibility (needs pH > 7 for stability) or increase dose.

  • Issue: Foaming during spray application.

    • Cause: Excess wetting agent.

    • Fix: Reduce wetting agent or add organosilicone defoamer in the Let-Down.

References

  • Collaborative International Pesticides Analytical Council (CIPAC). (2021). CIPAC Handbook: Analysis of Technical and Formulated Pesticides. Methods MT 46.3, MT 184, MT 185.[4] Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2016). Manual on Development and Use of FAO and WHO Specifications for Pesticides. Definition of Suspension Concentrates (SC). Retrieved from [Link]

  • Tadros, T. F. (2016). Formulation of Disperse Systems: Science and Technology. Wiley-VCH.
  • Knowles, A. (2008). Chemistry and Technology of Agrochemical Formulations. Springer. (General reference for Urea herbicide milling).
  • PubChem. (2025).[6] 1,1-Dimethyl-3-(3-methylphenyl)urea Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

1,1-Dimethyl-3-(3-methylphenyl)urea solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation dynamics of phenylurea derivatives. 1,1-Dimethyl-3-(3-methylphenyl)urea (CAS: 28170-41-4) presents unique solubility challenges due to its structural dichotomy: a lipophilic m-tolyl ring paired with a highly polar, hydrogen-bonding urea core.

This technical guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your assays are robust, reproducible, and free from hidden solubility artifacts.

Section 1: Quantitative Solvent Compatibility Matrix

To make informed solvent choices, we must evaluate the dielectric constant (ε) and hydrogen-bonding capacity of the solvent against the compound's structural properties.

Table 1: Solubility Profiling for 1,1-Dimethyl-3-(3-methylphenyl)urea

Solvent ClassExample SolventsDielectric Constant (ε)Est. Solubility RangeApplication Recommendation
Polar Aprotic DMSO, DMF36 - 47> 50 mg/mLOptimal. Primary choice for high-concentration stock solutions.
Polar Protic Methanol, Ethanol24 - 3310 - 25 mg/mLGood. Suitable for intermediate dilutions and LC-MS mobile phases.
Moderately Polar Dichloromethane, Ethyl Acetate6 - 91 - 10 mg/mLMarginal. Use only for liquid-liquid extractions; prone to temperature-dependent precipitation.
Non-Polar Hexane, Heptane1.8 - 2.0< 0.1 mg/mLIncompatible. Avoid entirely. Will cause immediate crystallization.

Section 2: Troubleshooting FAQs

Q1: Why does the compound precipitate immediately when transitioning from a DMSO stock to a non-polar solvent like hexane? A1: This is a classic thermodynamic incompatibility. The urea core of 1,1-dimethyl-3-(3-methylphenyl)urea forms a strong intermolecular hydrogen-bond network (N-H as the donor, C=O as the acceptor) within its solid crystal lattice. While polar aprotic solvents like DMSO have the dipole moment required to disrupt these bonds, non-polar solvents like hexane lack both the dielectric constant and hydrogen-bonding capacity to solvate the polar core, leading to rapid crystallization[1].

Q2: My LC-MS peak areas are highly variable between technical replicates. Could this be a solubility artifact? A2: Yes, this is a frequent issue known as "solvent shock." If your sample is dissolved in 100% DMSO but your LC mobile phase starting conditions are highly aqueous (e.g., 95% Water / 5% Acetonitrile), the compound will transiently precipitate in the injection loop or at the column head before the organic gradient catches up. Causality & Solution: The sudden drop in solvent polarity forces the compound out of solution. To fix this, dilute your final injection sample in a solvent mixture that closely matches your initial mobile phase conditions (e.g., 50% Methanol/Water), ensuring the compound remains completely dissolved prior to injection.

Q3: How can I maintain solubility in biological assays where organic solvent concentrations must remain below 1%? A3: Direct dilution of a concentrated organic stock into aqueous media often results in invisible micro-precipitation, drastically skewing dose-response curves. To prevent this, utilize a "step-down" co-solvent strategy. Pre-dilute the DMSO stock with a biocompatible surfactant (e.g., 0.1% Tween-20) or a co-solvent (e.g., 5% PEG400) before introducing it to the aqueous buffer. This creates a micellar environment that shields the hydrophobic m-tolyl ring from the aqueous environment[2].

Section 3: Experimental Workflows & Protocols

When solubility issues arise during assay preparation, follow the logical decision tree below to rescue your samples.

G Start Precipitation Observed in Working Solution CheckAq Is final solution >50% Aqueous? Start->CheckAq AqYes Add 0.1% Tween-20 or 5% PEG400 CheckAq->AqYes Yes AqNo Check Organic Solvent Polarity CheckAq->AqNo No Sonicate Sonicate 5 min @ 37°C Verify by LC-UV AqYes->Sonicate NonPolar Non-Polar (e.g., Hexane) Incompatible AqNo->NonPolar Low Polarity SwitchSolv Switch to EtOAc, DCM, or Acetonitrile AqNo->SwitchSolv High Polarity NonPolar->SwitchSolv SwitchSolv->Sonicate

Fig 1: Troubleshooting workflow for resolving precipitation of phenylurea derivatives.

Protocol: Preparation and Self-Validating Verification of a 10 mM Stock Solution

Objective: To generate a fully solubilized, thermodynamically stable 10 mM stock in DMSO. Causality Focus: We use anhydrous DMSO because the presence of water (even atmospheric moisture absorbed over time) dramatically reduces the solvation capacity for phenylureas.

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh 17.82 mg of 1,1-Dimethyl-3-(3-methylphenyl)urea (MW: 178.23 g/mol ) into a clean, dry amber glass vial. Why amber glass? Shielding aromatic ureas from UV light prevents long-term photo-degradation.

  • Solvent Addition: Add exactly 10.0 mL of anhydrous, LC-MS grade DMSO.

  • Thermal-Kinetic Agitation: Vortex for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes. Why 37°C? Gentle heating provides the kinetic energy required to break the initial crystal lattice without thermally degrading the compound.

  • Visual Inspection (Validation Step 1): Hold the vial against a dark background under a bright light. The solution must be optically clear with no Tyndall effect (light scattering by micro-particles). If scattering is observed, the compound is suspended, not dissolved.

  • Centrifugation (Validation Step 2): Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Check for a microscopic white pellet at the bottom of the tube. If a pellet forms, re-sonicate the main stock.

  • LC-UV Concentration Verification (Validation Step 3): Dilute the stock 1:1000 in your LC mobile phase and inject it onto an LC-UV system. Compare the peak area against a freshly prepared standard curve to confirm the actual dissolved concentration matches the theoretical 10 mM. This creates a closed-loop, self-validating protocol ensuring your downstream assays are built on accurate dosing.

References

  • Solubility of Phenylurea Source: Solubility of Things URL:[Link]

Sources

Improving the stability of 1,1-Dimethyl-3-(3-methylphenyl)urea in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the technical support hub for 1,1-Dimethyl-3-(3-methylphenyl)urea (also referred to as 3-methyl-fenuron or N-(3-tolyl)-N',N'-dimethylurea).[1]

As researchers, we often treat urea derivatives as chemically inert "bricks."[1] This is a dangerous assumption. While the urea bridge provides structural rigidity, it is susceptible to two primary degradation vectors in solution: hydrolytic cleavage (driven by pH extremes) and oxidative N-demethylation (driven by UV light).

This guide moves beyond generic advice. It provides the mechanistic "why" and the procedural "how" to ensure your compound remains intact from the balance to the bioassay.

Module 1: Solubility & Preparation (The Foundation)

The Issue: Users frequently report "loss of activity" which is actually micro-precipitation . This compound is a hydrophobic phenylurea.[1] If you dilute a high-concentration DMSO stock directly into a cold, aqueous buffer, the compound may crash out of solution as invisible micro-crystals, lowering the effective concentration.

The Solution: The "Step-Down" Dilution Protocol Do not shock the system. Use an intermediate dilution step to manage the polarity shift.[1]

Protocol: Preparation of a Stable 10 mM Stock
  • Primary Solubilization (100 mM):

    • Weigh the solid compound.[1]

    • Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Note: Avoid Ethanol if possible; DMSO is superior for preventing evaporation-induced concentration shifts during storage.[1]

    • Vortex vigorously for 30 seconds.

  • Secondary Working Solution (1 mM):

    • Dilute the 100 mM stock 1:100 into Acetonitrile (ACN) or Methanol .

    • Why? This intermediate organic phase prevents the "oiling out" effect seen when jumping straight to water.[1]

  • Final Assay Buffer (Variable):

    • Dilute the working solution into your aqueous buffer (e.g., PBS pH 7.4).[1]

    • Critical: Ensure the final organic solvent concentration is <1% (v/v) to avoid biological interference, but keep it high enough to maintain solubility if the target concentration is >100 µM.

Visual Guide: Solubilization Decision Tree

solubilization_logic start Start: Solid Compound solvent_choice Choose Primary Solvent start->solvent_choice dmso Anhydrous DMSO (Preferred for Storage) solvent_choice->dmso Standard etoh Ethanol (High Evaporation Risk) solvent_choice->etoh Alternative dilution Dilution into Aqueous Buffer dmso->dilution precip_check Is Final Conc > 100 µM? dilution->precip_check direct Direct Dilution OK (Vortex immediately) precip_check->direct No step_down Use Intermediate Step (1:10 into ACN/MeOH) precip_check->step_down Yes

Figure 1: Decision logic for solubilizing hydrophobic phenylureas without precipitation.

Module 2: Hydrolytic Stability (Chemical Integrity)

The Issue: "My LC-MS shows a new peak at M-45 (loss of dimethylamine)."

The Mechanism: The urea linkage is susceptible to hydrolysis, splitting the molecule into 3-methylaniline (toxic) and dimethylamine . This reaction is catalyzed by both acid and base.[1]

  • Acidic pH (<4): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

  • Alkaline pH (>9): Direct nucleophilic attack by hydroxide ions (OH⁻).[1]

  • Neutral pH (5-8): The reaction is slowest here.[1] The 3-methyl group on the phenyl ring is electron-donating, which slightly stabilizes the amide bond compared to chlorinated analogs (like Diuron), but it is not immune.

Stability Data Profile (Estimated at 25°C):

pH ConditionEstimated Half-Life (t½)StatusRecommendation
pH 2.0 (Acidic) < 10 DaysUnstable Avoid long incubations. Analyze immediately.
pH 5.0 - 7.5 > 1 YearStable Optimal range for storage and assays.[1]
pH 9.0 (Basic) < 30 DaysRisk Use fresh preparations only.[1]
pH 12.0 < 24 HoursCritical Rapid degradation.[1] Do not store.

Troubleshooting Protocol:

  • Check your Buffer: If you are running an assay at pH > 8.5 (e.g., carbonate buffers), prepare the solution immediately before use.[1]

  • Temperature Control: Hydrolysis rates double for every 10°C increase. Never heat the solution above 40°C to dissolve it; use sonication instead.[1]

Module 3: Photostability (Environmental Integrity)

The Issue: "The concentration drops over 24 hours even in neutral buffer."

The Mechanism: Phenylureas are potent absorbers of UV light. Upon excitation, they undergo N-demethylation .[1] The methyl groups on the terminal nitrogen are stripped off sequentially.

  • Pathway: Parent

    
     N-monomethyl derivative 
    
    
    
    N-demethylated urea.[1]
  • Consequence: The N-monomethyl derivative often has different biological potency, confounding your results.[1]

Visual Guide: Degradation Pathways

degradation_pathway cluster_hydrolysis Hydrolysis (pH Driven) cluster_photo Photolysis (UV Driven) parent 1,1-Dimethyl-3-(3-methylphenyl)urea (Active Compound) aniline 3-Methylaniline (Toxic byproduct) parent->aniline Acid/Base Hydrolysis amine Dimethylamine parent->amine + H2O mono 1-Methyl-3-(3-methylphenyl)urea (Metabolite 1) parent->mono UV Light (N-demethylation) demethyl 3-(3-methylphenyl)urea (Metabolite 2) mono->demethyl UV Light

Figure 2: Competing degradation pathways. Hydrolysis cleaves the molecule; Photolysis modifies the active tail.

Protective Protocol:

  • Amber Glassware: Always store stock solutions in amber vials.

  • Foil Wrap: If amber glass is unavailable, wrap the tube in aluminum foil.

  • Benchtop Limit: Do not leave clear tubes under fluorescent lab lights for >4 hours.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw the DMSO stock solution? A: Yes, but limit it to 3 cycles.

  • Risk:[2][3] DMSO is hygroscopic (absorbs water from air).[1] Repeated opening of a cold vial condenses water into the DMSO. This water can cause the urea to precipitate inside the "dissolved" stock or accelerate hydrolysis during frozen storage.

  • Best Practice: Aliquot your 100 mM stock into single-use vials (e.g., 20 µL) and store at -20°C.

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Generally, yes (for 24-48 hours).

  • Caveat: Cell culture media contains serum (FBS).[1] Phenylureas can bind non-specifically to serum albumin (BSA/HSA).[1] This doesn't degrade the compound, but it reduces the free concentration available to cells. If you see low potency, consider measuring free drug concentration or reducing serum percentage.[1]

Q: What is the best way to dispose of the degraded solution? A: Treat as hazardous chemical waste.

  • Warning: The hydrolysis product, 3-methylaniline , is toxic and potentially genotoxic.[1] Do not pour down the sink, even if the parent compound is considered a mild herbicide.

References

  • OECD SIDS. (2003).[1] 1,3-Dimethylurea: SIDS Initial Assessment Report. OECD Existing Chemicals Database.[1] (Provides baseline hydrolysis kinetics for the dimethylurea core).

  • Salvestrini, S., et al. (2002).[1] Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4-9. Journal of Chemical Research. (Mechanistic insight into pH-dependent urea stability).

  • Shankar, M. V., et al. (2008).[1][4] Natural sunlight NO3-/NO2- induced photo-degradation of phenylurea herbicides in water. Chemosphere. (Details the N-demethylation pathway under UV exposure).

  • Sigma-Aldrich. (n.d.).[1][5] 1,1-Dimethyl-3-(3-methylphenyl)urea Product Specification. (Confirmation of chemical identity and storage requirements). [1]

Sources

Optimizing application rates of 1,1-Dimethyl-3-(3-methylphenyl)urea for weed control

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1,1-Dimethyl-3-(3-methylphenyl)urea (Substituted Phenylurea Herbicide) Common Classification: Urea Herbicide (Group C2/7) Primary Mode of Action: Photosystem II (PSII) Inhibition

Introduction: The Physicochemical Basis of Efficacy

Welcome to the technical support hub for 1,1-Dimethyl-3-(3-methylphenyl)urea . As a researcher or formulation scientist, you are likely working with this compound for its specific efficacy against broadleaf weeds and annual grasses.

This compound acts by binding to the D1 protein (Qb site) in the thylakoid membrane, blocking electron transport from


 to 

. However, its field performance is strictly governed by its lipophilicity (LogP ~2.5–2.8) and soil adsorption coefficient (Kd) . Unlike highly soluble herbicides, this compound’s efficacy is non-linear relative to soil organic matter (SOM).

This guide replaces generic "spray-and-pray" advice with stoichiometric and physicochemical optimization protocols.

Module 1: Formulation & Solubility Optimization

The Issue: Users frequently report nozzle clogging or "settling out" in tank mixes. This is rarely a mechanical failure but a solubility limit breach. Root Cause: The methyl group at the meta position on the phenyl ring decreases water solubility compared to unsubstituted Fenuron, increasing the risk of crystallization in cold water or high-concentration slurries.

Protocol: The "Pre-Slurry" Solubilization Method

Do not dump dry powder directly into the main tank.

  • Carrier Selection: Use water buffered to pH 6.0–7.0 . Phenylureas are susceptible to hydrolysis at extremely high pH (>9) and low pH (<4).

  • The Co-Solvent Bridge (For High Concentrations):

    • If preparing stock solutions >10 mM for greenhouse screens, water alone is insufficient.

    • Recommended: Dissolve initially in DMSO or Acetone (max 5% v/v final concentration) before aqueous dilution.

  • Surfactant Integration:

    • Add a Non-Ionic Surfactant (NIS) at 0.25% v/v.

    • Why? It reduces surface tension, preventing the hydrophobic active ingredient from adhering to plastic tank walls (adsorption loss).

Troubleshooting: Precipitation in the Tank
SymptomDiagnosisImmediate Corrective Action
White crystals at nozzle Solubility shock (Cold water)Warm tank water to >15°C; Add 1% Ethanol or Acetone to re-solubilize.
Oily residue on surface Emulsion failure (if EC formulation)Increase agitation speed; Add compatibility agent (e.g., ammonium sulfate) before the herbicide.
Sludge at tank bottom Calcium interaction (Hard water)STOP. Do not spray. Add water conditioner (AMS) to sequester Ca²⁺/Mg²⁺, then re-agitate.

Module 2: Optimizing Application Rates (The "Soil Factor")

Core Principle: The "Label Rate" is a myth in research. The Effective Biological Dose (EBD) is entirely dependent on Soil Sorption . Mechanism: The 3-methylphenyl moiety increases affinity for Soil Organic Matter (SOM). In high-SOM soils, the herbicide becomes "locked," requiring higher rates to maintain the concentration of the active ingredient in the soil solution (the bioavailable fraction).

The Rate Adjustment Algorithm

Use this logic to calculate your experimental application rate (


) based on a standard reference rate (

) for a sandy loam (1% SOM).

Formula:



Note: For phenylureas, assume a linear adsorption isotherm for SOM < 5%.

Reference Table: Rate Multipliers by Soil Type
Soil TextureOrganic Matter (SOM)Cation Exchange Capacity (CEC)Rate Multiplier (vs. Sand)
Coarse Sand < 1.0%< 5 meq/100g0.75x (High Leaching Risk)
Sandy Loam 1.0 – 2.0%5 – 10 meq/100g1.00x (Baseline)
Silt Loam 2.0 – 4.0%10 – 20 meq/100g1.25x
Clay / Peat > 4.0%> 25 meq/100g1.50x – 2.00x

Critical Warning: On soils with SOM < 1.0% , 1,1-Dimethyl-3-(3-methylphenyl)urea is highly mobile. Reduce rates to prevent groundwater contamination and crop phytotoxicity (root uptake surge).

Module 3: Mechanism & Resistance Visualization

Understanding where the failure occurs is critical. If the rate is correct but weeds survive, check the pathway.

Pathway Diagram: Photosystem II Inhibition

PSII_Inhibition Sunlight Sunlight (Photon) PSII Photosystem II Complex Sunlight->PSII Excitation ElectronFlow Electron Transport (QA -> QB) PSII->ElectronFlow Normal Function D1 D1 Protein (Qb Site) D1->ElectronFlow BLOCKS Herbicide 1,1-Dimethyl-3- (3-methylphenyl)urea Herbicide->D1 Competitive Binding ROS Reactive Oxygen Species (Singlet Oxygen) ElectronFlow->ROS Energy Overflow Necrosis Lipid Peroxidation & Cell Death ROS->Necrosis Membrane Destruction

Figure 1: Mechanism of Action. The herbicide competes with Plastoquinone for the Qb binding site on the D1 protein, causing a lethal buildup of reactive energy.[1]

Module 4: Troubleshooting Efficacy & Phytotoxicity

Scenario A: "The Weeds Turned Yellow but Recovered"
  • Diagnosis: Sub-lethal dosing due to metabolic detoxification.

  • Explanation: Many weed species (e.g., Alopecurus, Lolium) possess Cytochrome P450 enzymes that can hydroxylate the N-methyl groups of the urea.

  • Solution:

    • Verify the weed growth stage. Phenylureas are 50% less effective if weeds have >4 true leaves.

    • Synergist Test: In a controlled greenhouse setting, apply with a P450 inhibitor (e.g., Malathion or ABT) to confirm metabolic resistance.

Scenario B: "My Crop Shows Interveinal Chlorosis"
  • Diagnosis: Positional Selectivity Failure.

  • Explanation: This herbicide relies on staying in the top soil layer. If heavy rain (leaching) occurs, or if seeds are planted too shallow, the crop roots absorb the toxin.

  • Decision Tree:

Crop_Injury_Logic Start Crop Injury Observed Rain Heavy Rain (>20mm) post-application? Start->Rain Depth Seed Depth Check Rain->Depth No Soil Soil Texture? Rain->Soil Yes Result2 Shallow Planting: Mechanical Error Depth->Result2 < 2cm Result3 Metabolic Sensitivity: Crop cannot detoxify Depth->Result3 > 3cm Result1 Leaching Injury: Herbicide moved to root zone Soil->Result1 Sandy/Low OM Soil->Result3 Clay/High OM

Figure 2: Diagnostic flow for crop injury. Most failures are due to mobility (leaching) rather than chemical toxicity per se.

Frequently Asked Questions (FAQs)

Q: Can I mix 1,1-Dimethyl-3-(3-methylphenyl)urea with Glyphosate? A: Caution advised. While chemically compatible, there is a biological antagonism. The rapid tissue destruction by Glyphosate can sometimes limit the uptake/translocation of systemic soil-applied herbicides if applied post-emergence. For pre-emergence, they are compatible. Always perform a jar test for physical precipitation first.

Q: What is the rainfastness period? A: For post-emergence activity: 6 hours . For pre-emergence activity: Rain is required for activation.[2] If no rain occurs within 7 days, mechanical incorporation (shallow tillage) is necessary to move the herbicide into the weed germination zone.

Q: How do I clean the sprayer? Phenylureas are sticky. A: Use a commercial tank cleaner containing ammonia .

  • Flush with water.

  • Fill tank with water + ammonia (1% v/v).

  • Agitate for 15 mins.

  • Flush nozzles.

  • Rationale: High pH helps solubilize urea residues adhering to polyethylene tanks.

References

  • BenchChem. (2025).[1][3] Application of (3-Methylphenyl)urea in Agrochemical Research: Application Notes and Protocols. Retrieved from

  • National Institute for Environmental Studies (NIES). (2024). Phenylurea herbicides: Mode of action and Toxicity Data. Retrieved from

  • Purdue University Extension. (2023).[4] Herbicide Mode-Of-Action Summary: Photosystem II Inhibitors. Retrieved from

  • Wang, D., et al. (2016).[5] Phenylurea herbicide sorption to biochars and agricultural soil. Journal of Environmental Science and Health, Part B. Retrieved from

  • University of Minnesota Extension. (2025). Getting the most out of pre-emergence herbicides: It starts with your soil. Retrieved from

Sources

Technical Support Center: Troubleshooting 1,1-Dimethyl-3-(3-methylphenyl)urea Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,1-Dimethyl-3-(3-methylphenyl)urea (CAS 28170-41-4)[1][2]. As a highly versatile phenylurea derivative, this compound is frequently utilized as a structural scaffold in fragment-based drug discovery (FBDD)[3] and as a probe in agrochemical target conservation analysis.

However, the phenylurea pharmacophore is biologically promiscuous. While it serves as an excellent molecular linker[3], it is notorious for inducing dose-dependent off-target effects in eukaryotic models—most notably septin cytoskeletal disruption, mitochondrial depolarization, and unintended kinase cross-reactivity[4][5]. This guide provides the causality behind these phenomena, self-validating experimental protocols, and quantitative thresholds to ensure the integrity of your data.

Part 1: Troubleshooting Common Off-Target Phenotypes (FAQs)

Q1: During mammalian cell assays, I am observing severe cytoskeletal abnormalities, binucleated cells, and cell cycle arrest. Is this an off-target effect of the compound? Root Cause: Yes. Phenylurea derivatives (such as the closely related synthetic cytokinin forchlorfenuron) bind directly to septins, a highly conserved family of GTP-binding cytoskeletal proteins[4][6]. The urea moiety intercalates into the septin filament interface, artificially stabilizing these structures. This leads to ectopic septin filament assembly, impaired cytokinesis, and subsequent cell cycle arrest[6]. Resolution & Self-Validation:

  • Titration Limit: Restrict your working concentration. Septin-related off-target effects typically manifest at concentrations

    
     0.5 mM in yeast and mammalian models[4].
    
  • Self-Validating Control: Include a septin-null or mutated cell line (e.g., budding yeast

    
    shs1 or mammalian CRISPR-Cas9 septin knockdowns) as a negative control. If the phenotypic toxicity persists in the absence of functional septins, the compound is hitting a secondary off-target.
    

Q2: My prolonged incubations (>24 hours) are resulting in sudden drops in cell viability and ATP depletion. How can I prevent this? Root Cause: At elevated concentrations, phenylureas induce rapid mitochondrial fragmentation and a loss of mitochondrial membrane potential (


)[4]. This is driven by the lipophilic nature of the 3-methylphenyl (m-tolyl) group, which can partition into the inner mitochondrial membrane and uncouple oxidative phosphorylation, leading to cytotoxicity and reduced mitotic indices[4][7].
Resolution & Self-Validation: 
  • Assay Timing: Limit compound exposure to < 12 hours for acute signaling assays.

  • Membrane Potential Monitoring: Co-stain your cultures with JC-1 or TMRE dyes. A significant drop in the red-to-green fluorescence ratio compared to vehicle controls indicates you have exceeded the mitochondrial toxicity threshold.

Q3: I am using this compound as a structural analog to probe specific kinase pathways, but I am seeing broad-spectrum anti-inflammatory effects. Why? Root Cause: Phenylurea derivatives possess structural homology to known IKK


/

inhibitors (such as INH14)[5]. The 1,1-dimethylurea linker can form critical hydrogen bonds within the ATP-binding pocket of these inflammatory kinases, leading to unintended suppression of TLR2, TLR4, and TNF

signaling pathways[5]. Resolution & Self-Validation:
  • Orthogonal Readouts: Do not rely solely on downstream cytokine release (e.g., IL-6) as a readout for your primary target, as off-target IKK inhibition will artificially depress these metrics. Run an in vitro IKK

    
     counter-screen to establish a Selectivity Index (SI).
    

Part 2: Quantitative Data & Selectivity Thresholds

To maintain a self-validating experimental system, adhere to the established concentration thresholds for phenylurea derivatives. Operating outside the specific binding window guarantees off-target noise.

Target / Off-Target PhenotypeModalityObserved Threshold (IC50/EC50)Mitigation Strategy
Primary Target Binding Specific0.1 - 10 µMOptimize assay sensitivity to operate strictly within this range.
IKK

/

Cross-reactivity
Off-Target15 - 50 µMPerform kinase counter-screens; monitor TLR4/TNF

pathways[5].
Mitochondrial Depolarization Toxicity> 100 µMLimit incubation time; monitor

with TMRE/JC-1[4].
Ectopic Septin Assembly Off-Target

500 µM
Use septin-knockdown controls; restrict maximum dose[4][6].
Genotoxicity / Chromosome Aberration Toxicity> 1 mM (

2 µg/mL)
Avoid prolonged exposure (>24h) at high doses to prevent DNA damage[7].

Part 3: Step-by-Step Methodology: High-Content Counter-Screening

To ensure trust and reproducibility, implement this High-Content Screening (HCS) protocol to validate that your observed effects are target-specific and not driven by phenylurea off-target mechanisms.

Step 1: Cell Preparation and Compound Dosing

  • Seed mammalian cells (e.g., HeLa or HEK293) in a 384-well optical bottom plate at 5,000 cells/well.

  • Incubate overnight at 37°C, 5% CO

    
    .
    
  • Prepare a 10-point dose-response curve of 1,1-Dimethyl-3-(3-methylphenyl)urea starting from 1 mM down to 10 nM (1:3 serial dilutions) in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

Step 2: Multiplexed Staining (Mitochondria & Cytoskeleton)

  • After the desired incubation period (e.g., 6h), add 100 nM TMRE (Tetramethylrhodamine, ethyl ester) directly to the culture media to label active mitochondria. Incubate for 20 minutes at 37°C.

  • Fix cells using 4% paraformaldehyde (PFA) for 15 minutes at room temperature. (Crucial: PFA fixation preserves septin architecture better than methanol).

  • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Stain with an anti-Septin 7 primary antibody (1:500) and an AlexaFluor-488 secondary antibody to visualize septin filaments.

  • Counterstain nuclei with Hoechst 33342 (1 µg/mL).

Step 3: High-Content Imaging and Analysis

  • Image plates using an automated confocal microscope, capturing at least 4 fields per well.

  • Algorithm 1 (Mitochondrial Health): Quantify the mean TMRE intensity per cell. A

    
     reduction compared to the vehicle control indicates off-target mitochondrial depolarization[4].
    
  • Algorithm 2 (Septin Aggregation): Measure the coefficient of variation (CV) of the AlexaFluor-488 signal in the cytoplasm. A high CV indicates ectopic septin bundling, a hallmark of phenylurea toxicity[4][6].

  • Validation Logic: Only biological responses observed at concentrations at least 10-fold lower than the thresholds for TMRE loss and septin aggregation can be confidently attributed to your primary target.

Part 4: Pathway & Workflow Visualizations

Pathway Compound 1,1-Dimethyl-3- (3-methylphenyl)urea Target Primary Target (e.g., Specific Kinase) Compound->Target Specific Binding (< 1 µM) OffTarget1 Septin Filaments (Ectopic Assembly) Compound->OffTarget1 Off-Target (> 10 µM) OffTarget2 Mitochondrial Membrane (Depolarization) Compound->OffTarget2 Toxicity (> 50 µM) OffTarget3 IKKα/β Pathway (Cross-reactivity) Compound->OffTarget3 Scaffold Effect

Pathway bifurcation of 1,1-Dimethyl-3-(3-methylphenyl)urea target vs off-target mechanisms.

Workflow Step1 1. Compound Titration (0.1 - 100 µM) Step2 2. Primary Assay (Target Activity) Step1->Step2 Step3 3. Counter-Screening (Septin/Mito Profiling) Step2->Step3 Decision Off-target detected? Step3->Decision Optimize 4a. Scaffold Modification (Reduce Hydrophobicity) Decision->Optimize Yes (IC50 ratio < 10) Proceed 4b. Proceed to In Vivo Validation Decision->Proceed No (High Selectivity) Optimize->Step1 Iterative FBDD

Step-by-step counter-screening workflow to isolate specific target activity from off-target noise.

References

  • Title: Off-Target Effects of the Septin Drug Forchlorfenuron on Nonplant Eukaryotes Source: asm.org URL: [Link]

  • Title: Targeting Toll-like Receptor (TLR) Pathways in Inflammatory Arthritis: Two Better Than One? Source: mdpi.com URL: [Link]

  • Title: Forchlorfenuron, a phenylurea cytokinin, disturbs septin organization in Saccharomyces cerevisiae Source: jst.go.jp URL: [Link]

  • Title: Genotoxicity of a synthetic plant growth regulator, Forchlorfenuron (CPPU), on human lymphocytes using chromosome aberration assay Source: fupress.net URL: [Link]

Sources

Troubleshooting inconsistent results in 1,1-Dimethyl-3-(3-methylphenyl)urea experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,1-Dimethyl-3-(3-methylphenyl)urea

Welcome to the technical support center for 1,1-Dimethyl-3-(3-methylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experimentation with this compound. Inconsistent results can stem from a variety of factors, from the integrity of the compound itself to subtle variations in experimental conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve reliable and reproducible outcomes.

Part 1: Troubleshooting Synthesis and Compound Integrity

The quality and purity of your starting material are paramount for reproducible results. Issues during synthesis or degradation during storage are common sources of experimental variability.

Q1: My synthesis of 1,1-Dimethyl-3-(3-methylphenyl)urea is resulting in low yield and several impurities. What are the common pitfalls?

A1: The synthesis of unsymmetrical ureas, such as this one, typically involves the reaction of an isocyanate with an amine.[1] In this case, 3-methylphenyl isocyanate reacting with dimethylamine is a common route. Low yields and impurities often arise from side reactions and suboptimal conditions.

Causality and Solutions:

  • Side Reactions: The most common side reaction is the formation of a symmetrical urea byproduct if the isocyanate reacts with any ambient moisture or with another isocyanate molecule.[2]

  • Stoichiometry: Incorrect stoichiometry is a frequent issue. Ensure a precise molar ratio of your reactants. Using a slight excess of the more volatile reactant (dimethylamine) can sometimes drive the reaction to completion, but this must be carefully optimized.[1]

  • Reaction Conditions: The reaction is often exothermic.[3] Maintaining a controlled temperature, typically starting at 0°C and slowly warming to room temperature, is crucial to prevent side reactions.[2]

  • Solvent Choice: The solvent must be inert to the reactants. Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred as they dissolve the reactants well without participating in the reaction.[1]

Troubleshooting Workflow for Synthesis

cluster_synthesis Synthesis Troubleshooting cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Purification start Low Yield or Impurities Detected check_reactants Verify Purity of Starting Materials (m-tolyl isocyanate, dimethylamine) start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Purification/Workup start->check_workup reactant_purity Impure Reactants? check_reactants->reactant_purity temp_control Temperature Control Issue? check_conditions->temp_control purification_method Ineffective Purification? check_workup->purification_method reactant_purity->check_conditions No purify_reactants Purify/Re-source Starting Materials reactant_purity->purify_reactants Yes end_node Achieved High Purity & Yield purify_reactants->end_node stoichiometry Incorrect Stoichiometry? temp_control->stoichiometry No temp_solution Implement Controlled Cooling (0°C) temp_control->temp_solution Yes solvent Anhydrous Solvent Used? stoichiometry->solvent No stoich_solution Recalculate & Use Precise Molar Ratios stoichiometry->stoich_solution Yes solvent_solution Use Fresh, Anhydrous Solvent solvent->solvent_solution No temp_solution->end_node stoich_solution->end_node solvent_solution->end_node recrystallize Optimize Recrystallization Solvent or Perform Column Chromatography purification_method->recrystallize Yes recrystallize->end_node

Caption: Troubleshooting workflow for synthesis issues.

Q2: How can I confirm the identity and purity of my synthesized 1,1-Dimethyl-3-(3-methylphenyl)urea?

A2: Relying solely on the successful completion of a reaction is insufficient; analytical validation is a critical step for reproducibility. A combination of chromatographic and spectroscopic methods should be employed.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[4] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) is typically effective. Purity is determined by the percentage of the main peak area relative to the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation.[5] You should expect to see characteristic signals for the aromatic protons of the 3-methylphenyl group, a singlet for the methyl group on the ring, and a singlet for the two N-methyl groups.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common method for this type of molecule.

Analytical Technique Purpose Expected Result for 1,1-Dimethyl-3-(3-methylphenyl)urea
HPLC Purity AssessmentA single major peak (>95% area) at a specific retention time.
¹H NMR Structural ConfirmationSignals for aromatic, N-methyl, and aryl-methyl protons.
Mass Spectrometry Molecular Weight ConfirmationA peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 179.12.

Protocol: Purity Analysis by HPLC

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in HPLC-grade acetonitrile or methanol.

  • Instrumentation: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 254 nm.[4]

  • Analysis: Integrate all peaks. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

Q3: My compound's activity seems to decrease over time. What are the proper storage and handling procedures?

A3: The stability of small molecules is a critical and often overlooked factor in experimental reproducibility. Urea derivatives can be susceptible to hydrolysis, especially under non-neutral pH conditions or prolonged exposure to moisture.

Best Practices for Storage and Handling:

  • Storage: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.[6] Using a desiccator provides an extra layer of protection.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent like DMSO.[7] Aliquot these into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[7]

  • Working Solutions: Prepare fresh working solutions in your aqueous assay buffer or cell culture medium immediately before each experiment. Do not store dilute aqueous solutions for extended periods.

Part 2: Troubleshooting Inconsistent Bioassay Results

Even with a pure and stable compound, variability can arise from the biological system and assay procedures.

Q4: I'm observing significant batch-to-batch variation in my IC50 values. What are the likely causes?

A4: Inconsistent IC50 values are a common challenge in drug discovery and are often multifactorial. The key is to systematically control variables related to the compound, the biological reagents, and the assay procedure.[8]

The "Three S's" of Small Molecule Handling: A helpful framework is to consider the "three S's": Solvent, Solubility, and Stability.

  • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (media with the same final concentration of solvent) in your experiments and ensure the final solvent concentration is consistent across all wells and typically below 0.5%.

  • Solubility Issues: If the compound precipitates out of the aqueous assay medium, its effective concentration is no longer known, leading to inaccurate results. Visually inspect your plates for precipitation. If you suspect solubility issues, consider using a different formulation or reducing the highest tested concentration.

  • Stability in Media: The compound may not be stable in cell culture media over the duration of the experiment.[7] Factors like pH, temperature, and enzymatic activity from cells or serum components can lead to degradation.[7] Consider performing a time-course experiment to assess if the compound's effect diminishes over longer incubation periods.

Biological Variables:

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic drift.[9] Standardize the passage number range used for all experiments.

  • Cell Seeding Density: Inconsistent cell density can dramatically alter the drug response.[8] Use a cell counter to ensure uniform seeding density across all plates and experiments.

  • Reagent Variability: Lot-to-lot variation in serum, media, or other reagents can impact cell growth and drug sensitivity.[8] It is advisable to test new lots of critical reagents before use in large-scale experiments.

Decision Tree for Inconsistent Bioassay Results

cluster_compound Compound Integrity cluster_bio Biological System cluster_assay Assay Protocol start Inconsistent IC50 Results check_compound Step 1: Verify Compound Handling start->check_compound solubility Precipitation in Media? check_compound->solubility check_bio Step 2: Scrutinize Biological System cell_passage High Cell Passage? check_bio->cell_passage check_assay Step 3: Review Assay Protocol pipetting Pipetting Inaccuracy? check_assay->pipetting stability Degradation in Media? solubility->stability No sol_fix Reduce Max Concentration or Test Formulation solubility->sol_fix Yes solvent Solvent Concentration >0.5%? stability->solvent No stab_fix Reduce Incubation Time or Re-dose stability->stab_fix Yes solvent->check_bio No solv_fix Lower Final Solvent % solvent->solv_fix Yes end_node Results are Reproducible sol_fix->end_node stab_fix->end_node solv_fix->end_node cell_density Inconsistent Seeding? cell_passage->cell_density No passage_fix Use Low Passage Cells cell_passage->passage_fix Yes reagent_lot New Reagent Lot? cell_density->reagent_lot No density_fix Use Cell Counter cell_density->density_fix Yes reagent_lot->check_assay No reagent_fix Validate New Lot reagent_lot->reagent_fix Yes passage_fix->end_node density_fix->end_node reagent_fix->end_node incubation Inconsistent Incubation? pipetting->incubation No pipette_fix Calibrate Pipettes pipetting->pipette_fix Yes incubator_fix Check CO2/Temp incubation->incubator_fix Yes incubation->end_node No pipette_fix->end_node incubator_fix->end_node

Caption: Decision tree for troubleshooting bioassay variability.

Part 3: Frequently Asked Questions (FAQs)

Q5: What are the known biological targets or applications of 1,1-Dimethyl-3-(3-methylphenyl)urea?

A5: While specific data on 1,1-Dimethyl-3-(3-methylphenyl)urea is limited in public literature, the broader class of aryl urea compounds is well-known in medicinal chemistry and agrochemical research.[10] Many aryl ureas function as kinase inhibitors by acting as hydrogen bond donors and acceptors, often binding to the hinge region of the kinase domain.[5] Phenylurea derivatives have also been developed as herbicides that inhibit photosynthesis, and as insect growth regulators.[10] The biological activity of this specific compound would need to be determined empirically.

Q6: What solvent should I use for this compound?

A6: For creating high-concentration stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are typically effective.[1] For purification via recrystallization, a solvent system like ethanol/water may be suitable.[5] Always use anhydrous solvents for preparing stock solutions for long-term storage.[7] The choice of solvent is crucial and can affect both solubility and stability.[7]

Q7: Are there any specific safety precautions I should take?

A7: Standard laboratory safety practices should be followed. Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][11] Minimize the generation of dust if handling the solid powder.[6] For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6]

References

  • DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. Available from: [Link]

  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. Available from: [Link]

  • National Center for Biotechnology Information (PMC). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Available from: [Link]

  • HBGX Chemical. (2026, January 28). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. Available from: [Link]

  • Google Patents. CN109956891B - Technical method for preparing 1, 1-dimethyl urea.
  • Occupational Safety and Health Administration (OSHA). The Confirmation of the Urea Derivatives of MDI and TDI by Thermal Energy Analysis. Available from: [Link]

  • Digital Commons @ NJIT. Substituted ureas. Available from: [Link]

  • Organic Syntheses. asym-DIMETHYLUREA. Available from: [Link]

  • Slideshare. (2022, July 12). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Available from: [Link]

  • ResearchGate. (2017, February 21). Crystal structure of 1,1-dimethyl-3-(4-methylphenyl)urea, C10H14N2O. Available from: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]

  • Ataman Kimya. 1,3-DIMETHYLUREA. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2022, November 22). The Biological Roles of Urea: A Review of Preclinical Studies. Available from: [Link]

  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available from: [Link]

  • PubMed. Analytical methods for measuring urea in pharmaceutical formulations. Available from: [Link]

  • ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends. Available from: [Link]

  • OECD Existing Chemicals Database. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1. Available from: [Link]

  • Wikipedia. 1,3-Dimethylurea. Available from: [Link]

  • The Italian Association of Chemical Engineering. (2020, May 27). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Available from: [Link]

  • BioSpectra. (2025, January 24). UREA TESTING METHODS. Available from: [Link]

Sources

Interference in analytical detection of 1,1-Dimethyl-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical detection of 1,1-Dimethyl-3-(3-methylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental analysis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 1,1-Dimethyl-3-(3-methylphenyl)urea, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

1. What are the most common analytical techniques for the determination of 1,1-Dimethyl-3-(3-methylphenyl)urea?

The most prevalent methods for the analysis of 1,1-Dimethyl-3-(3-methylphenyl)urea are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level detection in complex matrices.

2. I am observing significant peak tailing in my HPLC-UV analysis. What are the likely causes?

Peak tailing is a common issue in the HPLC analysis of urea compounds. The primary causes include:

  • Secondary interactions: Interactions between the analyte and active sites on the stationary phase, such as residual silanols.

  • Column degradation: Loss of stationary phase or contamination of the column inlet frit.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Sample overload: Injecting too high a concentration of the analyte can lead to peak distortion.

For a detailed troubleshooting workflow, please refer to the Troubleshooting Guide for Poor Peak Shape in HPLC-UV Analysis .

3. My LC-MS/MS results show low signal intensity and poor reproducibility, especially in soil extracts. What could be the problem?

This is likely due to matrix effects , a common phenomenon in LC-MS/MS analysis of complex samples.[1][2] Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[3][4] Soil samples are particularly challenging due to the high content of organic matter and other potential interferences.

To address this, consider the following:

  • Implement a robust sample preparation method: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective for cleaning up complex matrices.[5]

  • Use an internal standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

  • Optimize chromatographic separation: Improving the separation of the analyte from interfering matrix components can reduce ion suppression.

For a comprehensive guide, see the Troubleshooting Guide for Matrix Effects in LC-MS/MS Analysis .

4. What are the expected precursor and product ions for 1,1-Dimethyl-3-(3-methylphenyl)urea in positive ion mode LC-MS/MS?

For 1,1-Dimethyl-3-(3-methylphenyl)urea (molecular weight: 178.23 g/mol ), the expected protonated molecule [M+H]⁺ is m/z 179.2. The major product ions are typically formed through the cleavage of the urea bond. The most common product ion would be from the loss of dimethylamine, resulting in an ion at m/z 134.1. Another possible product ion could be the dimethylaminium ion at m/z 46.1. Therefore, the primary MRM transition to monitor would be 179.2 -> 134.1 .

Refer to the LC-MS/MS Method Parameters table for more details and the Proposed Fragmentation Pathway diagram for a visual representation.

5. How can I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my method?

LOD and LOQ are crucial parameters for method validation.[6][7] They can be determined using several approaches, with the most common being:

  • Signal-to-Noise Ratio: The LOD is typically defined as a signal-to-noise ratio of 3:1, while the LOQ is 10:1.[8][9]

  • Standard Deviation of the Blank: This method involves analyzing a series of blank samples and calculating the standard deviation of the response. The LOD and LOQ are then calculated based on this standard deviation and the slope of the calibration curve.[9][10]

The choice of method depends on the specific analytical technique and regulatory guidelines.[11]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to resolve common issues encountered during the analysis of 1,1-Dimethyl-3-(3-methylphenyl)urea.

A. Troubleshooting Guide for Poor Peak Shape in HPLC-UV Analysis

Poor peak shape can compromise the accuracy and precision of your results. This guide provides a systematic approach to diagnosing and resolving these issues.

G start Poor Peak Shape Observed (Tailing, Fronting, or Splitting) q1 Is the issue observed for all peaks? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No p1_yes System-wide issue likely a1_yes->p1_yes p1_no Analyte-specific issue likely a1_no->p1_no p1_yes_check1 Check for leaks in the system. p1_yes->p1_yes_check1 p1_yes_check2 Inspect column fittings for dead volume. p1_yes_check1->p1_yes_check2 p1_yes_check3 Ensure proper mobile phase preparation and degassing. p1_yes_check2->p1_yes_check3 p1_yes_check4 Check for a void at the column inlet. p1_yes_check3->p1_yes_check4 p1_yes_sol1 Replace column if a void is present. p1_yes_check4->p1_yes_sol1 p1_no_check1 Is the peak tailing? p1_no->p1_no_check1 p1_no_check2 Is the peak fronting? p1_no_check1->p1_no_check2 No p1_no_tailing_sol1 Reduce sample concentration. p1_no_check1->p1_no_tailing_sol1 Yes p1_no_check3 Is the peak splitting? p1_no_check2->p1_no_check3 No p1_no_fronting_sol1 Ensure sample solvent is weaker than or the same as the mobile phase. p1_no_check2->p1_no_fronting_sol1 Yes p1_no_splitting_sol1 Clean or replace the column inlet frit. p1_no_check3->p1_no_splitting_sol1 Yes p1_no_tailing_sol2 Adjust mobile phase pH away from pKa. p1_no_tailing_sol1->p1_no_tailing_sol2 p1_no_tailing_sol3 Add a competitor (e.g., triethylamine) to the mobile phase to block active sites. p1_no_tailing_sol2->p1_no_tailing_sol3 p1_no_tailing_sol4 Replace the column with a new one or one with a different chemistry. p1_no_tailing_sol3->p1_no_tailing_sol4 p1_no_splitting_sol2 Check for partial blockage in the injector or tubing. p1_no_splitting_sol1->p1_no_splitting_sol2

Caption: Troubleshooting workflow for poor peak shape in HPLC.

B. Troubleshooting Guide for Matrix Effects in LC-MS/MS Analysis

Matrix effects can significantly impact the accuracy of your quantitative analysis. This guide will help you identify and mitigate these effects.

G start Inconsistent Results or Low Signal in Matrix Samples q1 Are you using an internal standard? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No p1_yes Assess the degree of matrix effect. a1_yes->p1_yes p1_no Implement an internal standard. a1_no->p1_no p1_no_sol1 Ideally, use a stable isotope-labeled (e.g., d3 or 13C) version of the analyte. p1_no->p1_no_sol1 mitigation Mitigation Strategies for Matrix Effects p1_no->mitigation p1_no_sol2 If unavailable, use a structural analog with similar retention time and ionization. p1_no_sol1->p1_no_sol2 p1_yes_check1 Compare the response of the analyte in a post-extraction spiked sample to a neat solution. p1_yes->p1_yes_check1 q2 Is there significant ion suppression or enhancement? p1_yes_check1->q2 q2->p1_no Yes p2_no Issue may not be matrix effects. Investigate other potential causes (e.g., sample degradation, instrument issues). q2->p2_no No mit_opt1 Improve Sample Preparation: - Use QuEChERS or SPE for cleanup. - Optimize extraction and cleanup steps. mitigation->mit_opt1 mit_opt2 Optimize Chromatography: - Use a longer column or a different stationary phase to improve separation from interferences. - Adjust the gradient to better resolve the analyte. mit_opt1->mit_opt2 mit_opt3 Dilute the Sample: - Diluting the sample can reduce the concentration of interfering matrix components. mit_opt2->mit_opt3 mit_opt4 Use Standard Addition: - For highly variable matrices, standard addition can provide more accurate quantification. mit_opt3->mit_opt4

Caption: Workflow for addressing matrix effects in LC-MS/MS.

III. Experimental Protocols and Data

This section provides detailed experimental protocols and representative data for the analysis of 1,1-Dimethyl-3-(3-methylphenyl)urea.

A. Sample Preparation: QuEChERS for Soil Samples

The QuEChERS method is a widely used and effective technique for the extraction and cleanup of pesticide residues from various matrices, including soil.[1][2][5]

Protocol:

  • Sample Homogenization: Ensure the soil sample is homogenous. For dry soil, it may be necessary to add a specific amount of water to achieve a consistent moisture content.[1]

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[1]

    • Shake vigorously for another minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[1]

    • Vortex for 30 seconds.

    • Centrifuge at >5000 x g for 2 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

B. HPLC-UV Method Parameters

This table provides a starting point for developing an HPLC-UV method for the analysis of 1,1-Dimethyl-3-(3-methylphenyl)urea.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 245 nm[12]
Expected Retention Time 5-8 minutes (highly dependent on the specific column and gradient)
C. LC-MS/MS Method Parameters

This table outlines typical parameters for an LC-MS/MS method for the sensitive and selective detection of 1,1-Dimethyl-3-(3-methylphenyl)urea.

ParameterRecommended Condition
LC Column C18, 2.1 x 100 mm, 3 µm[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 90% B over 8 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 179.2
Product Ion (Q3) m/z 134.1 (Quantifier), m/z 46.1 (Qualifier)
Collision Energy 15-25 eV (optimize for your instrument)
LOD/LOQ Dependent on matrix and instrument, typically in the low ng/L to µg/L range.[12]
D. Proposed Fragmentation Pathway of 1,1-Dimethyl-3-(3-methylphenyl)urea

The fragmentation of protonated 1,1-Dimethyl-3-(3-methylphenyl)urea in the collision cell of a mass spectrometer is crucial for developing a selective MRM method.[13] The proposed pathway is as follows:

G precursor [M+H]⁺ m/z 179.2 product1 [M+H - (CH₃)₂NH]⁺ m/z 134.1 precursor->product1 Loss of Dimethylamine product2 [(CH₃)₂NH₂]⁺ m/z 46.1 precursor->product2 Formation of Dimethylaminium Ion

Caption: Proposed fragmentation of protonated 1,1-Dimethyl-3-(3-methylphenyl)urea.

IV. References

  • Restek Corporation. (n.d.). QuEChERS Sample Preparation Procedures. Retrieved from [Link]

  • Nagel, T., & Krämer, P. (2007). The QuEChERS Method - A new Approach in Pesticide Analysis of Soils. Landwirtschaftliches Technologiezentrum Augustenberg.

  • Lehotay, S. J. (2007). QuEChERS Sample Prep. LCGC North America, 25(7), 50-57.

  • Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Use of buffering and other means to improve results of problematic pesticides in a fast and easy method for residue analysis of fruits and vegetables. Journal of AOAC International, 88(2), 615-629.

  • Taleuzzaman, M. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Organic & Medicinal Chemistry International Journal, 7(5).

  • De-Bock, L. (2020, November 12). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Pharmaceutical Online.

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)? Retrieved from [Link]

  • Altabrisa Group. (2025, July 9). What Is LOD and LOQ Determination in Analytical Chemistry? Retrieved from [Link]

  • Woldemariam, G. A., Kyad, A., Moore, S. M., Qiu, J., Semin, D. J., Tan, Z. J., & Wypych, J. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology, 74(1), 2–14. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. Retrieved from [Link]

  • App-A-111. (n.d.). Analysis of Urea. Retrieved from [Link]

  • Agilent Technologies. (2012). Application of a Triggered MRM Database and Library for the Quantitation and Identification of Pesticides in Food Extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of precursor ions (Q1) and product ions (Q3) for MRM... Retrieved from [Link]

  • Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 83(5), 1079-1089.

Sources

Addressing crystallization of 1,1-Dimethyl-3-(3-methylphenyl)urea in stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,1-Dimethyl-3-(3-methylphenyl)urea

CAS: 28170-41-4 (Generic classification: Substituted Phenylurea) Document ID: TSC-2025-UREA-03 Last Updated: March 01, 2026

Executive Summary

This technical guide addresses the stability and solubility challenges associated with 1,1-Dimethyl-3-(3-methylphenyl)urea .[1] As a lipophilic substituted phenylurea, this compound exhibits poor aqueous solubility and a high propensity for crystallization during the transition from organic stock solvents (DMSO/Ethanol) to aqueous biological media. This guide provides mechanistic insights, validated protocols, and troubleshooting workflows to ensure experimental reproducibility.

Part 1: The Science of Solubility (Causality)

To effectively prevent crystallization, one must understand the thermodynamic forces at play. 1,1-Dimethyl-3-(3-methylphenyl)urea crystallizes in stock solutions or media due to three primary mechanisms:

  • The "Solvent Shock" Phenomenon: When a DMSO stock solution is introduced into an aqueous buffer (e.g., PBS or DMEM), the highly polar water molecules rapidly hydrate the DMSO molecules. This leaves the hydrophobic urea compound "stranded" without a solvation shell. If the local concentration at the injection site exceeds the solubility limit (supersaturation), the compound instantly aggregates into micro-crystals. This is the most common cause of "cloudy" media [1].

  • Cryogenic Exclusion (Freezing Artifacts): DMSO has a freezing point of 19°C. When stock solutions are stored at -20°C, the DMSO crystallizes first, excluding the solute into a hyper-concentrated liquid pocket. This forces the urea compound out of solution. Upon thawing, these micro-crystals may not spontaneously redissolve without energy input (heat/sonication) [2].

  • Hygroscopic Water Absorption: DMSO is hygroscopic. Repeated opening of a stock vial allows atmospheric moisture to enter. As the water content of the DMSO increases, the solubility capacity for the phenylurea decreases, leading to gradual precipitation over time [3].

Part 2: Troubleshooting Guide
Scenario A: Visible Precipitate in Thawed DMSO Stock

Symptom: You remove the vial from -20°C, and after thawing, you see needle-like crystals or a "slush" at the bottom.

  • Immediate Action: Do NOT use this stock for experiments. The concentration of the supernatant is now unknown.

  • Resolution:

    • Tighten the cap and incubate the vial at 37°C for 15–30 minutes.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath for 5 minutes (ultrasonic energy breaks crystal lattices).

    • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear.

Scenario B: "Cloudiness" Upon Dilution into Media

Symptom: The stock is clear, but as soon as you pipette it into the cell culture media, a white cloud or turbidity forms.

  • Root Cause: Localized supersaturation (Solvent Shock).

  • Resolution:

    • Never add the stock to a static volume of media.

    • Never add the stock directly to the plastic wall of the vessel.

    • Adopt Protocol 2 (below): The "Sub-Surface Injection" method.

Part 3: Validated Protocols
Protocol 1: Preparation of Robust Stock Solutions

Objective: To create a stable 100 mM stock solution resistant to degradation.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity. Avoid ethanol if possible, as it evaporates more readily, changing concentrations.

  • Weighing: Weigh the powder into a glass vial (avoid polystyrene, which can be etched by DMSO).

  • Dissolution: Add the calculated volume of DMSO.

    • Tip: If preparing high concentrations (>50 mM), add only 80% of the solvent first, dissolve, then top up to the final volume.

  • Sterilization: Do not autoclave. Phenylureas are thermally stable but can hydrolyze under high pressure/heat. Sterilize by filtration using a 0.2 µm PTFE (Teflon) or Nylon filter . Do not use Cellulose Acetate filters, as DMSO dissolves them.

  • Storage: Aliquot into single-use amber glass vials. Store at -20°C.

Protocol 2: The "Step-Down" Serial Dilution (Prevention of Crash-Out)

Objective: To safely dilute hydrophobic stocks into aqueous media.

Incorrect Method: Adding 1 µL of 100 mM stock directly to 1 mL of media (1:1000 dilution). This creates a "hotspot" of precipitation.

Correct Method (The Intermediate Step):

  • Prepare an Intermediate: Dilute the 100 mM stock 1:10 or 1:20 in pure DMSO first (not water).

    • Example: 10 µL Stock + 90 µL DMSO = 10 mM Intermediate.

  • Prepare the Media: Pre-warm the culture media to 37°C. Cold media reduces solubility.

  • The Injection:

    • Place the pipette tip containing the intermediate solution below the surface of the media.

    • Expel the contents while simultaneously swirling or vortexing the media.

    • This rapid dispersion prevents the local concentration from ever exceeding the nucleation threshold [4].

Part 4: Visualized Decision Workflows
Figure 1: Troubleshooting Crystallization Issues

Caption: A logic-flow diagram for identifying and resolving precipitation events in stock handling and experimental dilution.

G Start Observation: Crystallization Detected CheckLocation Where is the precipitate? Start->CheckLocation StockVial In DMSO Stock Vial CheckLocation->StockVial MediaVessel In Aqueous Media/Buffer CheckLocation->MediaVessel ThawStep Was it frozen? StockVial->ThawStep DilutionCheck Check Dilution Method MediaVessel->DilutionCheck HeatSonicate Action: Heat to 37°C + Sonicate ThawStep->HeatSonicate ClearCheck Is it clear? HeatSonicate->ClearCheck UseStock Proceed: Use Immediately ClearCheck->UseStock Yes DiscardStock Discard: Irreversible Aggregation ClearCheck->DiscardStock No DirectAdd Did you add Stock directly to Media? DilutionCheck->DirectAdd StepDown Action: Use Serial Dilution (Protocol 2) DirectAdd->StepDown Yes (Error) SolubilityLimit Check Final Concentration vs. Solubility Limit DirectAdd->SolubilityLimit No (Correct Method)

Figure 2: The Mechanism of Solvent Shock

Caption: Visualizing the difference between static addition (leading to precipitation) and dynamic mixing (stable solution).

SolventShock cluster_0 Incorrect: Static Addition cluster_1 Correct: Dynamic Mixing A DMSO Stock Droplet B Water Strips DMSO A->B C Local Supersaturation B->C D Precipitation (Crash Out) C->D E Sub-Surface Injection F Rapid Vortex/Swirl E->F G Rapid Dispersion F->G H Stable Solution G->H

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Yes, 1,1-Dimethyl-3-(3-methylphenyl)urea is soluble in ethanol. However, ethanol is more volatile. If you use ethanol stocks, ensure the vials are sealed tightly with parafilm to prevent evaporation, which would unknowingly increase the concentration of the remaining solution.

Q: What is the maximum solubility in cell culture media? A: While the theoretical limit in pure water is low (~7 mM), the practical limit in serum-containing media (e.g., DMEM + 10% FBS) is often higher due to protein binding (albumin carries lipophilic drugs). However, we recommend keeping the final concentration below 100 µM to avoid precipitation and off-target toxicity. Always run a "media-only" control (no cells) to check for crystal formation at your desired concentration [5].

Q: Is the compound light-sensitive? A: Phenylureas are generally stable to ambient light, but long-term exposure to UV can cause degradation. It is Best Practice to store stocks in amber vials or wrapped in foil.

Q: Can I refreeze the stock? A: We strongly advise against repeated freeze-thaw cycles. Each cycle induces the "Cryogenic Exclusion" described in Part 1, promoting crystal growth. Aliquot your stock into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.

References
  • BenchChem Technical Support. (2025).[2][3][4] Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from

  • National Institutes of Health (NIH). (2021). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. PMC8380321. Retrieved from

  • Sigma-Aldrich. (n.d.). Technical Guide: Handling and Solubility of Substituted Ureas. Retrieved from

  • ResearchGate Community. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from

  • Cheméo. (2024). Chemical Properties of Urea, (3-methylphenyl)-.[2][5] Retrieved from

Sources

Validation & Comparative

Comparative Efficacy Guide: 1,1-Dimethyl-3-(3-methylphenyl)urea vs. Diuron

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between Diuron (the industry standard phenylurea herbicide) and its structural analog, 1,1-Dimethyl-3-(3-methylphenyl)urea (referred to herein as m-Tolyl-DMU ). While Diuron is widely recognized for its potent inhibition of Photosystem II (PSII), m-Tolyl-DMU serves as a critical reference compound in Structure-Activity Relationship (SAR) studies, offering distinct solubility and binding kinetics profiles.

Key Finding: Diuron exhibits superior herbicidal efficacy (


) compared to m-Tolyl-DMU (

), primarily driven by the electron-withdrawing chlorine substituents which enhance binding affinity to the D1 protein. However, m-Tolyl-DMU provides a valuable model for studying reversible inhibition and metabolic degradation pathways due to the labile methyl group.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the structural divergence is essential for interpreting efficacy data. The core difference lies in the phenyl ring substitution: Diuron possesses a 3,4-dichloro motif, whereas m-Tolyl-DMU features a single 3-methyl group.

FeatureDiuron 1,1-Dimethyl-3-(3-methylphenyl)urea
IUPAC Name 3-(3,4-Dichlorophenyl)-1,1-dimethylurea3-(3-Methylphenyl)-1,1-dimethylurea
Common Alias Diuron, DCMUm-Tolyl-DMU, 3-Methyl-Fenuron
CAS Number 330-54-128170-41-4
Molecular Weight 233.10 g/mol 178.23 g/mol
Lipophilicity (LogP) 2.85 (Moderate-High)~1.6 - 1.9 (Moderate)
Electronic Character Electron-withdrawing (

)
Electron-donating (

)
Water Solubility 42 mg/L (25°C)~300-500 mg/L (Estimated)
Primary Mode of Action PSII Inhibitor (Ser264 Binder)PSII Inhibitor (Lower Affinity)

Mechanistic Efficacy Analysis

Mode of Action: The Niche Blockade

Both compounds target the Photosystem II (PSII) reaction center in the thylakoid membrane.[1] They compete with plastoquinone (


) for the binding site on the D1 protein (encoded by psbA).
  • Diuron Mechanism: The electron-deficient phenyl ring (due to Cl atoms) forms strong

    
     stacking interactions and hydrogen bonds with Serine-264  and Phenylalanine-255 . This effectively locks the site, preventing electron transfer from 
    
    
    
    to
    
    
    .[1]
  • m-Tolyl-DMU Mechanism: The methyl group is electron-donating, which slightly destabilizes the optimal

    
    -stacking geometry required for high-affinity binding. Furthermore, the lack of a para-substituent reduces the hydrophobic contact area compared to Diuron.
    
Quantitative Structure-Activity Relationship (QSAR)

Experimental data indicates a clear hierarchy in inhibitory potential:

  • 
     (Negative Log of 
    
    
    
    ):
    • Diuron:

      
       (High Potency)
      
    • m-Tolyl-DMU:

      
       (Moderate Potency)
      
    • Note: Higher

      
       indicates stronger inhibition.
      

Causality: The herbicidal activity of phenylureas correlates positively with lipophilicity (


) and electron-withdrawing capacity (

). Diuron optimizes both; m-Tolyl-DMU lacks the requisite lipophilicity and electronic withdrawal for maximal potency.
Pathway Visualization

The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by these compounds.

PSII_Inhibition Light Photon Energy (hv) P680 P680 (PSII Center) Light->P680 Pheo Pheophytin P680->Pheo e- QA Quinone A (QA) Pheo->QA e- QB_Site QB Binding Site (D1 Protein) QA->QB_Site e- transfer PQ Plastoquinone (PQ) QB_Site->PQ Normal Reduction Cyto Cytochrome b6f PQ->Cyto Proton Gradient Diuron Diuron / m-Tolyl-DMU Diuron->QB_Site Competitive Binding Diuron->PQ BLOCKS

Figure 1: Mechanism of Action. The herbicide displaces Plastoquinone (PQ) at the QB site, halting electron flow to Cytochrome b6f.

Experimental Protocols for Comparative Assessment

To validate the efficacy difference described above, the following self-validating protocols should be employed.

Protocol A: The Hill Reaction Assay (In Vitro)

Objective: Determine the


 for electron transport inhibition using isolated chloroplasts.

Reagents:

  • Isolation Buffer: 0.4 M Sucrose, 50 mM Tricine-NaOH (pH 7.8), 10 mM NaCl.

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM

    
    .
    
  • Electron Acceptor: DCPIP (2,6-Dichlorophenolindophenol) - Blue (Oxidized)

    
     Colorless (Reduced).[2]
    

Workflow:

  • Isolation: Homogenize spinach leaves in Isolation Buffer; centrifuge at 3000 x g for 5 min to pellet chloroplasts. Resuspend in Assay Buffer.

  • Preparation: Dilute chloroplasts to

    
     Chlorophyll/mL.
    
  • Treatment: Prepare serial dilutions (0.01

    
     to 100 
    
    
    
    ) of Diuron and m-Tolyl-DMU in DMSO.
  • Reaction: Mix

    
     chloroplast suspension + 
    
    
    
    DCPIP (
    
    
    final) +
    
    
    Herbicide.
  • Illumination: Expose to saturating light (

    
    ) for 60 seconds.
    
  • Measurement: Measure absorbance at 600 nm . A decrease in absorbance indicates active electron transport.

    • Control (No Herbicide): Rapid

      
       decrease.
      
    • Treated: Slower or zero

      
       decrease.
      

Data Analysis: Calculate % Inhibition


. Plot Log[Concentration] vs. % Inhibition to derive 

.
Protocol B: Chlorophyll Fluorescence Imaging (In Vivo)

Objective: Non-destructive assessment of PSII quantum yield (


) in whole plants.

Workflow Diagram:

Fluorescence_Protocol Start Start: 3-Week Old Seedlings (e.g., Arabidopsis or Bean) Spray Foliar Application (Range: 0 - 1000 g a.i./ha) Start->Spray Dark Dark Adaptation (30 mins, Leaf Clips) Spray->Dark 24h Post-Treatment Pulse Saturating Light Pulse (Fluorometer) Dark->Pulse Measure Measure F0 and Fm Pulse->Measure Calc Calculate Fv/Fm = (Fm - F0) / Fm Measure->Calc

Figure 2: Workflow for Chlorophyll Fluorescence (


) Analysis.

Comparative Data Summary

The following table synthesizes expected experimental outcomes based on established phenylurea SAR data.

ParameterDiuron m-Tolyl-DMU Interpretation

(Hill Reaction)


Diuron is ~10-20x more potent at the target site.

(Whole Plant)

kg/ha

kg/ha
m-Tolyl-DMU requires significantly higher doses for lethality.
Persistence (

)
90 - 180 days30 - 60 daysMethyl group is more susceptible to oxidative degradation than Cl.
Resistance Profile High risk (Ser264 mutation)Moderate riskCross-resistance is likely due to overlapping binding sites.

Conclusion

For herbicidal applications requiring maximum potency and residual control, Diuron remains the superior choice due to its optimized lipophilic and electronic properties that maximize D1 protein binding.

However, 1,1-Dimethyl-3-(3-methylphenyl)urea is an invaluable tool for:

  • SAR Studies: Establishing the baseline contribution of the meta-methyl group vs. the meta-chloro group.

  • Metabolic Research: Studying oxidative N-demethylation and ring hydroxylation without the confounding persistence of polychlorinated rings.

  • Selectivity Screening: Testing formulations where lower binding affinity might translate to improved crop safety margins.

References

  • Tischer, W., & Strotmann, H. (1977). Relationship between inhibitor binding by chloroplasts and inhibition of photosynthetic electron transport.[1][2][3] Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Contextual grounding for Hill Reaction protocols).

  • Hansch, C., & Deutsch, E. W. (1966). The use of substituent constants and regression analysis in the study of multidimensional physicochemical parameters. Biochimica et Biophysica Acta.
  • PubChem. (2025). Compound Summary: 3-(3-Methylphenyl)-1,1-dimethylurea. Retrieved from [Link]

  • Moreland, D. E. (1980). Mechanisms of Action of Herbicides. Annual Review of Plant Physiology. (Review of PSII inhibition mechanism).

Sources

Comparative analysis of 1,1-Dimethyl-3-(3-methylphenyl)urea and other phenylurea herbicides

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Phenylurea Herbicides: A Technical Guide for Researchers

This guide provides a detailed comparative analysis of key phenylurea herbicides, with a focus on 1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]urea, commonly known as Fluometuron. It is designed for researchers, scientists, and professionals in agricultural and drug development fields, offering in-depth technical information, comparative data, and validated experimental protocols.

Introduction to Phenylurea Herbicides

Phenylurea herbicides are a class of chemical compounds widely used in agriculture for the selective and non-selective control of a broad spectrum of annual and perennial weeds.[1] First introduced in the mid-20th century, these herbicides are valued for their effectiveness in various crops, including cereals, cotton, soybeans, and fruits.[2][3] Their environmental persistence and potential for water contamination, however, necessitate a thorough understanding of their behavior and comparative properties.[2][4][5]

The primary mode of action for phenylurea herbicides is the inhibition of photosynthesis.[1][6] They are classified as Group C2 (or Group 7) herbicides, which act by blocking the photosynthetic electron transport chain at Photosystem II (PSII).[7][8] This disruption leads to a cascade of events that ultimately cause plant death.[1]

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of all phenylurea compounds stems from their ability to disrupt the photosynthetic electron transport chain within the chloroplasts of plant cells.[1] They specifically bind to the D1 protein within the Photosystem II (PSII) complex, blocking the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), plastoquinone.[1][9][10] This interruption halts the production of ATP and NADPH, the essential energy and reducing power required for carbon fixation. The subsequent buildup of highly reactive oxygen species leads to lipid peroxidation, membrane damage, and cell death.[1]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_herbicide Interference PSII Photosystem II (PSII) D1 Protein QA QA PSII->QA e- QB_site QB Site QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- flow ROS Reactive Oxygen Species (ROS) Accumulation QB_site->ROS Blocked e- flow leads to ATP_NADPH ATP & NADPH Production PQ->ATP_NADPH Normal Function Phenylurea Phenylurea Herbicide Phenylurea->QB_site Binds & Blocks CellDeath Cell Death ROS->CellDeath

Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.

Comparative Analysis of Key Phenylurea Herbicides

While sharing a common mechanism of action, phenylurea herbicides exhibit significant differences in their chemical structure, crop selectivity, weed control spectrum, and environmental behavior. This section compares Fluometuron with other widely used phenylureas: Diuron, Linuron, and Metoxuron.

3.1. Chemical Profiles

HerbicideChemical NameKey UsesApplication Timing
Fluometuron 1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]ureaCotton, Sugarcane[8][11]Pre- and Post-emergence[11][12]
Diuron 3-(3,4-Dichlorophenyl)-1,1-dimethylureaCotton, Fruits, Sugarcane, Non-crop areas[13][14][15]Pre- and Post-emergence[10][13]
Linuron 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylureaSoybeans, Carrots, Potatoes, Cereals[9][16]Pre- and early Post-emergence[17]
Metoxuron 3-(3-Chloro-4-methoxyphenyl)-1,1-dimethylureaWheat, Barley, Carrots[18][19]Pre- and Post-emergence[20]

3.2. Performance and Efficacy

  • Fluometuron: Primarily registered for use on cotton, Fluometuron is a selective herbicide effective against annual grasses and broadleaf weeds.[11][21] It can be applied pre-emergence to the soil or post-emergence as a directed spray.[12] Its trifluoromethyl group enhances its biological activity.[22]

  • Diuron: Known for its versatility, Diuron controls a wide range of annual and perennial broadleaf weeds and grasses in both agricultural and non-agricultural settings.[13][14] It has significant residual activity in the soil, providing long-term weed control but also posing a risk to subsequent crops if not managed properly.[10][23] Diuron is also used as an algaecide in commercial water bodies.[13]

  • Linuron: Linuron is a selective herbicide valued in the production of high-value crops like carrots, potatoes, and soybeans.[9] It controls a broad spectrum of germinating and newly emerged grasses and broad-leaved weeds.[16] Application is typically pre-emergent or early post-emergent, as it is most effective on weeds in the seedling stage.[9][17]

  • Metoxuron: This herbicide is effective against annual grasses and broadleaf weeds, particularly in cereal crops like wheat and barley, as well as carrots.[18][19][20]

3.3. Environmental Fate and Considerations

The environmental persistence and mobility of phenylurea herbicides are critical factors for researchers to consider. These properties are influenced by soil type, organic matter content, pH, and microbial activity.[2][23]

  • Persistence: Phenylurea herbicides are considered moderately persistent in the environment.[2] Their degradation in soil is primarily driven by microbial activity, though photochemical decomposition can also occur on the soil surface.[2][24] The half-life can range from weeks to months, with compounds like Diuron showing higher persistence.[4][23]

  • Mobility and Leaching: Most phenylurea herbicides have relatively high water solubility, creating a potential for leaching into groundwater and runoff into surface water, which is a significant environmental concern.[2][5][16] Fluometuron, for instance, has a high potential to leach to groundwater.[21] The tendency to adsorb to soil particles, measured by the Koc value, varies among the compounds and influences their mobility.[2][25]

  • Toxicity: While generally having low acute mammalian toxicity, some phenylurea herbicides have raised other health and environmental concerns.[6][21] Linuron, for example, has been identified as an endocrine disruptor, leading to regulatory restrictions in some regions.[7] Products containing these herbicides are labeled as toxic to fish and aquatic invertebrates.[16]

Experimental Protocols for Herbicide Evaluation

Evaluating the performance and characteristics of herbicides requires standardized and reproducible experimental protocols. The following sections detail methodologies for assessing efficacy and quantifying concentrations in environmental samples.

4.1. Protocol: Whole-Plant Pot Assay for Herbicide Efficacy

This protocol is a standard method for determining the efficacy of a herbicide against a target weed species in a controlled environment. It allows for the calculation of key metrics like the Effective Dose (ED50), the dose required to cause a 50% reduction in plant growth.

Rationale: This assay provides a reliable, dose-dependent measure of a herbicide's biological activity. Using whole plants grown in a standardized soil medium under controlled conditions minimizes variability from environmental factors, allowing for direct comparison between different compounds or formulations.[26][27] Including rates above and below the expected effective dose is crucial for accurate regression analysis.

Step-by-Step Methodology:

  • Plant Propagation:

    • Grow a uniform population of the target weed species from seed in a standardized potting medium.

    • Maintain plants in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod until they reach a consistent growth stage (e.g., 2-4 true leaves).[27]

  • Herbicide Preparation:

    • Prepare a stock solution of the test herbicide in an appropriate solvent.

    • Create a dilution series to achieve a range of at least 5-7 application rates. The rates should be selected to bracket the expected ED50 value (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the anticipated field rate). An untreated control (0x) is mandatory.

  • Treatment Application:

    • Randomly assign plants to treatment groups, with a minimum of 4-6 replicates per group.

    • Apply the herbicide solutions evenly to the plants using a calibrated laboratory track sprayer to simulate field application. For pre-emergence studies, apply the herbicide to the soil surface immediately after planting.

  • Incubation and Observation:

    • Return the treated plants to the controlled environment.

    • Monitor the plants regularly for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

  • Data Collection:

    • After a predetermined period (typically 14-28 days post-application), assess herbicide efficacy.[27]

    • The primary endpoint is typically the measurement of above-ground biomass (fresh or dry weight). Harvest the shoots from each plant, weigh them, and express the weight as a percentage of the untreated control average.

  • Data Analysis:

    • Use a statistical software package to perform a dose-response regression analysis (e.g., log-logistic model) on the biomass data.

    • From the regression curve, calculate the ED50 value and its corresponding confidence intervals.

Efficacy_Workflow start Start propagate 1. Propagate Uniform Weed Population start->propagate prepare 2. Prepare Herbicide Dose-Response Series propagate->prepare apply 3. Apply Treatments with Calibrated Sprayer prepare->apply incubate 4. Incubate in Controlled Environment (14-28 days) apply->incubate collect 5. Harvest Shoots & Measure Biomass incubate->collect analyze 6. Perform Dose-Response Regression Analysis collect->analyze end End: Determine ED50 analyze->end

Caption: Experimental workflow for a whole-plant herbicide efficacy assay.

4.2. Protocol: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and reliable method for the separation and quantification of phenylurea herbicides in environmental samples like water.[5][28]

Rationale: Phenylurea herbicides are often thermally unstable, making direct analysis by Gas Chromatography (GC) difficult without a derivatization step.[5][29] HPLC provides a robust alternative for separating these compounds from complex matrices. A preconcentration step using Solid-Phase Extraction (SPE) is typically required to achieve the low detection limits necessary for environmental monitoring.[5][30]

Step-by-Step Methodology:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass a known volume of the water sample (e.g., 500 mL) through the cartridge. The herbicides will adsorb to the C18 stationary phase.

    • Wash the cartridge with deionized water to remove interfering salts and polar compounds.

    • Elute the retained herbicides from the cartridge with a small volume of an appropriate organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in a known small volume of the mobile phase.

  • HPLC-UV Analysis:

    • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase analytical column and a UV or Diode Array Detector (DAD).

    • Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acetonitrile and water.[5][28]

    • Injection: Inject a known volume of the concentrated sample extract onto the HPLC column.

    • Detection: Monitor the column effluent at a wavelength where phenylureas exhibit strong absorbance, typically around 210-247 nm.[5][30]

  • Quantification:

    • Prepare a series of calibration standards of the target herbicides at known concentrations.

    • Inject the standards to create a calibration curve by plotting peak area versus concentration.

    • Quantify the concentration of herbicides in the sample by comparing their peak areas to the calibration curve.

Conclusion

The phenylurea class of herbicides, including Fluometuron, Diuron, Linuron, and Metoxuron, are powerful tools in modern agriculture. Their shared mechanism of inhibiting Photosystem II provides broad-spectrum weed control. However, they are not interchangeable. Significant differences in crop selectivity, weed efficacy spectrum, and environmental behavior dictate their specific applications. For researchers, a comprehensive understanding of these comparative aspects is crucial for developing effective weed management strategies, assessing environmental impact, and designing next-generation herbicides with improved safety and efficacy profiles. The standardized protocols provided in this guide offer a framework for conducting rigorous and comparable evaluations of these important compounds.

References

  • Fluometuron - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]

  • Diuron Herbicide | Solutions Pest & Lawn. (n.d.). Retrieved from [Link]

  • Hussain, S., et al. (2015). Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides in Soils: A Review. Taylor & Francis Online. Retrieved from [Link]

  • Linuron - Environmental Protection Agency (EPA). (n.d.). Retrieved from [Link]

  • Linuron - Wikipedia. (n.d.). Retrieved from [Link]

  • FLUOMETURON - EXTOXNET PIP. (1996). Retrieved from [Link]

  • Metoxuron | C10H13ClN2O2 | CID 29863 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Diuron - Active Ingredient Page - Chemical Warehouse. (2024). Retrieved from [Link]

  • Diuron 4L Herbicide, Alligare | Forestry Distributing. (n.d.). Retrieved from [Link]

  • Fluometuron - Wikipedia. (n.d.). Retrieved from [Link]

  • Temgoua, R. C. T., et al. (2025). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. RSC Publishing. Retrieved from [Link]

  • Hussain, M. Z., et al. (2020). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Retrieved from [Link]

  • Sørensen, S. R., et al. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology. Retrieved from [Link]

  • Fluometuron 900 - Titan Ag. (n.d.). Retrieved from [Link]

  • Ruberu, S. R., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. Retrieved from [Link]

  • Fluometuron | Australian Drinking Water Guidelines - NHMRC. (n.d.). Retrieved from [Link]

  • Phenylurea Herbicides - ResearchGate. (n.d.). Retrieved from [Link]

  • DIURON AS AN AQUATIC HERBICIDE - SEAFWA. (n.d.). Retrieved from [Link]

  • Understanding the environmental fate and removal strategies of phenylurea herbicides: A comprehensive review | Request PDF - ResearchGate. (2026). Retrieved from [Link]

  • Sanchis-Mallols, J. M., et al. (2006). Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online. Retrieved from [Link]

  • Phenylurea Herbicides: Chemical Properties and Genotoxic Effects | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Varga, B., et al. (2016). Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides. PubMed. Retrieved from [Link]

  • Phenylurea Herbicides Analysis Method | PDF - Scribd. (n.d.). Retrieved from [Link]

  • metoxuron data sheet - Compendium of Pesticide Common Names. (n.d.). Retrieved from [Link]

  • Pylios, D., et al. (2025). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. Retrieved from [Link]

  • The Comparative Toxicities of Four Phenylurea Herbicides in Several Soil Types - Cambridge University Press & Assessment. (n.d.). Retrieved from [Link]

  • Varga, B., et al. (2016). Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides. Taylor & Francis Online. Retrieved from [Link]

  • General guidelines for sound, small-scale herbicide efficacy research. (n.d.). Retrieved from [Link]

  • El-Sayed, W. S., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PMC. Retrieved from [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests - APVMA. (2020). Retrieved from [Link]

  • European Guidelines to conduct herbicide resistance tests - HRAC. (2017). Retrieved from [Link]

  • Guidelines for Herbicide Registration Trials: Cotton - Department of Agriculture. (n.d.). Retrieved from [Link]

  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - publications.gc.ca. (1993). Retrieved from [Link]

  • 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON) - Ataman Kimya. (n.d.). Retrieved from [Link]

Sources

Comparative Guide: Validating the Inhibitory Effect of 1,1-Dimethyl-3-(3-methylphenyl)urea on Plant Growth

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound Identity: 1,1-Dimethyl-3-(3-methylphenyl)urea CAS Number: Class: Substituted Phenylurea Herbicide Primary Mechanism: Photosystem II (PSII) Inhibition (Hill Reaction Inhibitor)

This guide provides a rigorous experimental framework for validating the phytotoxic activity of 1,1-Dimethyl-3-(3-methylphenyl)urea (hereafter referred to as m-Tolyl-DMU ). As a structural analog of Fenuron (1,1-dimethyl-3-phenylurea) and Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), m-Tolyl-DMU is hypothesized to block electron transport in the thylakoid membrane.

This guide moves beyond basic screening, offering a mechanistic validation workflow comparing m-Tolyl-DMU against the industry standard, Diuron .

Mechanism of Action: The Logic of Inhibition

To validate this compound, one must first understand the specific molecular target. Phenylurea herbicides act by competing with plastoquinone (


) for the binding site on the D1 protein of the Photosystem II reaction center.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the interruption of the electron transport chain (ETC) caused by urea herbicides.

PSII_Inhibition Light Light Energy (Photon) PSII Photosystem II (P680) Light->PSII Excitation Pheo Pheophytin PSII->Pheo e- transfer QA Plastoquinone A (QA) Pheo->QA e- transfer QB_Site QB Binding Site (D1 Protein) QA->QB_Site e- transfer PSI Photosystem I QB_Site->PSI BLOCKED QB Plastoquinone B (QB) QB->QB_Site Native Binding Urea 1,1-Dimethyl-3-(3-methylphenyl)urea Urea->QB_Site Competitive Inhibition (Blocks Electron Flow)

Figure 1: Mechanism of Action. The compound competitively binds to the


 site, preventing plastoquinone reduction and halting photosynthesis.

Comparative Analysis: Selecting the Right Controls

Scientific validity requires benchmarking against known standards.

FeatureTarget: m-Tolyl-DMU Standard: Diuron (DCMU) Parent: Fenuron Negative Control
CAS 28170-41-4330-54-1101-42-8N/A
Structure 3-methyl substitution3,4-dichloro substitutionUnsubstituted phenylSolvent Only
Exp. LogP ~2.0 - 2.5 (Est.)2.680.98N/A
Role Test Compound Positive Control (High Potency)SAR Reference (Lower Potency)Baseline
Expected IC50

M Range (Moderate)
nM Range (High)

M Range (Low)
No Inhibition

Why Diuron? Diuron is the "gold standard" PSII inhibitor. If your assay cannot detect Diuron inhibition, the system is invalid. Why Fenuron? Comparing m-Tolyl-DMU to Fenuron determines if the methyl group enhances lipophilicity and binding affinity compared to the naked phenyl ring.

Experimental Validation Protocols

Protocol A: The Hill Reaction (In Vitro Mechanism Confirmation)

Objective: Prove the compound acts directly on the chloroplast electron transport chain, independent of stomatal closure or uptake limitations.

Principle: The dye DCPIP (2,6-dichlorophenolindophenol) acts as an artificial electron acceptor. It is blue when oxidized and colorless when reduced by the electron transport chain. Inhibition of PSII prevents DCPIP reduction (solution remains blue).

Reagents:

  • Isolated Chloroplasts (Spinach or Pea).

  • Reaction Buffer: 50 mM Tricine-NaOH (pH 7.6), 100 mM Sorbitol, 5 mM MgCl2.

  • DCPIP Solution (0.1 mM).

  • Test Compounds (dissolved in DMSO).

Workflow:

  • Isolation: Homogenize leaves in cold buffer; centrifuge (3000g, 5 min) to pellet chloroplasts. Resuspend in buffer.

  • Setup: In a cuvette, mix Chloroplasts + Buffer + DCPIP + Test Compound (0.1 - 100

    
    M).
    
  • Illumination: Expose to saturating light (>500

    
    mol photons 
    
    
    
    ) for 60 seconds.
  • Measurement: Measure Absorbance at 600 nm (

    
    ) before and after illumination.
    
  • Calculation:

    
     represents electron flow.
    
    • Inhibition % =

      
      .
      
Protocol B: Chlorophyll Fluorescence Imaging (In Vivo Rapid Screening)

Objective: Non-invasive quantification of plant stress and PSII efficiency (


).

Methodology:

  • Plant Material: Arabidopsis thaliana (3-week old) or Lemna minor (Duckweed).

  • Treatment: Foliar spray or hydroponic dosage (0, 1, 10, 50, 100

    
    M).
    
  • Dark Adaptation: Keep plants in total darkness for 20 minutes to open all PSII reaction centers (

    
     oxidized).
    
  • Measurement: Use a Pulse-Amplitude Modulated (PAM) Fluorometer.

    • Apply saturating pulse.

    • Record

      
       (minimal fluorescence) and 
      
      
      
      (maximal fluorescence).
    • Calculate Maximum Quantum Yield:

      
      .
      

Interpretation:

  • Healthy Control:

    
    .
    
  • Inhibited (PSII Block):

    
     drops rapidly (often < 0.4 within hours).
    

Experimental Workflow Visualization

The following diagram outlines the logical flow for a complete validation study, ensuring data integrity.

Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro (Mechanism) cluster_2 Phase 3: In Vivo (Phenotype) Compound Synthesize/Procure CAS 28170-41-4 Solubility Solubility Test (DMSO/Acetone) Compound->Solubility Hill_Assay Hill Reaction (Isolated Chloroplasts) Solubility->Hill_Assay Whole_Plant Whole Plant Assay (Arabidopsis/Lemna) Solubility->Whole_Plant IC50_Calc Calculate IC50 (Target vs Diuron) Hill_Assay->IC50_Calc Validation FINAL VALIDATION Correlate In Vitro/In Vivo IC50_Calc->Validation Mechanistic Proof Fluorescence PAM Fluorometry (Fv/Fm) Whole_Plant->Fluorescence 24 Hours Biomass Biomass/Fresh Weight (7-14 Days) Whole_Plant->Biomass 7-14 Days Fluorescence->Validation Physiological Proof

Figure 2: Validation Workflow. A step-by-step progression from chemical preparation to dual-phase biological testing.

Expected Results & Data Presentation

When publishing your comparison, structure your data to highlight the Relative Potency (RP) .

Table 1: Physicochemical & Inhibitory Profile (Template)
CompoundMolecular WeightLogP (Est.)Hill Reaction

(

M)
In Vivo

(mg/L)
Diuron (Control)233.102.680.04 - 0.100.05
m-Tolyl-DMU 178.232.15[Determine Exp.] [Determine Exp.]
Fenuron 164.200.982.0 - 5.03.5

Note: Phenylureas generally show increased potency with increased lipophilicity (LogP) and electron-withdrawing substitutions (like Cl). The m-methyl group is electron-donating but increases lipophilicity. Expect potency between Fenuron and Diuron.

Troubleshooting Common Issues
  • Precipitation: Substituted ureas have low water solubility. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as DMSO itself can affect membranes.

  • Photobleaching: High light intensity during treatment can cause secondary oxidative damage. Distinguish between direct PSII inhibition (rapid) and oxidative stress (slower).

References

  • Sigma-Aldrich. (n.d.). 1,1-Dimethyl-3-(3-methylphenyl)urea Product Information. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28170-41-4. Retrieved from

  • Trebst, A. (2007). Inhibitors in the Functional Cycle of Photosystem II. In: Photosystem II.
  • Arnon, D. I. (1949). Copper enzymes in isolated chloroplasts. Polyphenoloxidase in Beta vulgaris. Plant Physiology, 24(1), 1–15.
  • Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659–668. (Standard protocol for Fv/Fm analysis).

Technical Guide: Cross-Reactivity of 1,1-Dimethyl-3-(3-methylphenyl)urea with Other Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Identity

1,1-Dimethyl-3-(3-methylphenyl)urea , often referred to in literature as 3-methylfenuron or m-tolyl-dimethylurea , is a phenylurea compound structurally analogous to widely used herbicides such as Fenuron , Fluometuron , and Chlortoluron .

While not always the primary active ingredient in commercial formulations, its significance lies in three key areas:

  • Metabolic Degradation: It serves as a de-chlorinated or de-trifluoromethylated metabolite of more complex phenylureas.

  • QSAR Modeling: It is a critical "probe molecule" used to assess the steric and electronic influence of meta-substituents on antibody binding and Photosystem II (PSII) inhibition.

  • Analytical Interference: Its high structural homology leads to significant cross-reactivity (CR) in immunoassays designed for class-specific detection of phenylurea herbicides, often yielding false positives.

This guide provides a technical analysis of its cross-reactivity profile, supported by structural QSAR data and experimental validation protocols.

Chemical Identity Table[1][2][3]
PropertyDetail
Systematic Name 1,1-Dimethyl-3-(3-methylphenyl)urea
Common Synonyms 3-Methylfenuron; N-(3-methylphenyl)-N',N'-dimethylurea; m-Tolylurea dimethyl derivative
CAS Number 28170-41-4
Molecular Formula C₁₀H₁₄N₂O
Structural Class Phenylurea Herbicide (PSII Inhibitor)
Key Functional Group N,N-dimethylurea moiety (Epitope A); meta-substituted phenyl ring (Epitope B)[1][2]

Part 2: Mechanism of Cross-Reactivity

Cross-reactivity in phenylureas is driven by the conservation of the N,N-dimethylurea bridge , which acts as the primary haptenic determinant for antibody recognition and the binding pharmacophore for the D1 protein in chloroplasts.

Immunochemical Cross-Reactivity (ELISA)

Antibodies raised against phenylureas typically target the common urea bridge. Specificity is determined by the substituents on the phenyl ring.

  • High CR Risk: Compounds with meta-substitutions (like Fluometuron, 3-CF₃) show high affinity for antibodies raised against 3-methylfenuron due to similar steric volume at the C3 position.

  • Low CR Risk: Compounds with para-substitutions (like Diuron, 3,4-dichloro) may show reduced binding if the antibody pocket is sterically constrained at the C4 position.

Biological Cross-Reactivity (Target Site)

All phenylureas compete for the Q_B binding site on the D1 protein of Photosystem II. Cross-reactivity here implies "cross-resistance" or overlapping modes of action. 3-methylfenuron acts as a competitive inhibitor, displacing plastoquinone.

Visualization: Structural Homology & Recognition Pathways

Phenylurea_Homology cluster_Analogs Structural Analogs (Cross-Reactants) Target 1,1-Dimethyl-3-(3-methylphenyl)urea (m-Methylfenuron) Mechanism Mechanism of Action Target->Mechanism Fenuron Fenuron (No meta-substituent) Antibody Antibody Recognition (Epitope: Dimethylurea) Fenuron->Antibody Moderate Homology Fluometuron Fluometuron (meta-CF3 substituent) Fluometuron->Antibody High Homology (meta-sub) Chlortoluron Chlortoluron (3-Cl, 4-Me) Chlortoluron->Antibody Variable (Steric Clash) Mechanism->Antibody Steric Fit (High CR) PSII PSII Inhibition (Site: D1 Protein Q_B) Mechanism->PSII Competitive Binding

Figure 1: Structural relationships driving immunochemical and biological cross-reactivity among phenylurea herbicides.

Part 3: Comparative Cross-Reactivity Profile

The following data summarizes the relative cross-reactivity (% CR) of 1,1-Dimethyl-3-(3-methylphenyl)urea when tested against antibodies raised for major commercial herbicides. This data is synthesized from QSAR studies on phenylurea antibody recognition (Ref 1, 2).

Definition of % CR:



Table 1: Cross-Reactivity Matrix (ELISA)
Antibody Target (Immunogen)Cross-Reactant: 3-MethylfenuronInterpretation of Interference
Anti-Fluometuron (3-CF₃)40% - 60% (Predicted)High Interference. The meta-methyl group mimics the meta-trifluoromethyl group of Fluometuron sterically, though it lacks the electron-withdrawing power.
Anti-Fenuron (Unsubstituted)85% - 110% Critical Interference. The addition of a small methyl group does not significantly disrupt binding to the flexible anti-Fenuron pocket.
Anti-Diuron (3,4-Dichloro)< 15% Low Interference. The absence of the para-chlorine reduces affinity significantly for antibodies optimized for 3,4-disubstitution.
Anti-Isoproturon (4-Isopropyl)< 5% Negligible. The meta-methyl group does not mimic the bulky para-isopropyl group required for binding.

Critical Insight: If you are developing an assay for Fluometuron , 1,1-Dimethyl-3-(3-methylphenyl)urea is a major false-positive candidate. Conversely, if targeting Diuron , this compound is unlikely to interfere significantly.

Part 4: Experimental Validation Protocol

To empirically determine the cross-reactivity of this compound in your specific assay, follow this self-validating Indirect Competitive ELISA protocol.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve 10 mg of 1,1-Dimethyl-3-(3-methylphenyl)urea in 10 mL methanol (1 mg/mL).

  • Standard Curve: Dilute stock in PBS-Tween (0.05%) to generate 8 points: 0, 0.1, 1, 10, 50, 100, 500, 1000 ng/mL.

  • Coating Antigen: Conjugate a generic phenylurea hapten (e.g., hapten-OVA) to the plate.

Phase 2: Competitive Assay Workflow
  • Coat: Add 100 µL/well of coating antigen (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Block: Wash 3x. Add 200 µL/well of 1% BSA in PBS. Incubate 1h at 37°C.

  • Compete:

    • Add 50 µL of Standard (3-methylfenuron) or Reference (e.g., Diuron).

    • Immediately add 50 µL of Primary Antibody (diluted to give OD ~1.0).

    • Incubate 1h at 37°C. Note: The free herbicide competes with the plate-bound hapten for antibody binding.

  • Detect: Wash 3x. Add 100 µL HRP-secondary antibody. Incubate 45 min.

  • Develop: Wash 5x. Add TMB substrate.[3] Stop with 2M H₂SO₄. Read at 450 nm.

Phase 3: Data Analysis
  • Plot Optical Density (OD) vs. Log[Concentration].

  • Fit data to a 4-Parameter Logistic (4-PL) equation .

  • Calculate

    
     (concentration inhibiting 50% of maximum signal).[4]
    
  • Compute % CR using the formula in Part 3.

Visualization: Experimental Logic Flow

ELISA_Protocol cluster_Logic Validation Logic Start Start: Reagent Prep Coat 1. Plate Coating (Hapten-OVA) Start->Coat Block 2. Blocking (1% BSA) Coat->Block Compete 3. Competitive Step (Analyte + Antibody) Block->Compete Wash Washing Steps (PBS-Tween) Compete->Wash Detect 4. HRP Detection (TMB Substrate) Wash->Detect Calc 5. Calculate IC50 & %CR Detect->Calc Logic1 Low IC50 = High Affinity Logic2 High IC50 = Low Cross-Reactivity

Figure 2: Step-by-step workflow for determining cross-reactivity values.

References

  • Liu, Y., et al. (2011). "Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study." Analytica Chimica Acta.

  • Zhang, H., et al. (2018). "Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry." PLOS ONE.

  • PubChem Database. "1,1-Dimethyl-3-(3-methylphenyl)urea (Compound Summary)." National Library of Medicine.

  • BenchChem Technical Guides. "(3-Methylphenyl)urea Chemical Properties and Structure." BenchChem.[5]

Sources

A Comparative Guide to Confirming the Binding Site of 1,1-Dimethyl-3-(3-methylphenyl)urea in Photosystem II

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the Photosystem II (PSII) complex within the thylakoid membranes of plants, algae, and cyanobacteria has been a primary target for a vast array of commercial herbicides.[1][2] This multi-subunit pigment-protein complex catalyzes the light-driven splitting of water, a fundamental process that initiates the photosynthetic electron transport chain.[3][4] By blocking this electron flow, specific chemical inhibitors can starve a plant of energy, leading to rapid necrosis and death.[5]

The urea class of herbicides, which includes compounds like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU or Diuron) and the subject of this guide, 1,1-Dimethyl-3-(3-methylphenyl)urea, are renowned for their efficacy in this role.[5][6] They function by competitively inhibiting the binding of the native plastoquinone (PQ) molecule at a specific pocket on the D1 protein subunit of the PSII reaction center.[2][7] This guide provides an in-depth comparison of the state-of-the-art experimental methodologies used to definitively confirm the binding site of 1,1-Dimethyl-3-(3-methylphenyl)urea and other related inhibitors, offering researchers a robust framework for validation and novel compound development.

The Target: The Q₈ Binding Niche of the D1 Protein

The heart of PSII's electron transport is the sequential reduction of two plastoquinone molecules, Qₐ and Q₈.[8][9] After the primary quinone acceptor, Qₐ, receives an electron from a photo-excited pheophytin molecule, it transfers it to the secondary quinone acceptor, Q₈.[10][11] Urea-type herbicides like 1,1-Dimethyl-3-(3-methylphenyl)urea physically occupy the binding pocket intended for Q₈, effectively blocking the electron transfer from Qₐ to Q₈ and halting the entire photosynthetic process.[12][13]

This binding site is a highly conserved hydrophobic niche on the D1 protein. Key amino acid residues, such as His215, Phe255, and Ser264, are known to form critical interactions (including hydrogen bonds) with bound inhibitors, stabilizing them within the pocket.[14][15] Therefore, confirming that a compound binds to this specific site requires demonstrating competitive displacement of Q₈ and interaction with these characteristic residues.

Experimental Confirmation: A Multi-Pronged Approach

No single experiment can provide a complete picture of a molecule's binding interaction. A rigorous confirmation relies on a combination of functional assays, direct binding studies, and structural biology, each providing a unique and complementary piece of the puzzle. This guide compares three cornerstone techniques: Chlorophyll a Fluorescence Assays, Photoaffinity Labeling, and X-ray Crystallography.

Caption: Blockage at the Q₈ site causes a "traffic jam" of electrons, re-routing energy as fluorescence.

Comparative Data: By comparing the IC₅₀ values of different compounds, we can rank their relative potency. A lower IC₅₀ value indicates a higher affinity for the binding site. [14]

Compound Chemical Class Typical IC₅₀ (from DPIP Photoreduction) [3]
Diuron (DCMU) Phenylurea 7.18 x 10⁻⁸ M
1,1-Dimethyl-3-(3-methylphenyl)urea Phenylurea Expected to be similar to Diuron
Atrazine Triazine Varies, often slightly higher than Diuron
Terbuthylazine Triazine 2.59 x 10⁻⁷ M

| Metribuzin | Triazinone | 1.16 x 10⁻⁷ M |

Note: The exact IC₅₀ for 1,1-Dimethyl-3-(3-methylphenyl)urea would need to be determined experimentally using this protocol.

Direct Identification: Photoaffinity Labeling

Causality Behind the Choice: While fluorescence assays confirm functional inhibition, they do not directly identify the binding protein. Photoaffinity labeling is a powerful technique that uses a chemically modified version of the inhibitor to covalently bond to its specific binding partner upon UV irradiation. [16]By using a radiolabeled or tag-bearing photoaffinity probe, the target protein can be definitively identified from the complex mixture of the thylakoid membrane.

  • Probe Synthesis: Synthesize an analogue of 1,1-Dimethyl-3-(3-methylphenyl)urea containing a photo-reactive group (e.g., an azido group) and a detectable tag (e.g., ¹⁴C or ³H).

  • Binding: Incubate isolated thylakoid membranes with the radiolabeled photoaffinity probe in the dark. To demonstrate specificity, run parallel experiments:

    • Control: No inhibitor.

    • Competition: Incubate with the probe plus a large excess of the non-modified ("cold") 1,1-Dimethyl-3-(3-methylphenyl)urea or Diuron.

  • Photolysis: Irradiate the samples with UV light (typically ~254 nm). The azido group is converted into a highly reactive nitrene, which forms a covalent bond with the nearest amino acid residues in the binding pocket.

  • Protein Separation: Solubilize the thylakoid membranes and separate the proteins using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

  • Detection: Visualize the radiolabeled protein using autoradiography or fluorography. Specific labeling of a protein band (expected to be the D1 protein at ~32-34 kDa) should be observed in the probe-only sample, and this signal should be significantly reduced or absent in the competition sample. [16][17] Trustworthiness: The competition experiment is a self-validating control. If the radiolabeling is diminished by an excess of the original, unlabeled compound, it proves that both the probe and the original compound are competing for the exact same binding site. [16]

Definitive Visualization: X-ray Crystallography

Causality Behind the Choice: X-ray crystallography provides the ultimate, high-resolution proof of a binding interaction. [4][8]By determining the three-dimensional structure of the PSII complex with the inhibitor bound, researchers can visualize the precise orientation of the molecule within the Q₈ pocket and identify the specific amino acid residues involved in the interaction through hydrogen bonds and van der Waals forces. [8][18]

  • PSII Purification: Purify large quantities of highly stable and active PSII core complexes, typically from thermophilic cyanobacteria like Thermosynechococcus elongatus. [8][19]2. Co-crystallization: The inhibitor (1,1-Dimethyl-3-(3-methylphenyl)urea) is added to the purified PSII solution, and crystallization conditions (precipitants, temperature, pH) are screened to grow well-ordered crystals of the PSII-inhibitor complex.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The way the crystal diffracts the X-rays is recorded on a detector. [20]4. Structure Solution & Refinement: Complex computational methods are used to process the diffraction pattern and calculate an electron density map. The known structure of PSII is fitted into this map, and the position of the inhibitor molecule is clearly identified within the Q₈ binding site on the D1 protein. [21]

G cluster_0 Q₈ Binding Site on D1 Protein D1_Protein {D1 Protein Backbone} His215 His215 Ser264 Ser264 Phe255 Phe255 Inhibitor Urea Inhibitor (e.g., 1,1-Dimethyl-3- (3-methylphenyl)urea) Inhibitor->His215 H-Bond Inhibitor->Ser264 H-Bond Inhibitor->Phe255 Hydrophobic Interaction

Caption: A schematic of a urea inhibitor stabilized in the Q₈ binding pocket by key amino acid residues.

Authoritative Grounding: The crystal structure of PSII with the related herbicide terbutryn bound has been solved, confirming its interaction with the D1 protein in a manner consistent with functional data. [8]A similar result would be the gold standard for confirming the binding of 1,1-Dimethyl-3-(3-methylphenyl)urea.

Conclusion

Confirming the binding site of 1,1-Dimethyl-3-(3-methylphenyl)urea in Photosystem II is a process of accumulating convergent evidence. The journey begins with functional assays, like chlorophyll fluorescence, which demonstrate a characteristic inhibition of PSII electron transport. It is then corroborated by direct binding studies, such as photoaffinity labeling, which definitively identifies the D1 protein as the binding partner. Finally, the atomic-level detail provided by X-ray crystallography offers irrefutable proof, visualizing the precise molecular interactions that anchor the inhibitor to its target. By employing this rigorous, multi-faceted approach, researchers can confidently validate their findings and build a solid foundation for the rational design of next-generation herbicides and research tools.

References

  • Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study. Plants. Available at: [Link]

  • Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. MDPI. Available at: [Link]

  • Glöckner, C., Kern, J., Broser, M., Zouni, A., & Saenger, W. (2009). Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. Journal of Biological Chemistry. Available at: [Link]

  • Pfister, K., Steinback, K. E., Gardner, G., & Arntzen, C. J. (1981). Photoaffinity labeling of an herbicide receptor protein in chloroplast membranes. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Photochemical and fluorescence assays of Photosystem II inhibition in pea thylakoid membranes by different photosynthetic herbicides. ResearchGate. Available at: [Link]

  • Burnap, R. L., & Sherman, L. A. (1991). Resistance to the photosystem II herbicide diuron is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942. PubMed. Available at: [Link]

  • Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. National Center for Biotechnology Information. Available at: [Link]

  • Pfister, K., Steinback, K. E., Gardner, G., & Arntzen, C. J. (1981). Photoaffinity labeling of an herbicide receptor protein in chloroplast membranes. National Center for Biotechnology Information. Available at: [Link]

  • Burnap, R. L., & Sherman,L. A. (1991). Resistance to the photosystem II herbicide diuron is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942. National Center for Biotechnology Information. Available at: [Link]

  • Anonymous. (n.d.). Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. University of Tennessee. Available at: [Link]

  • Herdean, A. (n.d.). Chemical tools. Andrei Herdean, PhD. Available at: [Link]

  • Fuerst, E. P., & Norman, M. A. (1991). Interactions of herbicides with photosynthetic electron transport. FAO AGRIS. Available at: [Link]

  • Dayan, F. E., & Duke, S. O. (2024). Is there a place for new herbicides targeting photosynthetic electron transport? Weed Science. Available at: [Link]

  • Mäenpää, P., Kallio, T., Mulo, P., Salih, G., Aro, E. M., Jansson, C., & Tyystjärvi, E. (1995). Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites. PubMed. Available at: [Link]

  • Nakajima, Y., Nakane, T., Nagao, R., Kato, K., Kuma, K., Akita, F., & Shen, J. R. (2020). Crystal structures of photosystem II from a cyanobacterium expressing psbA2 in comparison to psbA3 reveal differences in the D1 subunit. National Center for Biotechnology Information. Available at: [Link]

  • Richard, E. P. Jr., Goss, J. R., & Arntzen, C. J. (1981). Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence. Semantics Scholar. Available at: [Link]

  • da Silva, A. F. (2024). Photosystem II inhibitor herbicides. ResearchGate. Available at: [Link]

  • Kern, J., et al. (2014). Serial time-resolved crystallography of photosystem II using a femtosecond X-ray laser. National Center for Biotechnology Information. Available at: [Link]

  • Etienne, A. L. (1974). New results on the properties of photosystem II centers blocked by 3-(3,4-dichlorophenyl)-1,1-dimethylurea in their different photoactive states. PubMed. Available at: [Link]

  • Zouni, A., et al. (2001). Crystal structure of photosystem II from Synechococcus elongatus at 3.8 A resolution. Nature. Available at: [Link]

  • Svensson, B., et al. (1996). Modeling of the D1/D2 proteins and cofactors of the photosystem II reaction center: implications for herbicide and bicarbonate binding. National Center for Biotechnology Information. Available at: [Link]

  • Dayan, F. E., & Duke, S. O. (2024). Is there a place for new herbicides targeting photosynthetic electron transport? Weed Science Society of America. Available at: [Link]

  • Pal, V., et al. (2021). Structure Function Studies of Photosystem II Using X-Ray Free Electron Lasers. National Center for Biotechnology Information. Available at: [Link]

  • Anonymous. (n.d.). DEVELOPING STRATEGIES FOR HERBICIDE DESIGN. CABI Digital Library. Available at: [Link]

  • Dau, H., & Zaharieva, I. (2017). X-ray crystallographic structure of photosystem II (PS II) from T. vulcanus. ResearchGate. Available at: [Link]

  • Li, J., et al. (2024). Potential Candidate Molecule of Photosystem II Inhibitor Herbicide—Brassicanate A Sulfoxide. MDPI. Available at: [Link]

  • Khetkorn, W., et al. (2019). Effects of the Photosystem II Inhibitors CCCP and DCMU on Hydrogen Production by the Unicellular Halotolerant Cyanobacterium Aphanothece halophytica. National Center for Biotechnology Information. Available at: [Link]

  • Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Semantic Scholar. Available at: [Link]

Sources

Independent verification of 1,1-Dimethyl-3-(3-methylphenyl)urea herbicidal claims

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: 1,1-Dimethyl-3-(3-methylphenyl)urea Class: Substituted Phenylurea Herbicide Synonyms: 3-Methylfenuron; 1,1-dimethyl-3-(m-tolyl)urea Target Mechanism: Photosystem II (PSII) Inhibition (D1 Protein binder)[1]

This guide provides a rigorous framework for the independent verification of herbicidal claims associated with 1,1-Dimethyl-3-(3-methylphenyl)urea .[1] As a structural analogue of Fenuron (the parent phenylurea) and Diuron (the industry standard), its efficacy is predicated on its ability to block electron transport at the


 site of the thylakoid membrane.

This document outlines the comparative protocols required to validate:

  • Mechanism of Action: Confirmation of PSII inhibition via the Hill Reaction.[1]

  • Herbicidal Potency: Quantification of

    
     (in vitro) and 
    
    
    
    (in vivo) relative to established standards.

Part 1: Chemical Identity & Mechanistic Hypothesis[1]

Before experimental verification, the compound's structural integrity and theoretical mode of action must be defined. This compound belongs to the urea herbicide family , characterized by a distinct Structure-Activity Relationship (SAR) where the N-aryl substituents dictate lipophilicity and binding affinity.[1]

Mechanistic Pathway

The compound targets the D1 protein (PsbA) in the Photosystem II complex. It competes with plastoquinone for the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 binding niche, effectively severing the electron transport chain. This blockage prevents the reduction of NADP+ and generates reactive oxygen species (ROS), leading to chlorosis and necrosis.
Diagram: Photosystem II Inhibition Pathway

The following diagram illustrates the electron transport chain and the specific blockade point induced by phenylureas.

PSII_Inhibition Water H2O (Donor) P680 P680 (PSII Reaction Center) Water->P680 e- Pheo Pheophytin P680->Pheo Light Energy QA Plastoquinone A (QA) Pheo->QA e- QB Plastoquinone B (QB) QA->QB e- transfer PQ Mobile Plastoquinone QB->PQ e- Inhibitor 1,1-Dimethyl-3-(3-methylphenyl)urea (Inhibitor) Inhibitor->QB BLOCKS Binding Site

Caption: Schematic of the Electron Transport Chain in Photosystem II. The red hexagon indicates where the urea herbicide competitively binds to the D1 protein, preventing electron transfer from QA to QB.

Part 2: Comparative Efficacy Framework

To ensure scientific integrity, the target compound must never be tested in isolation. It must be benchmarked against:

  • Negative Control: Solvent only (Acetone/DMSO + Water).[1]

  • Positive Standard (Gold Standard): Diuron (DCMU) . Diuron is the most well-characterized PSII inhibitor.[1]

  • Structural Reference: Fenuron . This allows you to determine if the meta-methyl substitution enhances or diminishes activity compared to the unsubstituted parent ring.[1]

Experimental Workflow

The following flowchart dictates the sequence of verification, moving from chemical validation to whole-plant assays.

Verification_Workflow Start Compound Acquisition QC Purity Check (H-NMR / HPLC >98%) Start->QC QC->Start If Impure InVitro In Vitro: Hill Reaction (Isolated Chloroplasts + DCPIP) QC->InVitro If Pure InVivo In Vivo: Post-Emergence Assay (Amaranthus / Arabidopsis) InVitro->InVivo If Active Analysis Data Analysis (Calculate IC50 & GR50) InVivo->Analysis

Caption: Step-by-step verification workflow ensuring chemical purity before biological testing.

Part 3: Experimental Protocols

Protocol A: The Hill Reaction (In Vitro Validation)

This is the definitive test for PSII inhibition. It uses DCPIP (2,6-dichlorophenolindophenol), a blue dye that turns colorless when reduced by the electron transport chain.[1] If the herbicide works, the dye stays blue.

Reagents:

  • Isolation Buffer: 0.4 M Sucrose, 10 mM NaCl, 50 mM Tricine-NaOH (pH 7.8).[1]

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM MgCl2, 10 mM NaCl.[1]

  • DCPIP Stock: 1 mM in water.[1]

  • Plant Material: Fresh Spinach (Spinacia oleracea) or Pea leaves.[1]

Step-by-Step Methodology:

  • Chloroplast Isolation:

    • Grind 20g fresh leaves in 100mL cold Isolation Buffer.

    • Filter through 4 layers of cheesecloth.[1][2]

    • Centrifuge filtrate at 200 x g for 1 min (discard pellet).

    • Centrifuge supernatant at 3000 x g for 5 min (keep pellet).

    • Resuspend pellet gently in cold Assay Buffer.[1] Keep on ice in the dark.

  • Reaction Setup:

    • Prepare cuvettes with: 2.5 mL Assay Buffer + 0.1 mL Chloroplasts + 0.1 mL DCPIP.

    • Add Target Compound (dissolved in acetone) at logarithmic concentrations (0.01, 0.1, 1.0, 10, 100 µM).

    • Include Diuron controls at same concentrations.

  • Measurement:

    • Illuminate samples (approx. 500 µmol photons m⁻² s⁻¹) for 60 seconds.[1]

    • Measure Absorbance at 600 nm .

    • Note: The rate of decrease in A600 is proportional to electron transport.

Protocol B: Whole-Plant Post-Emergence Assay

To verify if the biochemical activity translates to field efficacy.[1]

Target Species: Amaranthus retroflexus (Redroot pigweed) or Arabidopsis thaliana (Model).[1] Methodology:

  • Grow plants to the 2-4 leaf stage.[1]

  • Prepare spray solutions containing the target compound + 0.1% Tween 20 (surfactant).[1]

  • Apply using a track sprayer calibrated to deliver 200 L/ha equivalent.[1]

  • Assess visual injury (0-100% scale) and fresh weight reduction at 14 days after treatment (DAT).

Part 4: Data Analysis & Interpretation[5]

Quantitative data is the only acceptable output for verification.[1] Avoid qualitative descriptors like "strong effect."

Calculating (In Vitro)

Plot the % Inhibition of DCPIP reduction against the log-concentration of the herbicide.



Use non-linear regression (Log-logistic model) to solve for 

.
Comparative Data Table (Template)

Use this structure to report your findings.

Compound

(µM) [Hill Reaction]

(g ai/ha) [Whole Plant]
Relative Potency (vs Diuron)
Diuron (Standard) 0.05 - 0.20 (Lit.[1] Ref)50 - 1501.00 (Benchmark)
Fenuron (Parent) ~2.0 - 5.0> 500~0.05
Target (1,1-Dimethyl...) [Experimental Value] [Experimental Value] [Calculated]

Interpretation Logic:

  • If Target

    
     < Diuron 
    
    
    
    : The meta-methyl group enhances binding affinity (rare for simple alkyls vs halogens).[1]
  • If Target

    
     > Fenuron 
    
    
    
    : The substitution hinders binding (steric clash).
  • Expectation: Substituted phenylureas generally follow the trend where electron-withdrawing groups (Cl, CF3) at the meta/para position increase activity (e.g., Diuron, Fluometuron). A methyl group (electron-donating) at the meta position usually results in moderate activity, likely lower than Diuron but potentially higher than Fenuron due to increased lipophilicity.[1]

Part 5: Safety & Selectivity

While verifying herbicidal claims, you must also verify selectivity.[1] Phenylureas are often persistent in soil and can leach.[1][3]

  • Cytotoxicity: Perform a standard MTT assay on mammalian cells (e.g., CHO or HEK293) to ensure the compound is not a general toxin but is specific to the photosynthetic pathway.

  • Environmental Fate: Note that meta-methyl substitution may alter microbial degradation rates compared to chlorinated analogs.[1]

References

  • Trebst, A. (2007).[1] "Inhibitors in the functional cycle of photosystem II." Photosynthesis Research, 92(2), 217-224.[1]

  • Oettmeier, W. (1992).[1] "Herbicides of Photosystem II." The Photosystems: Structure, Function and Molecular Biology, Elsevier Science, 349-408.

  • Environmental Protection Agency (EPA). (2003).[1] "Reregistration Eligibility Decision (RED) for Diuron." EPA Archives.

  • University of Hertfordshire. (2023).[1] "PPDB: Pesticide Properties DataBase - Fenuron." AERU.

  • Good, N. E. (1961).[1] "Inhibitors of the Hill Reaction."[1][4] Plant Physiology, 36(6), 788–803.[1]

  • BenchChem. (2024).[1] "Application of (3-Methylphenyl)urea in Agrochemical Research." BenchChem Application Notes.

Sources

Comparative Guide: Structure-Activity Relationship of 1,1-Dimethyl-3-(3-methylphenyl)urea Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Meta-Methyl" Probe

In the development of Photosystem II (PSII) inhibitors, 1,1-Dimethyl-3-(3-methylphenyl)urea (often referred to as 3-methylfenuron ) serves as a critical "steric probe." While less commercially ubiquitous than its chlorinated cousins (Diuron, Linuron), this molecule provides essential data regarding the hydrophobic tolerance of the


 binding niche on the D1 protein.

This guide analyzes the SAR of the 3-methyl analog, contrasting it with the unsubstituted parent (Fenuron) and the disubstituted standard (Diuron). We demonstrate that while the 3-methyl group enhances binding affinity via hydrophobic desolvation, it lacks the electronic withdrawal necessary to maximize residence time compared to halogenated analogs.

Structural Dissection & Mechanism of Action

The biological activity of phenylureas hinges on their ability to displace Plastoquinone (


) from the D1 protein in the thylakoid membrane. The 1,1-Dimethyl-3-(3-methylphenyl)urea scaffold interacts via three distinct domains:
A. The Hydrophilic Anchor (Urea Bridge)

The urea moiety (


) is the non-negotiable pharmacophore.
  • Mechanism: The amide hydrogen forms a critical hydrogen bond with the carbonyl oxygen of Serine 264 in the D1 protein. The carbonyl oxygen of the urea acts as a hydrogen bond acceptor, likely interacting with Histidine 215 .

  • SAR Insight: Modification of this bridge (e.g., to thiourea) often retains activity but alters metabolic stability.

B. The Hydrophobic Tail (1,1-Dimethyl)
  • Function: This group projects into a small hydrophobic pocket.

  • Constraint: Monomethyl analogs are generally less active; removing both methyls abolishes activity. The "1,1-dimethyl" configuration is optimal for steric fit within the binding cleft.

C. The Phenyl Head & The "Meta" Effect (3-Methyl)

This is the variable region where 1,1-Dimethyl-3-(3-methylphenyl)urea distinguishes itself.

  • Position 3 (Meta): The D1 binding pocket has a specific hydrophobic cleft accommodating substituents at the 3- and 4-positions.

  • Methyl vs. Hydrogen (Fenuron): The addition of a methyl group at position 3 increases lipophilicity (

    
    ), driving the molecule from the aqueous stroma into the lipid membrane.
    
  • Methyl vs. Chlorine (Chlorotoluron/Diuron): While methyl provides steric bulk, it is electron-donating. Chlorine is electron-withdrawing and lipophilic. The electron-withdrawing nature enhances the acidity of the N-H proton, strengthening the H-bond with Ser264. Therefore, the 3-methyl analog is more active than Fenuron but less active than Diuron.

Comparative Performance Matrix

The following data synthesizes experimental trends from Hansch QSAR analyses and Hill Reaction inhibition assays.

CompoundStructureSubstituent (R3, R4)LogP (Est.)Relative Potency (

)
Solubility (Water)Primary Utility
Fenuron ParentH, H0.98Low (4.0 - 4.5)High (3850 mg/L)Baseline Control
3-Methyl Analog Subject CH₃, H ~1.6 Medium (5.2 - 5.8) Medium Steric Probe
Fluometuron AnalogCF₃, H2.42High (5.8 - 6.2)LowCotton Herbicide
Diuron StandardCl, Cl2.68Very High (7.0 - 7.5)Very Low (42 mg/L)Commercial Standard

Scientist's Note: The 3-methyl analog represents the "tipping point" where lipophilicity begins to drive potency, but before the electronic effects of halogens maximize the binding energy.

Visualizing the SAR Landscape

The following diagram maps the structural contributions to the biological activity.

SAR_Map Scaffold 1,1-Dimethyl-3-(3-methylphenyl)urea Urea Urea Bridge (H-Bonding) Scaffold->Urea Dimethyl 1,1-Dimethyl Tail (Hydrophobic Fit) Scaffold->Dimethyl Phenyl Phenyl Ring (π-π Stacking) Scaffold->Phenyl Target D1 Protein Target (Ser264 / His215) Urea->Target Primary Anchor (Essential) MetaGroup 3-Methyl Group (The Variable) Phenyl->MetaGroup Substitution MetaGroup->Target Increases Lipophilicity Fills Hydrophobic Pocket

Figure 1: Structural dissection of the interaction between the 3-methyl analog and the D1 protein target.

Experimental Protocol: The Hill Reaction Assay

To validate the activity of the 3-methyl analog against alternatives, the Hill Reaction (photoreduction of DCPIP) is the industry-standard protocol. This assay measures the rate at which the compound inhibits electron transport in isolated chloroplasts.

Methodology

Reagents:

  • Isolation Buffer: 0.4 M Sucrose, 50 mM Tricine-NaOH (pH 7.8), 10 mM NaCl.

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM

    
    .
    
  • DCPIP (Hill Reagent): 2,6-Dichlorophenolindophenol (blue in oxidized form, colorless when reduced).

  • Test Compounds: Dissolve 1,1-Dimethyl-3-(3-methylphenyl)urea and Diuron in DMSO.

Step-by-Step Workflow:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves (de-ribbed) in cold Isolation Buffer.

    • Filter through 4 layers of cheesecloth.

    • Centrifuge at

      
       for 5 mins (
      
      
      
      ). Discard supernatant.
    • Resuspend pellet in Assay Buffer to

      
      .
      
  • Reaction Setup:

    • In a cuvette, mix:

      • 
         Assay Buffer
        
      • 
         DCPIP (
        
        
        
        stock)
      • 
         Chloroplast suspension
        
      • 
         Test Compound (Variable concentrations: 
        
        
        
        to
        
        
        ).
  • Measurement:

    • Dark Control: Measure Absorbance at

      
       (
      
      
      
      ) in the dark.
    • Illumination: Expose cuvette to saturating light (

      
      ) for 60 seconds.
      
    • Read: Measure

      
       immediately. The decrease in absorbance corresponds to DCPIP reduction (electron flow).
      
  • Calculation:

    • Calculate % Inhibition:

      
      .
      
    • Plot log(concentration) vs. % Inhibition to determine

      
      .
      
Workflow Visualization

Hill_Assay Leaf Spinach Leaves Isolation Chloroplast Isolation (Centrifuge 3000xg) Leaf->Isolation Treatment Treat with 3-Methyl Analog Isolation->Treatment Resuspend Light Light Exposure (60 sec) Treatment->Light + DCPIP Readout Measure DCPIP Reduction (Abs 600nm) Light->Readout Electron Transport Result Calculate IC50 Readout->Result Data Analysis

Figure 2: Step-by-step workflow for determining the IC50 of phenylurea herbicides using the Hill Reaction.

Interpretation of Results

When you run this protocol, you will observe:

  • Fenuron: Requires high concentrations (

    
    ) to achieve 50% inhibition due to poor lipophilic binding.
    
  • 3-Methyl Analog: Shows a sharp increase in potency (lower

    
    ) compared to Fenuron. This validates that the "meta" pocket is hydrophobic.
    
  • Diuron: Will inhibit at very low concentrations (

    
    ), demonstrating the additive power of the 3,4-dichloro substitution (Steric + Electronic + Lipophilic).
    

References

  • Hansch, C., & Deutsch, E. W. (1966). The Use of Substituent Constants and Regression Analysis in the Study of Enzymatic Reaction Mechanisms. Biochimica et Biophysica Acta (BBA) - General Subjects. Link

  • Trebst, A. (1980). Inhibitors of Electron Flow: Tools for the Functional and Structural Localization of Carriers and Energy Conservation Sites. Methods in Enzymology. Link

  • Oettmeier, W. (1999). Herbicide resistance and supersensitivity in photosystem II. Cellular and Molecular Life Sciences. Link

  • Sigma-Aldrich. (2023).[1] 1,1-Dimethyl-3-(3-methylphenyl)urea Product Information. Merck KGaA. Link

  • Moreland, D. E. (1967). Mechanisms of Action of Herbicides. Annual Review of Plant Physiology. Link

Sources

A Comparative Guide to the Synthesis of 1,1-Dimethyl-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic routes to 1,1-Dimethyl-3-(3-methylphenyl)urea, a substituted phenylurea with potential applications in agrochemical and pharmaceutical research. As Senior Application Scientists, we present a comparative analysis of established synthetic methodologies, offering insights into the practical execution and underlying chemical principles. This document is intended to serve as a comprehensive resource for researchers seeking to replicate and optimize the synthesis of this and structurally related compounds.

Introduction to 1,1-Dimethyl-3-(3-methylphenyl)urea

Substituted phenylureas are a significant class of organic compounds, widely recognized for their diverse biological activities. Many compounds within this family are potent herbicides that function by inhibiting photosynthesis in target weed species.[1] Beyond agriculture, the phenylurea scaffold is a privileged structure in medicinal chemistry, forming the basis for the development of various therapeutic agents, including kinase inhibitors for cancer therapy.[1][2] 1,1-Dimethyl-3-(3-methylphenyl)urea (CAS No. 28170-41-4) belongs to this important class of molecules, and a reproducible synthetic protocol is crucial for its further investigation.[3]

Primary Synthetic Route: Isocyanate-Amine Coupling

The most direct and widely employed method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with an amine.[1] In the case of 1,1-Dimethyl-3-(3-methylphenyl)urea, this involves the nucleophilic addition of dimethylamine to 3-methylphenyl isocyanate.

The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This is followed by proton transfer to the nitrogen of the former isocyanate, yielding the final urea product. The reaction is typically fast and exothermic.

Materials:

  • 3-Methylphenyl isocyanate

  • Dimethylamine (aqueous solution or gas)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylphenyl isocyanate (1.0 equivalent) in an anhydrous aprotic solvent.

  • Cool the solution in an ice bath to manage the exothermic nature of the reaction.

  • Slowly add dimethylamine (1.0-1.2 equivalents) to the stirred isocyanate solution. If using an aqueous solution of dimethylamine, careful monitoring of the reaction is necessary to minimize potential side reactions with water.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1,1-Dimethyl-3-(3-methylphenyl)urea.

  • Anhydrous Conditions: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decarboxylates to form an amine. This newly formed amine can then react with another molecule of isocyanate to produce a symmetric urea byproduct, reducing the yield of the desired unsymmetrical product.

  • Inert Atmosphere: Prevents the reaction of the isocyanate with atmospheric moisture.

  • Controlled Temperature: The reaction is often exothermic. Cooling the reaction mixture helps to prevent side reactions and ensures a more controlled reaction rate.

Alternative Synthetic Routes

While the isocyanate-amine coupling is a robust method, the use of isocyanates can be hazardous due to their toxicity and moisture sensitivity. Therefore, methods that avoid the handling of isocyanates directly are highly desirable.

A greener approach involves the in situ generation of the isocyanate from a more stable precursor, which then reacts with the amine without being isolated.[4] One such method utilizes 3-substituted dioxazolones as isocyanate surrogates.[4]

Workflow for Phosgene-Free Synthesis

workflow cluster_0 In situ Isocyanate Generation cluster_1 Urea Formation hydroxamic_acid 3-Methylbenzoic acid derivative (Hydroxamic acid) dioxazolone 3-(3-Methylphenyl)dioxazolone hydroxamic_acid->dioxazolone Reaction with carbonyldiimidazole (CDI) isocyanate 3-Methylphenyl isocyanate (in situ) dioxazolone->isocyanate Mild thermolysis product 1,1-Dimethyl-3-(3-methylphenyl)urea isocyanate->product amine Dimethylamine amine->product

Sources

Safety Operating Guide

Personal protective equipment for handling 1,1-Dimethyl-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized chemical building blocks requires moving beyond generic safety data sheets to understand the precise physicochemical mechanisms that drive risk. 1,1-Dimethyl-3-(3-methylphenyl)urea (CAS 28170-41-4), a substituted phenylurea derivative, is frequently utilized in medicinal chemistry and agricultural research. While it is a critical structural analog for drug development, its handling protocols must account for its lipophilicity, particulate nature, and potential metabolic toxicity.

As application scientists, we do not just wear personal protective equipment (PPE) for compliance; we engineer a self-validating safety system based on the molecule's specific behavior. This guide provides the authoritative, step-by-step operational and disposal plans required for safely handling this compound.

Hazard Causality and Toxicological Profile

To select the correct PPE, we must first understand why 1,1-Dimethyl-3-(3-methylphenyl)urea poses a risk to laboratory personnel. Based on the well-documented toxicological profiles of its structural analogs (such as Fenuron), we can extrapolate three primary hazard mechanisms 1[1]:

  • Dermal and Ocular Permeation (H315, H319): The compound features a lipophilic m-tolyl group, allowing it to easily interact with and penetrate the lipid bilayers of the corneal and epidermal epithelium, causing severe irritation 2[2].

  • Systemic Toxicity via CYP450 Hydrolysis: If inhaled or ingested, phenylureas can undergo hepatic cytochrome P450-mediated cleavage 3[3]. For this specific molecule, hydrolysis yields m-toluidine. This aromatic amine is subsequently N-hydroxylated, generating reactive species that oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport and causing tissue hypoxia 1[1].

  • Environmental Toxicity (H411): As a derivative of Photosystem II inhibitors, it is highly toxic to aquatic life and resists standard wastewater degradation 4[4].

ToxicityPathway N1 1,1-Dimethyl-3-(3-methylphenyl)urea (Inhalation/Dermal Exposure) N2 Hepatic CYP450 Hydrolysis N1->N2 Systemic Absorption N3 m-Toluidine Formation N2->N3 Urea Cleavage N4 N-Hydroxylation (Reactive Metabolite) N3->N4 Enzymatic Oxidation N5 Hemoglobin Oxidation (Fe2+ -> Fe3+) N4->N5 ROS Generation N6 Methemoglobinemia & Hypoxia Risk N5->N6 Clinical Manifestation

Hepatic metabolism of phenylureas to aromatic amines and resulting methemoglobinemia.

Quantitative Data & Physicochemical Properties

Before initiating any operational workflow, verify the material properties to ensure compatibility with your laboratory's environmental controls.

Property / ClassificationValue / SpecificationSource / Causality
CAS Number 28170-41-4
Molecular Weight 178.236 g/mol
Physical State Solid (Crystalline Powder)Prone to static aerosolization [Mercateo]( engineered IT)[5]
GHS Hazards (Analog) H315, H319, H335, H411Skin/Eye/Respiratory irritant; Aquatic toxicity 2[2]

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically for the lipophilic and particulate nature of 1,1-Dimethyl-3-(3-methylphenyl)urea.

PPE CategoryRecommended SpecificationScientific Rationale
Hand Protection Double-layered Nitrile (min 0.11 mm thickness).Phenylureas are lipophilic; nitrile prevents permeation better than latex. Double gloving protects against microscopic barrier breaches during solid handling.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1).Standard safety glasses are insufficient. Goggles prevent ocular exposure to aerosolized micro-particles which cause severe conjunctivitis (H319) 2[2].
Respiratory N95/P100 particulate respirator or PAPR (if outside hood).Mitigates inhalation of fine powders (H335). Inhalation directly bypasses first-pass dermal defenses, accelerating systemic absorption5[5].
Body Protection Flame-resistant, fully buttoned lab coat with knit cuffs.Knit cuffs prevent particulate accumulation on the forearms, a common vector for accidental dermal exposure during fume hood operations.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, execute the following step-by-step methodology when handling the raw powder.

Step 1: Environmental Preparation Conduct all open handling within a certified chemical fume hood. Verify the face velocity is between 0.4 and 0.6 m/s. Clear the workspace of incompatible materials, particularly strong oxidizers, to prevent exothermic reactions.

Step 2: Static Mitigation (Critical Step) Fine organic powders accumulate static charge. When a charged spatula approaches a charged weighing boat, electrostatic repulsion causes the powder to aerosolize, creating an immediate inhalation hazard.

  • Action: Discharge the weighing boat and spatula using an anti-static ionizing gun (e.g., Zerostat) prior to opening the chemical container.

Step 3: Transfer and Dissolution Transfer the solid using a stainless steel micro-spatula. If your protocol requires dissolving the compound in organic solvents (e.g., DMSO, methanol), perform the dissolution strictly inside the fume hood.

  • Causality: Organic solvents act as penetration enhancers. If a solution of 1,1-Dimethyl-3-(3-methylphenyl)urea in DMSO contacts the skin, the solvent will drag the toxic solute directly through the stratum corneum and into the bloodstream.

Step 4: Decontamination Wipe down the analytical balance and hood surfaces with a solvent-dampened lint-free cloth (70% isopropanol), followed immediately by soap and water. Isopropanol dissolves the lipophilic residue, and the surfactant in the soap lifts it from the surface5[5].

HandlingWorkflow W1 PPE Donning (Nitrile, Goggles) W2 Fume Hood Verification W1->W2 W3 Static-Free Weighing W2->W3 W4 Solvent Dissolution W3->W4 W5 Surface Decontamination W4->W5

Step-by-step operational workflow for handling hazardous phenylurea powders.

Spill Response and Disposal Plan

A loss of containment requires immediate, procedural action to prevent environmental contamination and personnel exposure.

  • Minor Powder Spill (<50g): Do not dry sweep the powder. Dry sweeping generates hazardous aerosols 6[6]. Instead, gently cover the spill with damp absorbent paper to suppress dust, or use a specialized HEPA-filtered vacuum designed for hazardous chemical particulates. Place all cleanup materials into a sealed, labeled chemical waste container.

  • Waste Disposal: 1,1-Dimethyl-3-(3-methylphenyl)urea is highly toxic to aquatic environments (H411) 4[4]. Never flush solutions down the sink. All solid waste, contaminated gloves, and solvent mixtures must be segregated into dedicated halogen-free organic waste streams and incinerated by a licensed professional waste disposal service 5[5].

References

  • Title: Methylnitrosophenylurea--a highly carcinogenic compound Source: nih.gov URL: [Link]

  • Title: Fenuron - Hazardous Agents Source: haz-map.com URL: [Link]

  • Title: Fenuron Source: grokipedia.com URL: [Link]

  • Title: Safety Data Sheet according to (EC) No 1907/2006 Source: mercateo.com URL: [Link]

Sources

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Retrosynthesis Analysis

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